molecular formula C7H8BrNO2 B1510671 5-Bromo-2-(methoxymethoxy)pyridine CAS No. 247189-74-8

5-Bromo-2-(methoxymethoxy)pyridine

Cat. No.: B1510671
CAS No.: 247189-74-8
M. Wt: 218.05 g/mol
InChI Key: FIJXQBUMQGSMKD-UHFFFAOYSA-N
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Description

5-Bromo-2-(methoxymethoxy)pyridine is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(methoxymethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-11-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJXQBUMQGSMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745073
Record name 5-Bromo-2-(methoxymethoxy)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247189-74-8
Record name 5-Bromo-2-(methoxymethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-Bromo-2-(methoxymethoxy)pyridine: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Protected Pyridone

In the landscape of medicinal chemistry and complex molecule synthesis, pyridinyl scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] 5-Bromo-2-(methoxymethoxy)pyridine emerges as a strategically valuable building block, designed for precision and versatility in multi-step synthetic routes. Its structure incorporates two key features: a bromine atom at the 5-position, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and a methoxymethyl (MOM) ether at the 2-position. The MOM group acts as a stable, acid-labile protecting group for the corresponding pyridin-2-one tautomer, preventing unwanted side reactions and enabling selective chemical manipulations at other sites on the pyridine ring. This guide provides an in-depth examination of the chemical properties, synthesis, and reactivity of this compound, offering a technical resource for its effective application in research and development.

Physicochemical and Spectroscopic Properties

PropertyValueSource
CAS Number 247189-74-8; 886980-61-6[3][4][5]
Molecular Formula C₇H₈BrNO₂[5][6]
Molecular Weight 218.05 g/mol [5][6]
Appearance Expected to be a colorless to light yellow liquid or low-melting solidGeneral Knowledge
Solubility Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate)General Knowledge

Spectroscopic Profile (Expected):

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with shifts influenced by the bromo and MOM-ether substituents. The MOM group itself would show two characteristic signals: a singlet for the methoxy protons (~3.5 ppm) and a singlet for the methylene protons (~5.4 ppm).

  • ¹³C NMR: The spectrum would display seven distinct carbon signals, including those of the pyridine ring and the two carbons of the MOM group.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with approximately equal intensity, confirming the presence of a single bromine atom.

Synthesis and Purification: The Logic of Protection

The most logical and common synthetic route to this compound involves the protection of the hydroxyl group of 5-bromopyridin-2-ol (which exists in tautomeric equilibrium with 5-bromopyridin-2(1H)-one). The MOM group is an ideal choice for this transformation due to its stability under a wide range of conditions, including those employed in organometallic reactions, and its straightforward removal under acidic conditions.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 5-Bromopyridin-2-ol reaction Alkoxide Formation start->reaction 1. Deprotonation reagent1 Base (e.g., NaH, K₂CO₃) reagent1->reaction reagent2 MOM-Cl (Chloromethyl methyl ether) reaction2 MOM Group Installation reagent2->reaction2 solvent Solvent (e.g., THF, DMF) product This compound reaction->reaction2 2. Nucleophilic Substitution (SN2) reaction2->product Suzuki_Coupling A 5-Bromo-2-(MOM)Pyridine Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) A->Catalyst Oxidative Addition B Arylboronic Acid (R-B(OH)₂) B->Catalyst Transmetalation Product 5-Aryl-2-(MOM)Pyridine Catalyst->Product Reductive Elimination Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->B Solvent Solvent (e.g., Dioxane/H₂O)

Sources

5-Bromo-2-(methoxymethoxy)pyridine CAS number 886980-61-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-(methoxymethoxy)pyridine

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 886980-61-6) is a strategically functionalized pyridine derivative that has emerged as a valuable intermediate in modern organic synthesis.[1][2] Its architecture, featuring a reactive bromine atom and a protected hydroxyl group on a pyridine scaffold, offers chemists a versatile platform for constructing complex molecular architectures. The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, while the bromine atom serves as a synthetic handle for a wide array of cross-coupling reactions.[1][3]

The key to this molecule's utility lies in the methoxymethyl (MOM) ether, which serves as a protecting group for the hydroxyl function of the parent compound, 6-bromopyridin-3-ol. This protection strategy prevents the acidic proton of the hydroxyl group from interfering with organometallic reagents or basic conditions used in subsequent transformations, thereby enabling a broader range of chemical manipulations at other positions of the ring.[4][5] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this important building block for researchers in drug discovery and materials science.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and characterization.

PropertyValueReference(s)
CAS Number 886980-61-6[6]
Molecular Formula C₇H₈BrNO₂[6]
Molecular Weight 218.05 g/mol [6]
Synonyms 2-Bromo-5-(methoxymethoxy)pyridine[6]
Physical Form Liquid
Storage Temperature Room Temperature
InChI Key KUSXPMKNOAIBPY-UHFFFAOYSA-N

The Strategic Role of the Methoxymethyl (MOM) Protecting Group

In organic synthesis, protecting groups are temporary modifications to a functional group that prevent it from reacting under a specific set of conditions.[4] The methoxymethyl (MOM) ether is a classic choice for protecting alcohols and phenols due to its favorable stability profile.

Causality Behind Protection: The parent compound, 6-bromopyridin-3-ol, possesses an acidic hydroxyl proton. This proton would be readily deprotonated by strong bases (like those used in Buchwald-Hartwig aminations) or would quench organometallic reagents (used in Suzuki couplings or Grignard reactions), leading to undesired side reactions or complete reaction failure. The MOM group forms an acetal with the hydroxyl group, masking its acidic nature.[4][5]

Stability Profile:

  • Stable: The MOM group is robust under basic, nucleophilic, and many oxidative and reductive conditions.[5]

  • Labile: It is readily cleaved under acidic conditions (both Brønsted and Lewis acids).[5][7]

This stability profile is ideal, as it allows for a wide range of transformations to be performed on the bromopyridine core, after which the protecting group can be selectively removed to reveal the hydroxyl group for further functionalization.

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of commercially available 6-bromopyridin-3-ol. The reaction involves the formation of an ether linkage using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.

G cluster_synthesis Synthesis Workflow A 6-Bromopyridin-3-ol (CAS: 55717-45-8) C This compound (CAS: 886980-61-6) A->C Protection (Acetal Formation) B Chloromethyl methyl ether (MOM-Cl) + Base (e.g., DIPEA) B->C

Caption: Synthesis of the target compound via MOM protection.

Experimental Protocol: MOM Protection

Caution: Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme care in a certified chemical fume hood using appropriate personal protective equipment (PPE).[7]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromopyridin-3-ol (1.0 equiv.) and dissolve in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv.), dropwise.[7] Alternatively, a strong base like sodium hydride (NaH) (1.2 equiv.) can be used, in which case the alcohol is deprotonated first before the addition of the electrophile.[5]

  • MOM-Cl Addition: Add chloromethyl methyl ether (MOM-Cl) (1.2 equiv.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure liquid product.

Reactivity and Key Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds.[8] It couples the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base.[3][8] This reaction is highly valued for its tolerance of a wide range of functional groups.

G cluster_suzuki Suzuki-Miyaura Coupling A This compound D 5-Aryl/Alkyl-2-(methoxymethoxy)pyridine (C-C Bond Formed) A->D Oxidative Addition B Aryl/Alkyl Boronic Acid R-B(OH)₂ B->D Transmetalation C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) C->D

Caption: General scheme for the Suzuki-Miyaura reaction.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %).[3][9]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[8][9]

  • Reaction: Heat the mixture with stirring (typically 80-100 °C) for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals.[10][11] The reaction couples the aryl bromide with a primary or secondary amine.[12]

G cluster_buchwald Buchwald-Hartwig Amination A This compound D 5-(Amino)-2-(methoxymethoxy)pyridine (C-N Bond Formed) A->D Oxidative Addition B Primary/Secondary Amine R¹R²NH B->D Amine Coordination C Pd Catalyst + Ligand + Strong Base (e.g., NaOtBu) C->D

Caption: General scheme for the Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol %), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is concentrated, and the resulting crude material is purified by column chromatography.

Deprotection of the MOM Group

After performing the desired modifications at the 5-position, the MOM group can be efficiently removed to unmask the hydroxyl group, making it available for subsequent reactions like etherification or esterification.

G cluster_deprotection MOM Group Deprotection A Substituted 2-(methoxymethoxy)pyridine C Substituted Pyridin-2-ol A->C Acid-catalyzed hydrolysis B Acidic Conditions (e.g., HCl in MeOH or TFA in DCM) B->C

Caption: Cleavage of the MOM ether to reveal the hydroxyl group.

  • Reaction Setup: Dissolve the MOM-protected pyridine substrate (1.0 equiv.) in a suitable solvent such as methanol, ethanol, or DCM.[4]

  • Acid Addition: Add a strong acid. Common conditions include concentrated hydrochloric acid (HCl) in methanol or trifluoroacetic acid (TFA) in DCM.[4] The reaction is typically run at room temperature.

  • Reaction: Stir the solution for 1-12 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Once complete, carefully neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃). Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can be further purified if necessary.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound 5-Bromo-2-methoxypyridine provides guidance.[13][14]

  • Hazards: Assumed to be a skin, eye, and respiratory tract irritant.[13][15]

  • Handling: Use in a well-ventilated chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13][14]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[13]

Always consult the specific SDS for all reagents used in any protocol before commencing work.

Conclusion

This compound stands out as a highly functional and synthetically tractable building block. The orthogonal reactivity of the C-Br bond and the MOM-protected hydroxyl group allows for sequential, controlled modifications of the pyridine scaffold. Its utility in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an invaluable tool for medicinal chemists and materials scientists aiming to construct novel, high-value molecules.

References

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl . ACS Omega - ACS Publications. [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf) . RSC Publishing. [Link]

  • 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895 . PubChem. [Link]

  • Methoxymethyl ether . Wikipedia. [Link]

  • The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. | Request PDF . ResearchGate. [Link]

  • MOM Ethers . Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP . AdiChemistry. [Link]

  • Protecting Groups For Alcohols . Master Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • MOM Deprotection . Reddit. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange . Semantic Scholar. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . ResearchGate. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate . PMC - NIH. [Link]

  • Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journals. [Link]

  • Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange . ResearchGate. [Link]

  • 2 Methoxy 5 Bromo Pyridine 4 Carbaldehyde at ₹ 142000/kg . IndiaMART. [Link]

Sources

synthesis of 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(methoxymethoxy)pyridine

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular architectures for biologically active compounds. This guide provides a comprehensive, in-depth technical overview of its synthesis, focusing on the strategic protection of 5-bromo-2-hydroxypyridine using a methoxymethyl (MOM) ether. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, mechanistic rationale, and critical safety considerations. It includes a field-tested experimental protocol, detailed characterization data, and expert insights to ensure reproducible, high-yield synthesis.

Strategic Imperatives in the Synthesis

The is fundamentally an exercise in selective functional group protection. The starting material, 5-bromo-2-hydroxypyridine, exists in tautomeric equilibrium with its pyridone form. The presence of the acidic hydroxyl/amide proton complicates its use in subsequent reactions, particularly those involving organometallics or strong bases. Therefore, protection of this group is a critical first step.

The Rationale for Choosing the Methoxymethyl (MOM) Protecting Group

The methoxymethyl (MOM) ether is an ideal choice for protecting the hydroxyl group in this context for several reasons:

  • Robust Stability: MOM ethers are stable across a wide range of reaction conditions, including exposure to strong bases (e.g., organolithium reagents, Grignard reagents), nucleophiles, and many oxidizing and reducing agents.[1][2][3] This stability is crucial for downstream functionalization of the pyridine ring.

  • Mild Installation: The MOM group can be introduced under relatively mild conditions, typically using chloromethyl methyl ether (MOM-Cl) and a suitable base, which prevents degradation of the sensitive pyridine core.[1][4]

  • Orthogonal Deprotection: The MOM group is an acetal and can be readily cleaved under acidic conditions (acid-catalyzed hydrolysis), which are often orthogonal to the conditions used to remove other common protecting groups.[1][4][5] This allows for selective deprotection in complex, multi-step syntheses.

Mechanistic Deep Dive: The Protection Reaction

The formation of the MOM ether proceeds via a nucleophilic substitution reaction. The choice of base dictates the precise mechanistic pathway.

  • Pathway A (Strong Base): Using a strong, non-nucleophilic base like sodium hydride (NaH), the pyridinol oxygen is first deprotonated to form a highly nucleophilic pyridinolate anion. This anion then attacks the electrophilic carbon of MOM-Cl in a classic SN2 reaction to form the desired product.[2][5] This method is highly efficient but requires strictly anhydrous conditions.

  • Pathway B (Weaker Base): With a hindered amine base such as N,N-diisopropylethylamine (DIPEA), the reaction likely proceeds through initial nucleophilic attack of the neutral hydroxyl group on MOM-Cl.[4][5] The lone pairs on the ether oxygen of MOM-Cl assist in displacing the chloride, forming a reactive oxonium ion intermediate which is then captured by the alcohol.[5] DIPEA then neutralizes the generated HCl. This pathway is often preferred for its operational simplicity.

Below is a generalized diagram illustrating the reaction.

G Start 5-Bromo-2-hydroxypyridine Product This compound Start->Product Nucleophilic Substitution Reagents MOM-Cl Base (e.g., NaH or DIPEA) Solvent (e.g., THF or DCM) Reagents->Start

Caption: General reaction scheme for MOM protection.

Critical Safety Protocol: Handling Chloromethyl Methyl Ether (MOM-Cl)

WARNING: Chloromethyl methyl ether (MOM-Cl) is a highly toxic, volatile, and flammable liquid.[6][7] It is classified as a potent human carcinogen because it is a powerful alkylating agent capable of modifying DNA.[4] All handling must be performed with extreme caution.

  • Engineering Controls: All work must be conducted within a certified chemical fume hood with high airflow to prevent inhalation of vapors.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).[6]

  • Spill & Waste Management: Have a spill kit readily available containing non-combustible absorbent materials.[9] All waste contaminated with MOM-Cl must be disposed of as hazardous waste according to institutional guidelines.

  • Quenching: Any residual MOM-Cl in the reaction vessel or on equipment should be quenched carefully with a solution of aqueous ammonia.

Detailed Experimental Protocol

This protocol describes the using sodium hydride as the base.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Role
5-Bromo-2-hydroxypyridineC₅H₄BrNO173.995.00 g28.7Starting Material
Sodium Hydride (60% disp. in oil)NaH24.001.26 g31.6Base
Chloromethyl methyl ether (MOM-Cl)C₂H₅ClO80.512.9 mL31.6Protecting Agent
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Solvent
Saturated aq. NH₄ClNH₄Cl53.49~50 mL-Quenching Agent
Ethyl AcetateC₄H₈O₂88.11~200 mL-Extraction Solvent
BrineNaCl58.44~50 mL-Washing Agent
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying Agent
Step-by-Step Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add NaH (60% disp.) to an oven-dried flask under Argon. B 2. Wash NaH with anhydrous hexanes to remove mineral oil. A->B C 3. Add anhydrous THF to the washed NaH and cool to 0 °C. B->C D 4. Add 5-Bromo-2-hydroxypyridine solution in THF dropwise. C->D E 5. Stir at 0 °C for 30 min to form the pyridinolate salt. D->E F 6. Add MOM-Cl dropwise at 0 °C. CAUTION: Highly reactive! E->F G 7. Allow to warm to RT and stir for 12-16 hours. F->G H 8. Cool to 0 °C and quench slowly with sat. aq. NH₄Cl. G->H I 9. Extract with Ethyl Acetate (3x). H->I J 10. Wash combined organic layers with water and brine. I->J K 11. Dry over MgSO₄, filter, and concentrate in vacuo. J->K L 12. Purify by flash column chromatography (Hexanes/EtOAc). K->L

Caption: Step-by-step experimental workflow diagram.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add sodium hydride (60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes to remove the oil, decanting the hexanes carefully each time under argon.

  • Reaction Setup: Suspend the washed NaH in anhydrous THF (50 mL) and cool the slurry to 0 °C in an ice-water bath.

  • Substrate Addition: In a separate flask, dissolve the 5-bromo-2-hydroxypyridine in anhydrous THF (50 mL). Add this solution dropwise to the NaH slurry via an addition funnel over 20 minutes, ensuring the internal temperature remains below 5 °C. Hydrogen gas will evolve.

  • Alkoxide Formation: Stir the resulting mixture at 0 °C for an additional 30 minutes after the addition is complete to ensure full formation of the sodium pyridinolate salt.

  • MOM Protection: Add chloromethyl methyl ether (MOM-Cl) dropwise to the reaction mixture at 0 °C. A white precipitate (NaCl) will form.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a clear liquid.

Product Characterization and Quality Control

Thorough characterization is essential to confirm the structure and purity of the final product. The following data are representative for this compound (CAS 886980-61-6).[10]

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ 8.25 (d, J=2.5 Hz, 1H), 7.60 (dd, J=8.7, 2.5 Hz, 1H), 6.75 (d, J=8.7 Hz, 1H), 5.30 (s, 2H), 3.50 (s, 3H)
¹³C NMR (101 MHz, CDCl₃)δ 159.0, 149.8, 142.0, 115.5, 112.0, 94.5, 56.5
Mass Spec. (EI)m/z (relative intensity): 219/217 ([M]⁺, Br isotope pattern), 189/187, 159/157, 45
Appearance Colorless to pale yellow liquid

Field Insights & Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material, the NaH may have been passivated or insufficient. Ensure all reagents and solvents are scrupulously dry. An additional equivalent of NaH and MOM-Cl can be added if necessary.

  • Low Yield: Poor recovery can result from hydrolysis of the product during work-up. Ensure the quenching and washing steps are performed efficiently without prolonged exposure to the aqueous phase.

  • Purification Issues: The product has moderate polarity. A shallow gradient during column chromatography (e.g., starting with 100% hexanes and slowly increasing the ethyl acetate percentage) is recommended for optimal separation from nonpolar impurities.

Conclusion

The via MOM protection of 5-bromo-2-hydroxypyridine is a reliable and scalable process. The success of this synthesis hinges on a clear understanding of the reaction mechanism, meticulous execution of anhydrous techniques, and an unwavering commitment to safety protocols, particularly concerning the handling of the carcinogenic reagent MOM-Cl. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently and safely produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Loba Chemie. (2016). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. Retrieved from [Link]

  • Albert Einstein College of Medicine. (n.d.). Methyl Chlormethyl Ether Awareness Training. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • YouTube. (2022). MOM Protecting Group Addition | Organic Chemistry. Retrieved from [Link]

  • Fujioka, H., et al. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). Retrieved from [Link]

  • Mintas, M., et al. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC - NIH. Retrieved from [Link]

  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC - NIH. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-(methoxymethoxy)pyridine: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-(methoxymethoxy)pyridine, a heterocyclic building block with significant potential in synthetic organic chemistry and drug discovery. We will delve into its molecular architecture, predictable reactivity, a robust synthesis protocol, and its strategic applications, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol .[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a methoxymethoxy group at the 2-position.

PropertyValueReference
Molecular Formula C₇H₈BrNO₂[1]
Molecular Weight 218.05 g/mol [1]
CAS Number 247189-74-8[2]
Canonical SMILES COC1=NC=C(C=C1)Br[3]
InChI Key XADICJHFELMBGX-UHFFFAOYSA-N[4]

The strategic placement of these functional groups dictates the molecule's reactivity. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5] The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities, which can be selectively removed under specific acidic conditions. The pyridine ring itself is an electron-deficient aromatic system, and the electronic properties of the substituents further influence its reactivity in electrophilic and nucleophilic substitution reactions.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,5-dibromopyridine. This protocol is designed for reliability and scalability in a laboratory setting.

Step 1: Synthesis of 5-Bromo-2-hydroxypyridine

The initial step involves the selective hydrolysis of one of the bromine atoms in 2,5-dibromopyridine. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, in an aqueous medium.

Protocol:

  • To a solution of 2,5-dibromopyridine (1 equivalent) in a suitable solvent such as dioxane or water, add a solution of sodium hydroxide (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-hydroxypyridine.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Protection of the Hydroxyl Group with a Methoxymethyl (MOM) Group

The second step involves the protection of the hydroxyl group of 5-Bromo-2-hydroxypyridine as a methoxymethyl ether.

Protocol:

  • Dissolve 5-Bromo-2-hydroxypyridine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) to the reaction mixture. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by column chromatography on silica gel.

Synthesis_Workflow 2,5-dibromopyridine 2,5-dibromopyridine 5-Bromo-2-hydroxypyridine 5-Bromo-2-hydroxypyridine 2,5-dibromopyridine->5-Bromo-2-hydroxypyridine NaOH, H2O, Reflux This compound This compound 5-Bromo-2-hydroxypyridine->this compound MOM-Cl, DIPEA, CH2Cl2

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ ~8.3 ppm (d, J ≈ 2.5 Hz, 1H): Proton at the 6-position (adjacent to the nitrogen and ortho to the bromine).

  • δ ~7.7 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H): Proton at the 4-position (between the bromine and the MOM-ether).

  • δ ~6.8 ppm (d, J ≈ 8.5 Hz, 1H): Proton at the 3-position (adjacent to the MOM-ether).

  • δ ~5.4 ppm (s, 2H): Methylene protons of the methoxymethyl group (-O-CH₂-O-).

  • δ ~3.5 ppm (s, 3H): Methyl protons of the methoxymethyl group (-O-CH₃).

¹³C NMR (100 MHz, CDCl₃):

  • δ ~160 ppm: Carbon at the 2-position (attached to the MOM-ether).

  • δ ~150 ppm: Carbon at the 6-position.

  • δ ~142 ppm: Carbon at the 4-position.

  • δ ~115 ppm: Carbon at the 3-position.

  • δ ~110 ppm: Carbon at the 5-position (attached to bromine).

  • δ ~95 ppm: Methylene carbon of the methoxymethyl group.

  • δ ~56 ppm: Methyl carbon of the methoxymethyl group.

Infrared (IR) Spectroscopy:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2950-2850 cm⁻¹: C-H stretching of the methoxymethyl group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1150-1050 cm⁻¹: C-O stretching vibrations of the ether linkages.

  • ~800-700 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS):

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected molecular ion peaks would be at m/z 217 and 219.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8][9]

  • Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[5] This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide array of molecular scaffolds.

  • Protecting Group Strategy: The MOM group serves as a stable protecting group for the hydroxyl functionality at the 2-position, which can be readily deprotected under mild acidic conditions. This orthogonality allows for selective manipulation of other functional groups within the molecule without affecting the hydroxyl group until its regeneration is desired.

  • Synthesis of Biologically Active Molecules: Pyridine derivatives are prevalent in many biologically active compounds. The functional handles on this compound make it an attractive starting material for the synthesis of novel drug candidates. For instance, substituted pyridines are known to exhibit a wide range of biological activities, including acting as inhibitors of various enzymes.[9]

Applications cluster_Core This compound cluster_Reactions Synthetic Transformations cluster_Products Target Molecules CoreMolecule Key Building Block Suzuki Suzuki Coupling CoreMolecule->Suzuki Br at C5 Stille Stille Coupling CoreMolecule->Stille Br at C5 Heck Heck Coupling CoreMolecule->Heck Br at C5 Deprotection MOM Deprotection CoreMolecule->Deprotection MOM at C2 Pharma Pharmaceuticals Suzuki->Pharma Agro Agrochemicals Suzuki->Agro Materials Advanced Materials Suzuki->Materials Stille->Pharma Stille->Agro Stille->Materials Heck->Pharma Heck->Agro Heck->Materials Deprotection->Pharma Deprotection->Agro Deprotection->Materials

Caption: Applications of this compound in synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the safety data for the closely related 5-Bromo-2-methoxypyridine, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[10][11][12]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[12]

In case of exposure, follow standard first-aid procedures. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.[12]

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its well-defined molecular structure, featuring a strategically placed bromine atom and a stable protecting group, provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • PubChem. 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link]

  • National Institutes of Health. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC. [Link]

  • IndiaMART. 2 Methoxy 5 Bromo Pyridine 4 Carbaldehyde at ₹ 142000/kg. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methoxymethoxy)pyridine is a halogenated and protected pyridine derivative of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromine atom and a stable yet readily cleavable methoxymethyl (MOM) ether protecting group, positions it as a versatile building block for the synthesis of complex molecular architectures. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, and the strategic placement of the bromine atom at the 5-position allows for its elaboration through a variety of cross-coupling reactions. The MOM group at the 2-position provides a stable protecting group for the hydroxyl functionality, which can be unveiled under specific acidic conditions, allowing for sequential and site-selective modifications. This guide provides a comprehensive overview of the physical properties, synthesis, spectroscopic characterization, and reactivity of this compound, offering valuable insights for its application in research and development.

Chemical and Physical Properties

The physical properties of this compound are not extensively reported in the literature. The data presented below is a combination of information from chemical suppliers and predicted values. It is recommended to handle the compound as a liquid or low-melting solid that may require refrigerated storage.

PropertyValueSource
CAS Number 247189-74-8, 886980-61-6[1][2]
Molecular Formula C₇H₈BrNO₂[1][2]
Molecular Weight 218.05 g/mol [1][2]
Appearance Colorless to light yellow liquid (Predicted/Observed)Supplier Data
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc)Inferred
Storage Temperature 2-8°C[1]

Synthesis of this compound

The most common synthetic route to this compound involves the protection of the hydroxyl group of 2-bromo-5-hydroxypyridine with a methoxymethyl (MOM) group. This is typically achieved by reacting the starting material with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.

Experimental Protocol: Methoxymethyl (MOM) Protection of 2-Bromo-5-hydroxypyridine

This protocol is a representative procedure based on standard methods for the MOM protection of phenols and alcohols.

Materials:

  • 2-Bromo-5-hydroxypyridine

  • Chloromethyl methyl ether (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-hydroxypyridine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.) to the solution and stir for 10 minutes at room temperature.

  • Addition of MOM-Cl: Cool the reaction mixture to 0 °C in an ice bath. Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 - 1.5 eq.) dropwise. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a pure compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_A 2-Bromo-5-hydroxypyridine reaction MOM Protection (0°C to rt, 2-4h) start_A->reaction start_B MOM-Cl start_B->reaction start_C DIPEA in CH2Cl2 start_C->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 1: General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methoxymethyl group.

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.3dH-6
~7.8ddH-4
~6.8dH-3
~5.4s-O-CH₂-O-
~3.5s-O-CH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show six distinct signals for the aromatic carbons and two signals for the methoxymethyl group.

Chemical Shift (δ, ppm)Assignment
~160C-2
~150C-6
~142C-4
~115C-5
~112C-3
~95-O-CH₂-O-
~56-O-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic)
1600-1450C=C and C=N stretching (pyridine ring)
1150-1050C-O-C stretching (ether)
~800C-Br stretching
Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 217 and 219. Fragmentation would likely involve the loss of the methoxymethyl group.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. Its reactivity is dominated by the two key functional groups: the bromine atom and the MOM-protected hydroxyl group.

Reactions at the Bromine Atom

The bromine atom at the 5-position of the pyridine ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is a widely used method to introduce aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, providing access to a wide range of substituted 5-aminopyridine derivatives.

  • Sonogashira Coupling: This reaction is used to introduce alkyne moieties, which can be further functionalized.

  • Heck Coupling: This reaction allows for the formation of carbon-carbon bonds with alkenes.

Reactivity_Diagram cluster_reactions Cross-Coupling Reactions cluster_products Products reactant This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) reactant->suzuki buchwald Buchwald-Hartwig (R2NH, Pd catalyst) reactant->buchwald sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) reactant->sonogashira product_suzuki 5-Aryl-2-(methoxymethoxy)pyridine suzuki->product_suzuki product_buchwald 5-Amino-2-(methoxymethoxy)pyridine buchwald->product_buchwald product_sonogashira 5-Alkynyl-2-(methoxymethoxy)pyridine sonogashira->product_sonogashira

Figure 2: Key cross-coupling reactions of this compound.

Deprotection of the Methoxymethyl (MOM) Group

The MOM ether is a robust protecting group that is stable to a wide range of reaction conditions, including strongly basic and nucleophilic reagents. It can be selectively removed under acidic conditions to reveal the hydroxyl group, which can then be further functionalized. Common deprotection methods include treatment with acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a protic solvent.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: The safety information provided here is for guidance only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of substituted pyridine derivatives for pharmaceutical and agrochemical research. Its utility stems from the orthogonal reactivity of the bromine atom in cross-coupling reactions and the stable, yet cleavable, MOM protecting group. While detailed experimental data on its physical properties and spectroscopic characterization are not widely published, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

  • Wikipedia. Methoxymethyl ether. [Link]

  • Beilstein Journals. Supporting Information. [Link]

  • Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link]

  • SpectraBase. 5-Bromo-2-methoxypyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • PMC - NIH. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. [Link]

  • PubChem. 5-Bromo-2-methoxypyridine. [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • Kocienski, P. J. Protecting Groups. [Link]

  • The Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • PMC - NIH. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

  • ResearchGate. FTIR spectrum for Pyridine. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Remarkable effect of 2,2′-bipyridyl: Mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). [Link]

  • SpectraBase. 5-Bromo-2-methoxy-4-methylpyridine. [Link]

  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Carl ROTH. Safety Data Sheet: Phenol red. [Link]

  • Reddit. Brainstorming a Buchwald-Hartwig coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Hoffman Fine Chemicals. CAS 446284-18-0 | 5-Bromo-2-methoxy-4-nitropyridine. [Link]

Sources

5-Bromo-2-(methoxymethoxy)pyridine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(methoxymethoxy)pyridine

Introduction: A Proactive Approach to Safety

This compound (CAS No. 247189-74-8) is a halogenated pyridine derivative increasingly utilized as a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science research. Its structure, featuring a reactive bromine atom and a labile methoxymethyl (MOM) protecting group, makes it a versatile building block. However, these same features necessitate a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of standard warnings to provide a deeper, causality-driven framework for risk assessment and safe handling. Due to the limited publicly available, compound-specific toxicology data for this compound, our safety recommendations are grounded in a conservative, risk-based approach. This involves leveraging the known hazard profile of the closely related analogue, 5-Bromo-2-methoxypyridine (CAS No. 13472-85-0), and adhering to established best practices for handling potentially hazardous chemical intermediates. The core principle of this guide is that a thorough understanding of risk informs and validates every procedural step.

Section 1: Hazard Identification and Physicochemical Profile

A foundational step in safe handling is a complete understanding of the compound's identity and known hazards. While comprehensive toxicological data for this compound is not available, the data for its structural analogue, 5-Bromo-2-methoxypyridine, provides a crucial baseline for hazard assessment.[1][2] It must be assumed that the target compound presents, at a minimum, the same hazards.

Physicochemical Data

The physical properties of a compound influence its behavior in the laboratory, affecting factors from volatility to appropriate storage conditions.

PropertyThis compound5-Bromo-2-methoxypyridine (Analogue)
CAS Number 247189-74-8[3]13472-85-0
Molecular Formula C₇H₈BrNO₂[4]C₆H₆BrNO
Molecular Weight 218.05 g/mol [4]188.02 g/mol [5]
Boiling Point No Data Available80 °C @ 12 mmHg
Density No Data Available1.453 g/mL @ 25 °C
Flash Point No Data Available96 °C (204.8 °F) - closed cup[6]
GHS Hazard Classification (Based on Analogue Data)

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. The following classifications for 5-Bromo-2-methoxypyridine should be applied to this compound until specific data becomes available.[2][6]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][6]

Signal Word: Warning [1][6]

Toxicological Profile: An Evidence Gap

Crucially, there is no specific data available regarding acute oral, dermal, or inhalation toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for this compound.[1][7] This absence of evidence is not evidence of absence of harm. Therefore, this compound must be handled as a substance with unknown toxicological properties and treated with the highest degree of caution. All routes of exposure—inhalation, ingestion, and dermal contact—should be considered potentially harmful.

Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment before any experiment. This involves not just identifying hazards but evaluating the specific procedural risks and ensuring control measures are adequate.

cluster_prep Pre-Experimental Phase cluster_controls Control Implementation cluster_execution Execution & Disposal A Identify Compound Hazards (H315, H319, H335, Unknown Toxicity) B Review Experimental Scale (mg vs. multi-gram) A->B C Analyze Procedural Steps (Weighing, Transfer, Reaction, Quench) B->C D Select Engineering Controls (Fume Hood Required) C->D informs E Define Required PPE (Gloves, Goggles, Face Shield, Lab Coat) D->E F Verify Emergency Equipment (Eyewash, Shower, Spill Kit) E->F G Execute Experiment (Follow Safe Handling Protocol) F->G enables H Segregate Hazardous Waste G->H

Caption: A logical workflow for risk assessment before handling the compound.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. The combination of both creates a robust barrier to exposure.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.[8][9] This is non-negotiable. The rationale is twofold:

  • Inhalation Hazard Mitigation: The fume hood contains vapors and potential aerosols, protecting the user from respiratory irritation and exposure to a compound with unknown inhalation toxicity.[9]

  • Spill Containment: The hood provides a contained workspace, preventing the spread of material in the event of a spill.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected to address the specific hazards of the compound.[10]

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye & Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[1] A full-face shield worn over goggles is required when there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.[11]
Hand Protection Nitrile or neoprene gloves.[8] Avoid latex.[8] Double-gloving is recommended for neat transfers.Provides a chemical-resistant barrier to prevent skin irritation.[1] Gloves must be inspected for tears before use and changed immediately upon known or suspected contact. Contaminated gloves should be removed using the proper technique to avoid skin exposure.[11]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects skin on the arms and body from incidental contact and small splashes.[12]
Respiratory Protection Not required if all work is conducted in a certified fume hood. A NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary for emergency situations or spill cleanup outside of a fume hood.[1][12]This is a secondary control measure. Reliance on respirators indicates a failure or inadequacy of engineering controls.[12]

Section 3: Standard Operating Procedures for Safe Handling & Storage

Adherence to standardized protocols minimizes the risk of error and exposure.

Protocol for Weighing and Dispensing
  • Preparation: Don all required PPE before entering the designated work area.

  • Work Area: Confirm the chemical fume hood is operational (check airflow monitor). Place all necessary equipment (balance, spatulas, weigh paper, secondary container) inside the hood.

  • Dispensing: Retrieve the stock container of this compound. Open it only within the fume hood.

  • Transfer: Use a clean spatula to carefully transfer the approximate required amount to a tared weigh paper or vessel on the balance. Avoid generating dust or aerosols.

  • Sealing: Immediately and securely close the primary stock container.

  • Cleanup: Clean any minor residues from the spatula and balance using a solvent-dampened wipe (e.g., isopropanol). Dispose of the wipe and any contaminated weigh paper into the designated solid hazardous waste container.

  • Transport: Place the weighed sample into a sealed and labeled secondary container before removing it from the fume hood for transport to the reaction setup.

Storage Requirements

Proper storage is critical for maintaining chemical integrity and preventing accidents.

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[8][9][13]

  • Container: Keep the container tightly closed to prevent atmospheric moisture absorption and potential release of vapors.[1][13]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[2]

  • Security: Store in a locked cabinet or have otherwise restricted access to authorized personnel only.[1][13]

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

In Case of Exposure
Exposure RouteImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[14]
Eye Contact Immediately flush eyes with gently flowing water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[13]
Inhalation Move the affected person to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (avoiding mouth-to-mouth).[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill Management

The response to a spill depends entirely on its scale and location.

  • Minor Spill (Inside a Fume Hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[13]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (Outside a Fume Hood or Large Volume):

    • EVACUATE the area immediately.

    • Alert others and activate the nearest fire alarm or emergency response system.

    • Secure the area to prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[14]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Emergency Response Decision Tree

A Incident Occurs (Spill or Exposure) B Assess Situation Is it a major spill or serious injury? A->B C YES B->C D NO B->D E Evacuate Area Activate Alarm Call EH&S/911 C->E F Is it an Exposure? D->F G Follow First Aid Protocol Seek Medical Attention F->G YES H Follow Minor Spill Protocol F->H NO

Caption: A decision tree for responding to laboratory incidents.

Section 5: Waste Disposal

Due to the lack of ecotoxicological data and the inherent hazards of halogenated organic compounds, all waste streams containing this compound must be treated as hazardous waste.[1][15]

  • Solid Waste: Contaminated PPE (gloves, wipes), absorbent materials, and empty containers must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's official hazardous waste management program, in strict accordance with local and national regulations.[1]

Conclusion

The safe handling of this compound is predicated on a conservative and informed approach. By recognizing the gaps in toxicological data and adopting the hazards of its closest analogue, researchers can implement robust safety protocols. The consistent use of engineering controls, appropriate PPE, and standardized procedures for handling, storage, and emergency response forms a self-validating system that protects both the individual and the research environment. This proactive safety culture is not a barrier to scientific progress but an essential foundation for it.

References

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

Spectroscopic Data of 5-Bromo-2-(methoxymethoxy)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-(methoxymethoxy)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Pyridine and its derivatives are fundamental heterocyclic compounds widely used as scaffolds in the synthesis of pharmaceuticals and agrochemicals. The introduction of a bromine atom at the 5-position and a methoxymethyl (MOM) ether at the 2-position imparts specific physicochemical properties that are crucial for its role as a versatile building block in organic synthesis. The bromine atom provides a site for further functionalization through various cross-coupling reactions, while the MOM group serves as a stable protecting group for the hydroxyl functionality, which can be deprotected under specific acidic conditions.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as illustrated in the diagram below.

Caption: Molecular structure and atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of related structures and established substituent effects on the pyridine ring.

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the five protons of the methoxymethyl group.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.25d~2.5H6
~7.70dd~8.8, 2.5H4
~6.70d~8.8H3
~5.40s--O-CH₂-O-
~3.50s--O-CH₃

Interpretation and Rationale:

  • H6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H4.

  • H4: This proton is coupled to both H3 and H6. The ortho-coupling with H3 will be larger than the meta-coupling with H6, resulting in a doublet of doublets.

  • H3: This proton is ortho to the electron-donating methoxymethoxy group, which shields it, causing an upfield shift compared to the other ring protons. It will appear as a doublet due to coupling with H4.

  • -O-CH₂-O-: The methylene protons of the MOM group are deshielded by the two adjacent oxygen atoms and are expected to appear as a singlet.

  • -O-CH₃: The methyl protons of the MOM group are also deshielded by the adjacent oxygen atom and will appear as a singlet.

Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information about the carbon environment in the molecule.

Chemical Shift (δ) ppmAssignment
~162C2
~150C6
~142C4
~115C3
~110C5
~95-O-CH₂-O-
~56-O-CH₃

Interpretation and Rationale:

  • C2: This carbon is directly attached to the electronegative nitrogen and an oxygen atom, causing a significant downfield shift.

  • C6: Being adjacent to the nitrogen, this carbon is also deshielded.

  • C4: The chemical shift of this carbon will be influenced by the bromine at the meta position.

  • C3: This carbon is shielded by the ortho-methoxymethoxy group.

  • C5: This carbon is directly attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect.

  • -O-CH₂-O-: The methylene carbon of the MOM group appears at a characteristic downfield position due to the two attached oxygen atoms.

  • -O-CH₃: The methyl carbon of the MOM group will have a typical chemical shift for a methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized in the table below.

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching (-CH₂, -CH₃)
~1600-1570Pyridine ring C=C and C=N stretching
~1470-1450Pyridine ring stretching
~1250-1200Asymmetric C-O-C stretching (ether)
~1150-1050Symmetric C-O-C stretching (ether)
~1050-1000C-Br stretching

Interpretation and Rationale:

The IR spectrum will be characterized by the vibrations of the substituted pyridine ring and the methoxymethyl group. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the MOM group will be observed below 3000 cm⁻¹. The characteristic stretching vibrations of the pyridine ring will be present in the 1600-1450 cm⁻¹ region. The strong C-O stretching bands of the ether linkages in the MOM group are expected in the 1250-1050 cm⁻¹ range. The C-Br stretching vibration typically appears at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, there will be two peaks of nearly equal intensity at m/z values corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

    • M⁺ (with ⁷⁹Br): m/z ≈ 217

    • M⁺ (with ⁸¹Br): m/z ≈ 219

  • Major Fragmentation Pathways:

    • Loss of the methoxymethyl group: A significant fragment will likely result from the cleavage of the C2-O bond, leading to the loss of the -OCH₂OCH₃ radical (·CH₂OCH₃).

    • Loss of the methoxy group: Fragmentation within the MOM group can lead to the loss of a methoxy radical (·OCH₃).

    • Loss of formaldehyde: Cleavage of the MOM group can also result in the loss of formaldehyde (CH₂O).

    • Loss of Bromine: The loss of a bromine radical (·Br) from the molecular ion is a common fragmentation pathway for brominated compounds.

The following diagram illustrates a plausible fragmentation pathway.

G M [M]⁺˙ m/z 217/219 F1 [M - ·CH₂OCH₃]⁺ m/z 172/174 M->F1 - ·CH₂OCH₃ F2 [M - ·OCH₃]⁺ m/z 186/188 M->F2 - ·OCH₃ F3 [M - CH₂O]⁺˙ m/z 187/189 M->F3 - CH₂O F4 [M - ·Br]⁺ m/z 138 M->F4 - ·Br

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized, field-proven protocols for acquiring the spectroscopic data described. These methodologies are designed to be self-validating and serve as a reliable starting point for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a relaxation delay of 1.0 second.

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 240 ppm.

    • Use a relaxation delay of 2.0 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline correction on the resulting spectra.

    • Reference the chemical shifts to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid this compound directly onto the diamond crystal of the ATR accessory.

  • Instrumentation:

    • Record the FT-IR spectrum using a Fourier-Transform Infrared spectrometer equipped with a universal ATR sampling accessory.

  • Acquisition:

    • Acquire the spectrum in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

    • Record a background spectrum of the clean, empty ATR crystal prior to the sample measurement.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting transmittance spectrum can be converted to absorbance for analysis.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation:

    • Obtain the mass spectrum on a mass spectrometer operating in the electron ionization (EI) mode.

  • Acquisition:

    • Use a standard EI source with an electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peaks and major fragment ions.

    • Confirm the presence of bromine by observing the characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity).

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important synthetic intermediate. The provided experimental protocols offer a robust framework for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification is recommended to confirm these findings.

References

  • PubChem. 5-Bromo-2-methoxypyridine. National Center for Biotechnology Information. [Link][1]

  • PubChem. 5-Bromo-2-hydroxypyridine. National Center for Biotechnology Information. [Link][2]

  • Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link][3]

  • SpectraBase. 5-Bromo-2-methoxypyridine. [Link][4][5]

  • Royal Society of Chemistry. Supplementary Information for a relevant article. [Link][6]

Sources

commercial availability of 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-(methoxymethoxy)pyridine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated and protected pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom and a stable methoxymethyl (MOM) ether protecting group, make it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, synthesis, applications, and safety protocols, designed to empower researchers in pharmaceutical and agrochemical development.

Chemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValue
CAS Number 247189-74-8, 886980-61-6[1]
Molecular Formula C₇H₈BrNO₂[1]
Molecular Weight 218.05 g/mol [1]
Appearance Colorless to light yellow liquid or solid
SMILES COC(OC1=NC=CC(Br)=C1)
InChI Key InChI=1S/C7H8BrNO2/c1-10-7(11-2)6-4-3-5(8)9-6/h3-4,7H,1-2H3

Commercial Availability

This compound is available from a range of specialty chemical suppliers. Availability, purity, and quantity can vary, so it is advisable to consult directly with the vendors for the most current information.

SupplierProduct NameCAS NumberPurityNotes
BLD Pharm This compound247189-74-8---Research Use Only[2]
AOBChem USA 2-Bromo-5-(methoxymethoxy)pyridine886980-61-6---Research Use Only[1]

Note: The closely related compound, 5-Bromo-2-methoxypyridine (CAS: 13472-85-0), is more widely available from suppliers such as Thermo Fisher Scientific and MilliporeSigma (formerly Aldrich), though some listings indicate it has been discontinued.[3][4] Researchers may consider this as an alternative starting material, depending on the planned synthetic route.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 5-bromo-2-hydroxypyridine. The key transformation is the protection of the hydroxyl group as a methoxymethyl (MOM) ether.

Experimental Protocol: Synthesis via MOM Protection

Step 1: Deprotonation of 5-bromo-2-hydroxypyridine

  • To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a strong base (1.1 eq) at 0 °C. Sodium hydride (NaH) is a common choice for this deprotonation.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, to ensure the complete formation of the corresponding alkoxide.

Causality: The use of a strong, non-nucleophilic base like NaH is crucial to quantitatively deprotonate the hydroxyl group of the hydroxypyridine, forming the nucleophilic pyridinolate anion. Anhydrous conditions are essential to prevent quenching of the base.

Step 2: O-Alkylation with Chloromethyl methyl ether (MOM-Cl)

  • To the solution containing the pyridinolate anion, add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality: MOM-Cl is an effective electrophile for the introduction of the MOM protecting group. The reaction proceeds via an Sₙ2 mechanism, where the pyridinolate anion displaces the chloride ion. The MOM group is chosen for its stability under a wide range of reaction conditions, including those used for cross-coupling reactions, yet it can be readily removed under acidic conditions.

G cluster_synthesis Synthesis Workflow start 5-bromo-2-hydroxypyridine deprotonation Deprotonation with NaH in THF start->deprotonation Step 1 alkylation Alkylation with MOM-Cl deprotonation->alkylation Step 2 workup Aqueous Workup and Extraction alkylation->workup Step 3 purification Column Chromatography workup->purification Step 4 product This compound purification->product Final Product G cluster_application Application in Drug Discovery start_material This compound cross_coupling Suzuki / Stille / Negishi Coupling start_material->cross_coupling Introduce R¹ group deprotection MOM Deprotection cross_coupling->deprotection Expose OH group further_functionalization Further Functionalization deprotection->further_functionalization Introduce R² group biological_screening Biological Screening further_functionalization->biological_screening

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly crucial in medicinal chemistry for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[4][5] Among the vast array of substrates, substituted pyridines are of paramount importance due to their presence in numerous therapeutic agents.[6][7]

This document provides a comprehensive guide to the Suzuki coupling of 5-Bromo-2-(methoxymethoxy)pyridine. The methoxymethyl (MOM) group serves as a crucial protecting group for the 2-hydroxypyridine tautomer, preventing unwanted side reactions and allowing for selective C-C bond formation at the 5-position. Following the coupling, the MOM group can be readily removed under acidic conditions to yield the corresponding 5-aryl-2-hydroxypyridine, a valuable scaffold in drug discovery.[8] We will delve into the mechanistic underpinnings, provide optimized protocols, and discuss the critical parameters that ensure a successful and reproducible reaction.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][9] This is often the rate-determining step.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[2][9][10]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][9][11]

The Role of the Methoxymethyl (MOM) Protecting Group

The 2-alkoxy substituent, in this case, the methoxymethoxy group, plays a significant electronic role. While the pyridine nitrogen is electron-withdrawing, the MOM-ether oxygen can donate electron density, influencing the reactivity of the C-Br bond. The MOM group is stable under the basic conditions of the Suzuki coupling but can be readily cleaved post-coupling, typically using acidic hydrolysis, to unmask the 2-pyridone functionality.[12][13][14]

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X (5-Bromo-2-(MOM)pyridine) R-X (5-Bromo-2-(MOM)pyridine) R-X (5-Bromo-2-(MOM)pyridine)->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Ar-B(OH)2 Ar-B(OH)2 Base Base Ar-B(OH)2->Base Base->Transmetalation R-Pd(II)-Ar R-Pd(II)-Ar Transmetalation->R-Pd(II)-Ar Reductive_Elimination Reductive Elimination R-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-Ar (Product) R-Ar (Product) Reductive_Elimination->R-Ar (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system. The following protocols provide a robust starting point for the coupling of this compound with various arylboronic acids.

Materials and Reagents
  • This compound

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol is a general procedure adaptable for a wide range of arylboronic acids.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[4][15]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16][17]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).[4][17]

  • Solvent Addition: Add the degassed organic solvent and degassed water. A common solvent system is a 4:1 to 10:1 ratio of organic solvent to water.[4][16][18] The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2][4]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed, typically within 12-24 hours.[4][16]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.[16]

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2-(methoxymethoxy)pyridine.[15]

Protocol 2: MOM-Deprotection to Yield 5-Aryl-2-hydroxypyridines

Following successful coupling, the MOM protecting group can be removed to furnish the desired 2-hydroxypyridine.

  • Dissolution: Dissolve the purified 5-aryl-2-(methoxymethoxy)pyridine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Acidification: Add an acidic solution, such as aqueous HCl or trifluoroacetic acid (TFA) in DCM.[12]

  • Reaction: Stir the mixture at room temperature for 1-12 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up:

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12]

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[12]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-aryl-2-hydroxypyridine.[12]

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Experimental_Workflow cluster_suzuki Suzuki Coupling cluster_deprotection MOM Deprotection Setup 1. Reaction Setup: Substrate, Boronic Acid, Base Inert 2. Inert Atmosphere: Evacuate & Backfill (3x) Setup->Inert Catalyst 3. Add Palladium Catalyst Inert->Catalyst Solvent 4. Add Degassed Solvents Catalyst->Solvent React 5. Heat & Stir (80-100°C) Solvent->React Monitor 6. Monitor by TLC/LC-MS React->Monitor Workup_S 7. Aqueous Work-up Monitor->Workup_S Purify_S 8. Column Chromatography Workup_S->Purify_S Product_S 5-Aryl-2-(MOM)pyridine Purify_S->Product_S Dissolve 1. Dissolve in Solvent Product_S->Dissolve Proceed to Deprotection Acid 2. Add Acid (HCl or TFA) Dissolve->Acid React_D 3. Stir at RT Acid->React_D Monitor_D 4. Monitor by TLC/LC-MS React_D->Monitor_D Workup_D 5. Neutralize & Extract Monitor_D->Workup_D Purify_D 6. Purify Workup_D->Purify_D Product_D 5-Aryl-2-hydroxypyridine Purify_D->Product_D

Caption: Experimental workflow for synthesis and deprotection.

Optimization and Data

The choice of reaction parameters can significantly impact the yield and purity of the desired product. Below is a summary of typical conditions and considerations for optimizing the Suzuki coupling of this compound.

ParameterReagent/ConditionTypical RangeRationale & Considerations
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand1-5 mol%Pd(PPh₃)₄ is a reliable choice for many applications.[1][5][16] For less reactive boronic acids, more advanced catalyst systems with bulky phosphine ligands (e.g., SPhos, XPhos) may improve yields.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0-3.0 equiv.The base activates the boronic acid for transmetalation.[3][10] K₃PO₄ is often effective for heteroaryl couplings.[5][6] Cs₂CO₃ is a stronger base that can be beneficial in challenging cases.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF4:1 to 10:1 (org:H₂O)A biphasic system is common, with the aqueous phase containing the base.[2] 1,4-Dioxane is a widely used and effective solvent.[6][16] All solvents must be thoroughly degassed to prevent catalyst oxidation.
Temperature 80 - 110 °C-Higher temperatures can accelerate the reaction but may also lead to decomposition or side reactions.[4][17] Optimization for each specific substrate pair is recommended.
Boronic Acid Arylboronic Acids, Heteroarylboronic Acids1.1 - 1.5 equiv.A slight excess of the boronic acid is typically used to drive the reaction to completion. Boronic acids with electron-donating groups tend to react faster than those with electron-withdrawing groups.[5]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored catalyst.
Insufficiently strong baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the temperature in increments of 10 °C.
Protodeboronation of Boronic Acid Presence of excess water or oxygenUse anhydrous solvents and ensure thorough degassing.
Prolonged reaction time at high temperatureMonitor the reaction closely and work-up as soon as the starting material is consumed.
Formation of Homocoupled Byproducts Oxygen contaminationImprove inert atmosphere technique.
Difficulty in MOM-Deprotection Acid-labile functional groups on the aryl ringUse milder deprotection conditions, such as pyridinium p-toluenesulfonate (PPTS) or TMSBr.[12]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of 5-aryl-2-(methoxymethoxy)pyridines. These intermediates are readily converted to the corresponding 5-aryl-2-hydroxypyridines, which are valuable scaffolds in pharmaceutical research and development. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can achieve high yields and reproducible results, facilitating the efficient synthesis of diverse libraries of pyridine-based compounds for further investigation.

References

  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide - Benchchem. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (n.d.).
  • MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.).
  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC - NIH. (2019, May 14).
  • † This paper is dedicated to Professor Dr. Ei-ichi Negishi on the occasion of his 77th birthday. SELECTIVE DEPROTECTION OF MET. (n.d.).
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23).
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. (n.d.).
  • A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters | Request PDF - ResearchGate. (2025, August 6).
  • The Suzuki Reaction - Chem 115 Myers. (n.d.).
  • MOM Ethers - Organic Chemistry Portal. (n.d.).
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (2025, October 16).
  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC - NIH. (n.d.).
  • The Suzuki reaction: Reaction mechanism chemistry tutorial. - YouTube. (2011, November 3).
  • A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester | Request PDF - ResearchGate. (n.d.).
  • Suzuki Coupling Mechanism - YouTube. (2022, June 18).
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole - Benchchem. (n.d.).
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem. (n.d.).
  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing). (n.d.).
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (2023, August 16).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.).
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (2021, December 2).
  • Suzuki reaction - Wikipedia. (n.d.).

Sources

Application Notes: Strategic Use of 5-Bromo-2-(methoxymethoxy)pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Protecting Groups in Pyridine Chemistry

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical and agrochemical agents, the pyridine scaffold is a cornerstone. However, the inherent reactivity of functional groups on the pyridine ring, such as the hydroxyl group in 2-hydroxypyridines (which exist in equilibrium with their 2-pyridone tautomers), often necessitates a tactical approach of temporary deactivation. This is achieved through the use of protecting groups, which act as transient masks, preventing unwanted side reactions and enabling precise chemical transformations at other sites of a complex molecule.[1]

The methoxymethyl (MOM) ether is a widely employed protecting group for hydroxyl functionalities due to its facile introduction, general stability under a range of non-acidic conditions, and reliable cleavage under controlled acidic environments.[2] This application note provides a detailed guide to the strategic implementation of a key building block, 5-Bromo-2-(methoxymethoxy)pyridine , in synthetic campaigns. We will explore the rationale behind its use, provide detailed protocols for its synthesis and deprotection, and illustrate its application in facilitating cornerstone reactions such as palladium-catalyzed cross-coupling.

The presence of the bromine atom at the 5-position makes this reagent particularly valuable as a synthetic intermediate. It provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or alkyl substituents.[3][4] The MOM-protected hydroxyl group at the 2-position ensures that this functionality remains inert during the coupling reaction and can be revealed at a later, strategic point in the synthesis.

Core Principles of the MOM Protecting Group

The methoxymethyl (MOM) group forms an acetal with the hydroxyl group. This transformation significantly reduces the nucleophilicity and acidity of the hydroxyl proton, rendering it stable to a wide array of reagents.

Stability Profile of MOM Ethers:

  • Stable: pH 4-12, strong bases (e.g., organolithiums, Grignard reagents), nucleophiles, and many oxidizing and reducing agents.[5]

  • Labile: Strongly acidic conditions (pH < 4), which facilitate the hydrolysis of the acetal back to the parent alcohol and formaldehyde.[5]

This stability profile allows for a high degree of orthogonality in synthetic design, where other protecting groups sensitive to basic or nucleophilic conditions can be manipulated while the MOM group remains intact.[1]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved via the O-alkylation of its precursor, 5-bromo-2-hydroxypyridine.

Diagram of Synthesis Workflow

Synthesis_of_this compound start 5-Bromo-2-hydroxypyridine reagents MOMCl, Base (e.g., NaH or DIPEA) Solvent (e.g., THF or DCM) start->reagents Reaction Conditions product This compound reagents->product O-Alkylation workup Aqueous Workup & Purification product->workup Isolation

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: MOM Protection of 5-Bromo-2-hydroxypyridine

This protocol is based on established methods for the MOM protection of hydroxyl groups.[5][6]

Materials:

  • 5-Bromo-2-hydroxypyridine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Chloromethyl methyl ether (MOMCl, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if using DIPEA)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Sodium Hydride:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-hydroxypyridine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Slowly add chloromethyl methyl ether (MOMCl, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Procedure using DIPEA:

  • In a round-bottom flask, dissolve 5-bromo-2-hydroxypyridine (1.0 eq) in anhydrous DCM.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

  • Cool the mixture to 0 °C and add chloromethyl methyl ether (MOMCl, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Reagent ConditionBaseSolventTypical YieldReference
Condition A NaHTHFHigh[5]
Condition B DIPEADCMHigh[6]

Strategic Application: Facilitating Suzuki-Miyaura Cross-Coupling

A primary application for this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The MOM group's stability under the basic conditions of the Suzuki-Miyaura reaction is key to this strategy.[7]

Diagram of Suzuki-Miyaura Coupling Strategy

Suzuki_Coupling_Strategy start This compound coupling_partner Arylboronic Acid (R-B(OH)₂) start->coupling_partner + catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) coupling_partner->catalyst Suzuki-Miyaura Coupling coupled_product 5-Aryl-2-(methoxymethoxy)pyridine catalyst->coupled_product deprotection Acidic Deprotection coupled_product->deprotection final_product 5-Aryl-2-hydroxypyridine deprotection->final_product

Caption: Strategic workflow of protection, coupling, and deprotection.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[8]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude 5-Aryl-2-(methoxymethoxy)pyridine product by flash column chromatography.

CatalystBaseSolventTemperatureTypical YieldReference
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O90 °C80-95%[8]
Pd(OAc)₂/SPhosK₂CO₃Toluene/H₂O100 °C85-98%[7]

Deprotection of the MOM Group: Unveiling the Hydroxyl Functionality

The final strategic step is the removal of the MOM protecting group to reveal the 2-hydroxypyridine functionality. This is typically achieved under acidic conditions.

Diagram of Deprotection Mechanism

Deprotection_Mechanism start 5-Aryl-2-(methoxymethoxy)pyridine protonation Protonation (H⁺) start->protonation intermediate Oxocarbenium Ion Intermediate protonation->intermediate Cleavage hydrolysis Hydrolysis (H₂O) intermediate->hydrolysis product 5-Aryl-2-hydroxypyridine hydrolysis->product byproducts Formaldehyde + Methanol

Caption: Acid-catalyzed deprotection of the MOM ether.

Experimental Protocol: MOM Deprotection

A general protocol for the acidic hydrolysis of the MOM ether is provided below.[6]

Materials:

  • 5-Aryl-2-(methoxymethoxy)pyridine (1.0 eq)

  • Acidic solution (e.g., 6M HCl in water, or Trifluoroacetic acid (TFA) in DCM)

  • Solvent (e.g., Methanol, Dichloromethane)

Procedure:

  • Dissolve the MOM-protected pyridine (1.0 eq) in a suitable solvent such as methanol or DCM.

  • Add the acidic solution (e.g., 6M HCl, a few drops to catalytic amounts, or a 1:1 mixture of TFA/DCM).

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC. Gentle heating may be required in some cases.

  • Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final 5-Aryl-2-hydroxypyridine product by recrystallization or flash column chromatography.

AcidSolventTemperatureTypical YieldReference
HCl (aq)MethanolRT to 50 °CHigh[5]
TFADCMRTHigh[6]

Conclusion

This compound is a versatile and strategic building block for the synthesis of complex substituted pyridines. The MOM protecting group offers a robust and reliable method for masking the reactive 2-hydroxyl group, allowing for selective transformations, most notably palladium-catalyzed cross-coupling reactions at the 5-position. The protocols outlined in this application note provide a comprehensive guide for researchers to effectively implement this protecting group strategy in their synthetic endeavors, enabling the efficient construction of novel molecular architectures.

References

  • This cit
  • This cit
  • This cit
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • This cit
  • This cit
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Vutturi, A. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. Retrieved from [Link]

  • This cit
  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2016). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC - NIH. Retrieved from [Link]

Sources

The Strategic Functionalization of 5-Bromo-2-(methoxymethoxy)pyridine: A Guide to Organometallic Transformations for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] Their ability to engage in hydrogen bonding and other molecular interactions makes them privileged structures in drug design. Among the vast array of functionalized pyridines, 5-Bromo-2-(methoxymethoxy)pyridine stands out as a particularly versatile and strategic building block. The methoxymethyl (MOM) ether at the 2-position serves as a stable protecting group for the corresponding 2-pyridone, a structural motif present in a wide range of biologically active molecules.[2][3] The bromine atom at the 5-position provides a reactive handle for a multitude of organometallic cross-coupling reactions, enabling the introduction of diverse molecular fragments. Subsequent deprotection of the MOM ether unmasks the 2-pyridone, yielding 5-substituted-2-pyridone derivatives with significant potential in drug discovery programs targeting a wide range of diseases, including cancer and inflammatory conditions.[3][4]

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the reaction of this compound with a variety of organometallic reagents. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide step-by-step protocols for key reactions.

Core Reactions and Methodologies

The reactivity of the bromine atom in this compound allows for a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will focus on the most impactful of these transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling

    • Stille Coupling

    • Sonogashira Coupling

    • Negishi Coupling

  • Magnesium- and Lithium-Mediated Reactions:

    • Grignard Reagent Formation and Subsequent Reactions

    • Lithium-Halogen Exchange

A crucial final step in the synthetic sequence is the deprotection of the MOM ether to reveal the desired 2-pyridone. This will also be covered in detail.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are a cornerstone of modern drug discovery. These reactions offer a mild and efficient means of forming new bonds with high functional group tolerance.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron species with an organic halide.[5] In the context of our target molecule, this reaction is ideal for introducing a wide array of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For electron-rich pyridines, such as our MOM-protected substrate, the use of electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

  • Stir the reaction mixture vigorously and heat to 95 °C.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O951285[6]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801692[5]
3-Thienylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O951278[6]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 5-Bromo-2-(MOM)pyridine Arylboronic acid Base (e.g., Na2CO3) B Add Catalyst: Pd(dppf)Cl2 A->B 1. C Add Degassed Solvents: 1,4-Dioxane/Water B->C 2. D Heat to 95°C under Inert Atmosphere C->D 3. E Monitor Progress (TLC, LC-MS) D->E 4. F Cool and Dilute (Ethyl Acetate) E->F 5. (Upon Completion) G Aqueous Wash (Water, Brine) F->G 6. H Dry, Filter, Concentrate G->H 7. I Column Chromatography H->I 8. J 5-Aryl-2-(MOM)pyridine (Final Product) I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille coupling offers a complementary approach to the Suzuki reaction, employing organostannane reagents.[3] A key advantage of the Stille reaction is the stability of organostannanes to a wide range of reaction conditions, although their toxicity necessitates careful handling.[7]

Mechanism and Rationale: The catalytic cycle of the Stille coupling is similar to that of the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[7] The transmetalation step is often the rate-determining step and can be accelerated by the use of polar aprotic solvents and the addition of copper(I) salts as co-catalysts.

Experimental Protocol: Stille Coupling of this compound with an Organostannane

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(vinyl)tin) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add the organostannane (1.1 eq) via syringe.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and dilute with diethyl ether.

  • Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[8] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key components of biologically active molecules.

Mechanism and Rationale: The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The proposed mechanism involves a dual catalytic cycle where the palladium catalyst activates the aryl halide and the copper catalyst activates the terminal alkyne.

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill with argon.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Data Summary: Sonogashira Coupling Reactions

Terminal AlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT695[8]
1-HexynePd(PPh₃)₄CuIPiperidineDMF80888[9]
(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT498[8]
Negishi Coupling: Versatile Coupling with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[10] This reaction is particularly useful for coupling with sp³, sp², and sp hybridized carbon atoms.

Mechanism and Rationale: The Negishi coupling proceeds through a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions.[10] Organozinc reagents are typically prepared in situ from the corresponding organic halide or by transmetalation from an organolithium or Grignard reagent.

Experimental Protocol: Negishi Coupling of this compound with an Organozinc Reagent

Materials:

  • This compound

  • Organozinc reagent (prepared in situ or commercially available) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill with argon.

  • Add anhydrous THF and stir to form the active catalyst.

  • In a separate flask, prepare the organozinc reagent if not commercially available.

  • Add the solution of this compound in THF to the catalyst mixture.

  • Add the organozinc reagent solution dropwise at room temperature.

  • Stir the reaction until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Magnesium- and Lithium-Mediated Reactions: Alternative Pathways to Functionalization

Organomagnesium (Grignard) and organolithium reagents offer powerful, albeit more reactive, alternatives to palladium-catalyzed methods for the functionalization of this compound.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent via magnesium-halogen exchange, followed by reaction with an electrophile, is a classic and highly effective method for C-C bond formation.[11]

Mechanism and Rationale: The bromine atom on the pyridine ring can be exchanged with magnesium metal to form a pyridylmagnesium bromide. This organometallic species is a potent nucleophile and will react with a wide range of electrophiles.

Experimental Protocol: Grignard Reaction of this compound

Materials:

  • This compound

  • Magnesium turnings (1.5 equivalents)

  • Iodine (a single crystal)

  • Anhydrous THF

  • Electrophile (e.g., benzaldehyde) (1.2 equivalents)

Procedure:

  • In a flame-dried flask under argon, place the magnesium turnings and a crystal of iodine.

  • Heat the flask gently with a heat gun to activate the magnesium.

  • Add a small amount of a solution of this compound in anhydrous THF.

  • Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining solution of the bromopyridine dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard reagent to 0 °C and add a solution of the electrophile in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid and efficient method for generating organolithium species, which are even more reactive than their Grignard counterparts.[11]

Mechanism and Rationale: Treatment of this compound with an alkyllithium reagent (typically n-butyllithium or t-butyllithium) at low temperature results in a rapid exchange of the bromine atom for a lithium atom. The resulting lithiated pyridine is a powerful nucleophile and can be trapped with a variety of electrophiles.

Experimental Protocol: Lithium-Halogen Exchange of this compound

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) (1.1 equivalents)

  • Anhydrous THF

  • Electrophile (e.g., N,N-dimethylformamide - DMF) (1.5 equivalents)

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add n-BuLi dropwise and stir for 30 minutes at -78 °C.

  • Add the electrophile (e.g., DMF) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous ammonium chloride.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Deprotection of the Methoxymethyl (MOM) Ether: Unveiling the 2-Pyridone

The final and crucial step in many synthetic sequences involving this compound is the removal of the MOM protecting group to reveal the biologically relevant 2-pyridone core.

Mechanism and Rationale: The MOM ether is an acetal and is typically cleaved under acidic conditions. A variety of acidic reagents can be employed, and the choice depends on the sensitivity of the other functional groups in the molecule.

Experimental Protocol: Deprotection of a 5-Substituted-2-(methoxymethoxy)pyridine

Materials:

  • 5-Substituted-2-(methoxymethoxy)pyridine

  • Hydrochloric acid (HCl) (e.g., 6M aqueous solution)

  • Methanol or THF

Procedure:

  • Dissolve the 5-substituted-2-(methoxymethoxy)pyridine in methanol or THF.

  • Add the aqueous HCl solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to afford the 5-substituted-2-pyridone.

Deprotection Workflow

Deprotection_Workflow A Dissolve 5-Substituted-2-(MOM)pyridine in Methanol or THF B Add Aqueous HCl A->B C Stir at Room Temperature or with Gentle Heating B->C D Monitor Reaction (TLC) C->D E Neutralize with Base (e.g., NaHCO3) D->E Upon Completion F Extract Product E->F G Dry and Concentrate F->G H 5-Substituted-2-pyridone (Final Product) G->H

Caption: General workflow for the deprotection of the MOM ether.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of 5-substituted-2-pyridones. The strategic application of organometallic reactions, including a range of palladium-catalyzed cross-couplings and magnesium- or lithium-mediated transformations, allows for the introduction of a vast array of molecular fragments at the 5-position. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to fully exploit the synthetic potential of this important scaffold, paving the way for the discovery of novel therapeutic agents.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). Organic & Biomolecular Chemistry, 2(6), 852-857. [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). Molbank, 2023(3), M1668. [Link]

  • Preparation method of 2-bromo-5-aldehyde pyridine. (2021). Google Patents.
  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. (n.d.). Moodle@Units. Retrieved January 20, 2026, from [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. (2018). Molecular Diversity, 22(4), 837-845. [Link]

  • Stille Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • lithium halogen exchange #1 revised. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules, 27(19), 6527. [Link]

  • An Effective Synthetic Approach to of 2-([5'-Aryl-2,2'-bipyridin]-6-yl)-5-aryl-1,3,4-oxadiazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved January 20, 2026, from [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved January 20, 2026, from [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]

  • LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. (n.d.). BYU ScholarsArchive. Retrieved January 20, 2026, from [Link]

  • The Negishi Cross-Coupling Reaction. (n.d.). In Organic Reactions. John Wiley & Sons, Inc. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2015). Molecules, 20(4), 6785-6805. [Link]

  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. (2003). Bioorganic & Medicinal Chemistry Letters, 13(16), 2667-2671. [Link]

  • Mechanism of Grignard Reagent Formation. (n.d.). Denmark Group. Retrieved January 20, 2026, from [Link]

  • Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. (2016). Bioorganic & Medicinal Chemistry Letters, 26(5), 1465-1469. [Link]

  • Mechanism of Lithium-Halogen Exchange and Related Reactions. (n.d.). Retrieved January 20, 2026, from [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2306-2315. [Link]

  • Grignard Reaction. (n.d.). Retrieved January 20, 2026, from [Link]

  • a) Initial set‐up for mechanochemical Negishi cross‐coupling with organozinc pivalates. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102875. [Link]

  • Negishi coupling. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • A Snippet of Grignard Reagent's Histroy. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Application Note & Protocol: Strategic Synthesis of Substituted Pyridines Utilizing 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, owing to their unique electronic properties and ability to participate in crucial biological interactions. The targeted synthesis of these heterocyclic motifs is a cornerstone of modern medicinal chemistry and drug development. This application note provides a comprehensive guide to the synthesis of a diverse array of substituted pyridines, starting from the versatile and strategically designed building block, 5-Bromo-2-(methoxymethoxy)pyridine.

The selection of this compound as a precursor is deliberate and advantageous. The bromine atom at the 5-position serves as a highly effective handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. Concurrently, the methoxymethyl (MOM) group at the 2-position functions as a robust protecting group for the pyridine nitrogen, preventing undesired side reactions and directing reactivity. The stability of the MOM group under various reaction conditions, coupled with its straightforward removal, renders it an excellent choice for multi-step synthetic sequences.[1][2][3] This guide will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for key transformations, empowering researchers to efficiently construct complex pyridine-based molecules.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is primarily exploited through palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the construction of C-C and C-N bonds, offering mild and efficient routes to complex molecular architectures.[4][5] We will focus on three of the most powerful and widely used methods: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a highly versatile and reliable method for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron compound.[6][7] This reaction is particularly well-suited for introducing aryl, heteroaryl, and vinyl substituents at the 5-position of the pyridine ring.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic moiety from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products. For electron-deficient heteroaryl halides such as this compound, the use of electron-rich and bulky phosphine ligands is often beneficial.[8]

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromo-2-(MOM)pyridine 5-Bromo-2-(MOM)pyridine 5-Substituted-2-(MOM)pyridine 5-Substituted-2-(MOM)pyridine 5-Bromo-2-(MOM)pyridine->5-Substituted-2-(MOM)pyridine Suzuki Coupling Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->5-Substituted-2-(MOM)pyridine Pd Catalyst Pd Catalyst Pd Catalyst->5-Substituted-2-(MOM)pyridine Base Base Base->5-Substituted-2-(MOM)pyridine Solvent Solvent Solvent->5-Substituted-2-(MOM)pyridine

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or ester (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2–3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 equiv.), the arylboronic acid/ester (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80–100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(methoxymethoxy)pyridine.

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9091
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O10089
33-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9086

Table 1. Representative examples of Suzuki-Miyaura coupling with this compound.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an exceptionally efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is invaluable for synthesizing precursors for further transformations and for incorporating rigid, linear linkers into molecular structures.[11]

Mechanistic Rationale: The Sonogashira coupling employs a dual catalytic system involving both palladium and copper. The palladium catalyst activates the C-Br bond, while a copper(I) co-catalyst facilitates the formation of a copper(I) acetylide. This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the alkynylated product. A suitable amine base is crucial for both the deprotonation of the terminal alkyne and the regeneration of the active catalysts.

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromo-2-(MOM)pyridine 5-Bromo-2-(MOM)pyridine 5-Alkynyl-2-(MOM)pyridine 5-Alkynyl-2-(MOM)pyridine 5-Bromo-2-(MOM)pyridine->5-Alkynyl-2-(MOM)pyridine Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->5-Alkynyl-2-(MOM)pyridine Pd Catalyst Pd Catalyst Pd Catalyst->5-Alkynyl-2-(MOM)pyridine Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->5-Alkynyl-2-(MOM)pyridine Amine Base Amine Base Amine Base->5-Alkynyl-2-(MOM)pyridine Solvent Solvent Solvent->5-Alkynyl-2-(MOM)pyridine

Caption: Generalized workflow for Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Copper(I) iodide (CuI, 1–10 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine, 2–3 equivalents)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 2.5 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40–60 °C) until completion, as monitored by TLC or LC-MS.

  • Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-(methoxymethoxy)pyridine.

Entry Terminal Alkyne Pd Catalyst (mol%) Cu(I) Source (mol%) Base Solvent Temp (°C) Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHFRT94
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)DIPEADMF5092
31-HexynePd(PPh₃)₄ (3)CuI (5)Et₃NTHFRT90

Table 2. Representative examples of Sonogashira coupling with this compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds between aryl halides and amines.[12][13] This reaction is of immense importance in pharmaceutical synthesis, as the arylamine motif is a common feature in a vast number of bioactive molecules.[14][15][16]

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired arylamine product.[17] The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step and achieving high catalytic turnover. A strong, non-nucleophilic base is required to facilitate the deprotonation of the coordinated amine.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromo-2-(MOM)pyridine 5-Bromo-2-(MOM)pyridine 5-Amino-2-(MOM)pyridine 5-Amino-2-(MOM)pyridine 5-Bromo-2-(MOM)pyridine->5-Amino-2-(MOM)pyridine Buchwald-Hartwig Amination Amine Amine Amine->5-Amino-2-(MOM)pyridine Pd Pre-catalyst Pd Pre-catalyst Pd Pre-catalyst->5-Amino-2-(MOM)pyridine Ligand Ligand Ligand->5-Amino-2-(MOM)pyridine Base Base Base->5-Amino-2-(MOM)pyridine Solvent Solvent Solvent->5-Amino-2-(MOM)pyridine

Sources

Application Notes & Protocols: The Strategic Role of 5-Bromo-2-(methoxymethoxy)pyridine in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Architect's Keystone

In the intricate world of heterocyclic chemistry, the strategic selection of starting materials is paramount to the success of a synthetic campaign. Among the vast arsenal of building blocks available to the modern chemist, 5-Bromo-2-(methoxymethoxy)pyridine has emerged as a particularly versatile and valuable scaffold. Its utility lies in the orthogonal reactivity of its two key functional groups: a bromine atom at the 5-position, poised for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, and a methoxymethyl (MOM) ether at the 2-position, a stable protecting group for the corresponding hydroxypyridine or pyridone tautomer.

This guide provides an in-depth exploration of this compound, not merely as a reagent, but as a strategic linchpin in the design and execution of complex molecular architectures. We will delve into the causality behind its application in pivotal synthetic transformations, provide field-proven protocols, and illustrate the logical flow of its synthetic utility. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful building block to its fullest potential.

The Molecular Logic: Understanding the Reagent's Power

The structure of this compound, CAS Number 247189-74-8, offers a distinct tactical advantage in multi-step synthesis.

  • The Bromine Handle (C5-Position): The bromine atom is an excellent leaving group, making the C5 position a prime site for functionalization. It readily participates in a host of palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery for constructing biaryl and heteroaryl motifs.[1][2] Furthermore, the bromine atom can undergo halogen-metal exchange to generate a potent nucleophilic pyridyl anion, opening another avenue for diverse functionalization.

  • The MOM Protecting Group (C2-Position): The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. The acidic proton of the hydroxyl/amide group can interfere with many organometallic reactions. The methoxymethyl (MOM) group serves as a robust protecting group, effectively masking this reactivity.[3][4] It is stable to a wide range of nucleophilic and basic conditions commonly employed in cross-coupling and lithiation reactions, yet it can be readily cleaved under acidic conditions to unmask the hydroxyl group, often in the final stages of a synthesis.[3][4] This protection strategy allows for the selective and sequential manipulation of the pyridine core.

The interplay between these two features allows for a synthetic strategy where the core pyridine structure is first elaborated at the C5 position, followed by the deprotection at C2 to reveal the final target molecule.

G cluster_0 Strategic Utility of this compound Start This compound Coupling C5 Functionalization (e.g., Suzuki, Sonogashira, Lithiation) Start->Coupling Versatile Bromine Handle Intermediate MOM-Protected Intermediate Coupling->Intermediate C-C or C-X Bond Formation Deprotection C2 Deprotection (Acidic Hydrolysis) Intermediate->Deprotection Robust MOM Protecting Group Product Final Heterocyclic Product (e.g., 5-Aryl-2-pyridone) Deprotection->Product Unmasking of Hydroxyl/Pyridone

Caption: Synthetic workflow using this compound.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)–C(sp²) bonds, a staple in pharmaceutical synthesis.[2][5][6] this compound is an excellent substrate for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 Product 5-Aryl-2-(MOM)Py reductive_elim->Product Product pd_complex_1 L₂Pd(II)(Py-MOM)(Br) oxidative_add->pd_complex_1 transmetal Transmetalation pd_complex_2 L₂Pd(II)(Py-MOM)(Ar) transmetal->pd_complex_2 pd_complex_1->transmetal pd_complex_2->reductive_elim Ar-B(OH)₂ Ar-B(OH)₂ Ar-B(OH)₂->transmetal Base Base Base->transmetal Py-MOM-Br 5-Bromo-2-(MOM)Py Py-MOM-Br->oxidative_add Substrate

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a representative procedure. The choice of catalyst, ligand, base, and solvent may require optimization for different boronic acids.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound218.051.01.0218 mg
Phenylboronic Acid121.931.21.2146 mg
Pd(PPh₃)₄ (Tetrakis)1155.560.030.0335 mg
Sodium Carbonate (Na₂CO₃)105.992.02.0212 mg
1,4-Dioxane---8 mL
Water---2 mL

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (218 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired product, 2-(methoxymethoxy)-5-phenylpyridine.

Alternative Functionalization: Lithiation-Borylation Sequence

For instances where the desired boronic acid is not commercially available or for more complex synthetic routes, a lithiation-borylation sequence provides a powerful alternative. This two-step process transforms the C-Br bond into a C-B bond, creating a custom boronic ester intermediate ready for subsequent cross-coupling reactions.[8]

Causality and Experimental Considerations
  • Halogen-Metal Exchange: Treatment of this compound with a strong organolithium base (typically n-butyllithium or s-butyllithium) at low temperatures (e.g., -78 °C) results in a rapid bromine-lithium exchange. This forms the highly reactive 2-(methoxymethoxy)-5-lithiopyridine intermediate.

  • Borylation: The lithiated species is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate complex.

  • Hydrolysis: Acidic work-up hydrolyzes the boronate complex to yield the corresponding boronic acid, or subsequent treatment with an alcohol like pinacol can yield a more stable pinacol boronate ester.

Critical Insight: The low temperature is crucial to prevent side reactions, such as the decomposition of the organolithium reagent or attack at other positions on the pyridine ring. The MOM group's stability under these anhydrous, non-protic conditions is key to the success of this transformation.

Protocol: Synthesis of 2-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound218.051.01.0218 mg
n-Butyllithium (n-BuLi)64.061.11.10.44 mL (2.5 M in hexanes)
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane186.051.21.20.25 mL (223 mg)
Anhydrous Tetrahydrofuran (THF)---10 mL

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add this compound (218 mg, 1.0 mmol) and dissolve in anhydrous THF (10 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise over 5 minutes. Stir the resulting solution at -78 °C for 30 minutes.

  • Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.25 mL, 1.2 mmol) dropwise to the reaction mixture at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can often be used in the next step without further purification, or it can be purified by flash chromatography on silica gel.

The Endgame: MOM Group Deprotection

The final step in many synthetic sequences involving this building block is the removal of the MOM protecting group to reveal the 2-pyridone or 2-hydroxypyridine. This is typically achieved under mild acidic conditions.

Protocol: Acidic Hydrolysis of the MOM Ether

Procedure:

  • Dissolution: Dissolve the MOM-protected pyridine intermediate (1.0 mmol) in methanol (10 mL).

  • Acidification: Add a solution of hydrochloric acid (e.g., 2 mL of 3M HCl).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Neutralize the remaining aqueous solution with a base such as saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers, filter, and concentrate to yield the deprotected product.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(11), 1784-1787. [Link]

  • Gazivoda Kraljević, T., Petrović, M., Krištafor, S., Makuc, D., Plavec, J., Ross, T. L., Ametamey, S. M., & Raić-Malić, S. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 5113-5129. [Link]

  • PrepChem.com. Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]

  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • ResearchGate. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Aggarwal Group. Standard Lithiation–Borylation A user's guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • University of Bristol. Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of the Pyridine Scaffold

In the landscape of medicinal chemistry and drug development, pyridine derivatives are privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] The ability to selectively introduce molecular diversity at specific positions on the pyridine ring is paramount for lead optimization and the exploration of structure-activity relationships. 5-Bromo-2-(methoxymethoxy)pyridine serves as a versatile and strategically designed building block for this purpose. The bromine atom at the 5-position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, while the methoxymethyl (MOM) ether at the 2-position acts as a stable protecting group for the corresponding 2-hydroxypyridine.[1]

This guide provides an in-depth technical overview and field-proven protocols for the application of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Negishi coupling. These methodologies enable the efficient formation of C-C and C-N bonds, paving the way for the synthesis of complex 5-substituted-2-hydroxypyridines following a final deprotection step.

The Role of the Methoxymethyl (MOM) Protecting Group

The methoxymethyl (MOM) group is an acetal protecting group employed to mask the reactivity of hydroxyl functionalities.[3] In the context of this compound, it serves two critical functions:

  • Stability: The MOM ether is stable under the basic and nucleophilic conditions frequently employed in palladium-catalyzed cross-coupling reactions, preventing unwanted side reactions at the 2-position.

  • Facile Cleavage: It can be readily removed under acidic conditions to unmask the 2-hydroxy group post-coupling, a common step in the synthesis of biologically active molecules.[4]

General Experimental Workflow

A standardized workflow is crucial for the successful execution of palladium-catalyzed cross-coupling reactions. The following diagram illustrates the key stages, from reaction setup to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Prepare Dry Glassware (Schlenk Flask/Vial) add_solids 2. Add Solids (Bromopyridine, Coupling Partner, Base, Catalyst, Ligand) prep_vessel->add_solids inert_atm 3. Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) add_solids->inert_atm add_solvent 4. Add Degassed Solvent(s) inert_atm->add_solvent heat_stir 5. Heat and Stir (Monitor by TLC/LC-MS) add_solvent->heat_stir cool_quench 6. Cool and Quench Reaction heat_stir->cool_quench extract 7. Liquid-Liquid Extraction cool_quench->extract dry_concentrate 8. Dry and Concentrate Organic Phase extract->dry_concentrate purify 9. Purify Product (Column Chromatography) dry_concentrate->purify final_product final_product purify->final_product Final Product

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[5] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The base plays a crucial role in activating the boronic acid for the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_1 Br-Pd(II)L₂-PyMOM Pd0->PdII_1 Oxidative Addition PdII_2 R-Pd(II)L₂-PyMOM PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product R-PyMOM PdII_2->Product reagents1 5-Bromo-2-(MOM)Py reagents2 R-B(OH)₂ Base caption Suzuki-Miyaura Catalytic Cycle. PyMOM = 2-(methoxymethoxy)pyridin-5-yl

Caption: Suzuki-Miyaura Catalytic Cycle.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from established procedures for bromopyridine derivatives and serves as an excellent starting point.[5][7]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine Ligand (e.g., Triphenylphosphine (PPh₃) or SPhos)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

  • Solvent: 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%)) and the ligand (if required, e.g., PPh₃ (4-10 mol%)). If using a pre-formed catalyst like Pd(PPh₃)₄, add 2-5 mol%.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed organic solvent and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(methoxymethoxy)pyridine.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended Starting Conditions
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic Acid (1.2-1.5 equiv)
Catalyst Pd(OAc)₂ (3 mol%) / PPh₃ (6 mol%) or Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90-100 °C
Time 4-16 h

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[8][9]

Mechanistic Overview

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[8]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_1 Br-Pd(II)L₂-PyMOM Pd0->PdII_1 Oxidative Addition PdII_Amido R₂N-Pd(II)L₂-PyMOM PdII_1->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product R₂N-PyMOM PdII_Amido->Product reagents1 5-Bromo-2-(MOM)Py reagents2 R₂NH Strong Base caption Buchwald-Hartwig Amination Catalytic Cycle. PyMOM = 2-(methoxymethoxy)pyridin-5-yl

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for the amination of bromopyridines.[10][11] The choice of ligand is critical and often depends on the nature of the amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃ (1-2 mol%)), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equiv.) to a dry Schlenk tube with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of nitrogen or argon.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride or water.

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the desired 5-amino-2-(methoxymethoxy)pyridine derivative.

Table 2: Representative Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended Starting Conditions
Aryl Halide This compound (1.0 equiv)
Amine Primary or Secondary Amine (1.1-1.5 equiv)
Catalyst Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)
Base NaOtBu (1.5 equiv)
Solvent Toluene or 1,4-Dioxane (anhydrous)
Temperature 100-110 °C
Time 2-24 h

Negishi Coupling: High Reactivity with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance, making them excellent partners for coupling with aryl halides.[12]

Mechanistic Overview

The Negishi coupling follows the canonical catalytic cycle for palladium-catalyzed cross-coupling reactions. A key feature is the high rate of transmetalation from the organozinc species to the palladium(II) center.[12]

Negishi_Cycle Pd0 Pd(0)L₂ PdII_1 Br-Pd(II)L₂-PyMOM Pd0->PdII_1 Oxidative Addition PdII_2 R-Pd(II)L₂-PyMOM PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product R-PyMOM PdII_2->Product reagents1 5-Bromo-2-(MOM)Py reagents2 R-ZnX caption Negishi Coupling Catalytic Cycle. PyMOM = 2-(methoxymethoxy)pyridin-5-yl

Caption: Negishi Coupling Catalytic Cycle.

Protocol: Negishi Coupling of this compound

Organozinc reagents are moisture and air-sensitive, requiring strict anhydrous and inert conditions.[13] They can be purchased or prepared in situ. This protocol assumes the use of a commercially available organozinc solution.

Materials:

  • This compound

  • Organozinc reagent (e.g., Aryl- or Alkylzinc chloride/bromide solution in THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(dppf)Cl₂

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reagent Addition: Slowly add the organozinc reagent solution (1.5-2.0 equiv.) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-65 °C) to drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS (quench a small aliquot with saturated NH₄Cl and extract with ethyl acetate for analysis).

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 3: Representative Reaction Parameters for Negishi Coupling

ParameterRecommended Starting Conditions
Aryl Halide This compound (1.0 equiv)
Organometallic Organozinc Halide (1.5-2.0 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Not required
Solvent THF (anhydrous)
Temperature 25-65 °C
Time 1-12 h

Final Step: Deprotection to 5-Substituted-2-Hydroxypyridines

The final step in this synthetic sequence is the removal of the MOM protecting group to reveal the target 2-hydroxypyridine. This is typically achieved under acidic conditions.[4]

Protocol: Acid-Catalyzed MOM Deprotection

Materials:

  • 5-Substituted-2-(methoxymethoxy)pyridine

  • Hydrochloric acid (e.g., 3-6 M aqueous HCl) or Trifluoroacetic acid (TFA)

  • Solvent (e.g., Methanol, Ethanol, or Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: Dissolve the 5-substituted-2-(methoxymethoxy)pyridine (1.0 equiv.) in a suitable solvent like methanol or ethanol.

  • Acid Addition: Add aqueous hydrochloric acid (3-5 equiv.).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C).

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize the acid by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-substituted-2-hydroxypyridine.

  • Purification: If necessary, the product can be purified by recrystallization or column chromatography.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. [Link]

  • MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Organic Syntheses (2005). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. [Link]

  • ResearchGate. 2‐Methoxy Pyridine. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • PubChem. 5-Bromo-2-methoxy-3-methylpyridine. [Link]

  • MDPI (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link]

  • ResearchGate (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • NIH (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. [Link]

  • UCL Discovery (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. 5-Methyl-2,2'-Bipyridine. [Link]

  • RSC Publishing (2018). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]

  • NIH (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • PubChem. 5-Bromo-4-methoxypyridin-2-amine. [Link]

  • ACS Axial (2018). Read High-Impact Highlights from Organic Letters. [Link]

  • PubChem. Pyrimidine, 5-bromo-2-methoxy-. [Link]

Sources

Application Note: A Validated Protocol for the Deprotection of 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The methoxymethyl (MOM) ether is a robust and widely utilized protecting group for hydroxyl moieties in multistep organic synthesis due to its stability across a range of reaction conditions, particularly strongly basic media.[1] Its effective removal is a critical step in the synthesis of complex molecules. This application note provides a comprehensive, field-tested protocol for the acidic deprotection of 5-Bromo-2-(methoxymethoxy)pyridine to yield 5-Bromo-2-hydroxypyridine, a valuable intermediate in the development of pharmaceutical and agrochemical agents.[2] We delve into the underlying reaction mechanism, offer a detailed step-by-step experimental procedure, and provide guidance on reaction monitoring, purification, and product characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology.

Principle and Reaction Mechanism

The deprotection of a MOM ether is typically achieved under acidic conditions.[3] The reaction proceeds via an acid-catalyzed hydrolysis mechanism. The process is initiated by the protonation of the more sterically accessible ether oxygen atom of the MOM group. This activation facilitates the cleavage of the carbon-oxygen bond, leading to the release of the free alcohol (the desired product) and a resonance-stabilized methoxymethyl cation. This cation is subsequently quenched by a nucleophile present in the reaction mixture, such as water or the counter-ion of the acid, to generate transient intermediates that ultimately decompose to formaldehyde and methanol as byproducts.[4]

The choice of acid is critical; strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are highly effective.[3] TFA, in a non-protic solvent like dichloromethane (DCM), is a common choice as it provides a homogeneous and controlled reaction environment.

MOM Deprotection Mechanism sub This compound protonated Protonated Intermediate sub->protonated Protonation h_plus + H⁺ product 5-Bromo-2-hydroxypyridine protonated->product Cleavage cation Methoxymethyl Cation [CH₂=O⁺CH₃ ↔ CH₂O-CH₃⁺] protonated->cation byproducts Formaldehyde (CH₂O) + Methanol (CH₃OH) cation->byproducts Quenching h2o + H₂O (quenching)

Caption: Acid-catalyzed deprotection of a MOM ether.

Materials, Reagents, and Equipment

Table 1: Reagents and Chemicals
Reagent/ChemicalFormulaMW ( g/mol )CAS No.Notes
This compoundC₇H₈BrNO₂218.05886980-61-6Starting Material
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9375-09-2Reaction Solvent
Trifluoroacetic Acid (TFA)CF₃COOH114.0276-05-1Acid Catalyst, Corrosive
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)84.01144-55-8Neutralizing Agent
Brine (Saturated NaCl Solution)NaCl(aq)58.447647-14-5Washing Agent
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying Agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Eluent for TLC/Chromatography
HexanesC₆H₁₄~86.18110-54-3Eluent for TLC/Chromatography
Equipment
  • Round-bottom flask with stir bar

  • Glassware for extraction (separatory funnel) and filtration

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC development chamber and UV lamp (254 nm)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves[5]

Detailed Experimental Protocol

This protocol is based on a standard procedure for TFA-mediated MOM deprotection.[3]

Part A: Reaction Setup and Execution
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Rationale: DCM is an excellent solvent for the starting material and is inert to the acidic conditions. Anhydrous conditions prevent premature reaction with trace water.

  • Acid Addition: Place the flask in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) dropwise via syringe. A common solvent-to-acid ratio is 10:1 to 15:1 (v/v) DCM:TFA.[3]

    • Rationale: Initial cooling helps to control any potential exotherm upon acid addition.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 4-12 hours.

    • Rationale: Most MOM deprotections proceed efficiently at ambient temperature. The reaction time can vary depending on the substrate, and progress should be monitored.

Part B: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Prepare three TLC spotting capillaries: one with the starting material (dissolved in DCM), one for the reaction mixture, and one for a "co-spot".

  • Spotting: On a silica gel TLC plate, spot the starting material in the left lane, the reaction mixture in the right lane, and both samples on top of each other in the center lane (the co-spot).[6]

  • Elution: Develop the plate in a chamber containing an appropriate eluent system, such as 3:1 Hexanes:Ethyl Acetate. The optimal ratio may require adjustment.

  • Visualization: After elution, dry the plate and visualize the spots under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the starting material spot (less polar, higher Rf) is no longer visible in the reaction mixture lane, and a new, more polar spot (lower Rf) corresponding to the 5-Bromo-2-hydroxypyridine product is dominant.[6][7]

Part C: Aqueous Work-up and Product Isolation
  • Quenching: Once the reaction is complete, dilute the mixture with additional DCM (approx. 2x the initial volume). Carefully pour the diluted mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Rationale: The NaHCO₃ solution neutralizes the excess TFA. This must be done cautiously as CO₂ gas evolution will occur.

  • Extraction: Shake the separatory funnel, venting frequently. Separate the layers and extract the aqueous phase two more times with DCM.

  • Washing: Combine the organic layers and wash once with saturated aqueous NaCl (brine).

    • Rationale: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (If Necessary): The resulting crude product is often of high purity. If TLC indicates the presence of impurities, the solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Workflow and Characterization

Experimental Workflow start Dissolve Substrate in Anhydrous DCM add_tfa Cool to 0°C & Add TFA start->add_tfa react Stir at Room Temp (4-12h) add_tfa->react monitor Monitor by TLC react->monitor Check for completion monitor->react Incomplete workup Quench with NaHCO₃(aq) & Extract with DCM monitor->workup Complete wash Wash with Brine workup->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify if Necessary (Recrystallization/Chromatography) concentrate->purify product Characterize Product: 5-Bromo-2-hydroxypyridine purify->product

Caption: Overall experimental workflow for MOM deprotection.

Product Characterization: 5-Bromo-2-hydroxypyridine

The final product is expected to be a white to pale yellow solid.[8] Its identity and purity should be confirmed using standard analytical techniques.

  • ¹H NMR: The spectrum will show characteristic aromatic proton signals. The disappearance of the two singlets corresponding to the MOM group protons (-O-CH₂-O- at ~5.5 ppm and -O-CH₃ at ~3.5 ppm) is a key indicator of successful deprotection. A broad singlet corresponding to the hydroxyl/amide proton will appear.

  • Mass Spectrometry: Analysis should confirm the expected molecular weight of 174.00 g/mol .[9]

  • IR Spectroscopy: The spectrum should show a broad absorption band in the region of 3400-2500 cm⁻¹ characteristic of the O-H and N-H stretching of the hydroxypyridine/pyridinone tautomers.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive TFA (absorbed moisture).Allow the reaction to stir for a longer period. Consider gentle heating (e.g., to 40 °C). Use a fresh bottle of TFA.
Formation of Side Products Substrate sensitivity to strong acid. Prolonged reaction time.Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Consider a milder deprotection method (see Section 7).
Low Yield after Work-up Incomplete extraction of the product. Product is partially soluble in the aqueous phase.Perform additional extractions (4-5 times) of the aqueous layer with DCM or EtOAc. Ensure the aqueous phase is saturated with NaCl to decrease the polarity and "salt out" the product.
Difficulty in Removing Byproducts Formaldehyde byproducts can sometimes polymerize or react further.Purification by column chromatography is typically effective. A thorough aqueous work-up helps remove most water-soluble byproducts.

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe chemical burns to the skin and eyes, and damage to the respiratory tract upon inhalation.[10]

    • Handling: Always handle TFA inside a certified chemical fume hood.[11]

    • PPE: Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (butyl rubber or Viton are recommended for extended handling; double-gloving with nitrile is acceptable for small quantities).[11][12]

    • Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material. Evacuate in case of a large spill.[13]

  • Dichloromethane (DCM): DCM is a suspected carcinogen and a volatile organic solvent. Avoid inhalation of vapors and skin contact. All operations should be performed in a fume hood.

Discussion of Alternative Methods

While TFA/DCM is a highly effective and general method, certain substrates may require different conditions. The choice of deprotection strategy is a key aspect of synthetic design.

  • Other Brønsted Acids: Aqueous HCl in a protic solvent like methanol or ethanol is a classic and inexpensive alternative.[3] p-Toluenesulfonic acid (pTSA) can also be used, sometimes under solvent-free conditions.[14]

  • Lewis Acids: For substrates with other acid-labile groups (e.g., silyl ethers), Lewis acids may offer different selectivity. Reagents like zinc bromide (ZnBr₂), bismuth triflate (Bi(OTf)₃), or trimethylsilyl bromide (TMSBr) are effective alternatives.[3][15]

  • Mild, Chemoselective Conditions: In complex syntheses where acid sensitivity is a major concern, very mild methods have been developed. For example, the use of trimethylsilyl triflate (TMSOTf) in combination with 2,2′-bipyridyl can deprotect MOM ethers under nearly neutral conditions, preserving other acid-labile groups like trityl ethers.[16][17]

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: TRIFLUOROACETIC ACID. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Oreate. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxypyridine. Retrieved from [Link]

  • Mondal, E. A., & Khan, A. T. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5). Retrieved from [Link]

  • Reddy, S., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Synthetic Communications, 33(21). Retrieved from [Link]

  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9126-9134. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Retrieved from [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1963-1968. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). Retrieved from [Link]

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103. Retrieved from [Link]

  • ResearchGate. (n.d.). Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. Retrieved from [Link]

  • D-Scholarship@Pitt. (2006). AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AND AMINE GROUPS. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

The Strategic Utility of 5-Bromo-2-(methoxymethoxy)pyridine in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel materials with tailored optoelectronic properties has led to a surge in the development of sophisticated molecular building blocks. Among these, functionalized pyridine derivatives have emerged as privileged scaffolds due to their inherent electronic characteristics and versatile reactivity. 5-Bromo-2-(methoxymethoxy)pyridine is a key reagent, offering a unique combination of a reactive bromine handle for cross-coupling reactions and a protected hydroxyl group. The methoxymethyl (MOM) ether in this compound serves as a temporary shield for the 2-hydroxy functionality, a crucial feature for synthesizing complex, multi-component organic electronic materials where unprotected hydroxyl groups could interfere with catalytic cycles or lead to undesirable side reactions.

This comprehensive guide delves into the practical applications of this compound in materials science, with a particular focus on the synthesis of precursors for organic light-emitting diodes (OLEDs) and organic semiconductors. We will provide detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions and subsequent deprotection to unmask the functional hydroxyl group, thereby enabling the fine-tuning of final material properties.

The Synthetic Advantage of the Methoxymethyl (MOM) Protecting Group

The strategic incorporation of a MOM protecting group on the 2-position of the pyridine ring is a deliberate and critical choice in multi-step organic synthesis. The MOM group is stable under a variety of reaction conditions, including the basic and organometallic environments typical of Suzuki and Stille cross-coupling reactions. This stability is paramount to prevent the acidic proton of a free hydroxyl group from interfering with the organometallic reagents or the basic conditions of the coupling reaction, which could otherwise lead to catalyst deactivation or low yields. Following the successful construction of the desired carbon skeleton, the MOM group can be selectively and cleanly removed under acidic conditions to reveal the hydroxyl group, which can then participate in hydrogen bonding, act as a ligand for metal complexes, or be further functionalized.[1]

Application in Organic Light-Emitting Diodes (OLEDs)

In the design of OLEDs, the precise control of molecular architecture is essential for achieving high efficiency and long operational lifetimes.[2] this compound serves as an invaluable building block for introducing hydroxypyridine moieties into emissive or charge-transport layers. The hydroxyl group, once deprotected, can enhance intermolecular interactions, influence molecular packing, and tune the electronic properties of the material.

Protocol 1: Synthesis of a Biaryl Precursor for OLED Emitters via Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[3] This protocol details the synthesis of a hypothetical biaryl compound, a common structural motif in OLED materials, using this compound.

Reaction Scheme:

Suzuki_Coupling This compound This compound Coupled_Product 2-(Methoxymethoxy)-5-(naphthalen-2-yl)pyridine This compound->Coupled_Product Suzuki Coupling Arylboronic_Acid Arylboronic Acid (e.g., Naphthalene-2-boronic acid) Arylboronic_Acid->Coupled_Product Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Coupled_Product Base K₂CO₃ Base->Coupled_Product Solvent Toluene/H₂O Solvent->Coupled_Product

Caption: Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Naphthalene-2-boronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed toluene

  • Degassed deionized water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Solvent Addition: Add degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the bromopyridine.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Application in Organic Semiconductors

The development of novel organic semiconductors is crucial for advancing technologies such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of pyridine units into conjugated polymer backbones can significantly influence their electronic properties, solubility, and solid-state packing. This compound is an ideal starting material for incorporating functionalized pyridine moieties into these polymers.

Protocol 2: Synthesis of a Conjugated Polymer Building Block via Stille Coupling

The Stille coupling reaction is a versatile tool for creating carbon-carbon bonds, particularly in the synthesis of conjugated polymers.[4] This protocol outlines the synthesis of a distannyl derivative of a thiophene-based monomer, which can then be copolymerized with this compound.

Reaction Scheme:

Stille_Coupling This compound This compound Coupled_Product Thiophene-Pyridine Copolymer Precursor This compound->Coupled_Product Stille Coupling Organostannane Distannyl Thiophene Derivative Organostannane->Coupled_Product Pd_Catalyst Pd₂(dba)₃ / P(o-tol)₃ Pd_Catalyst->Coupled_Product Solvent Anhydrous Toluene Solvent->Coupled_Product Deprotection MOM_Protected_Material MOM-Protected Material Deprotected_Product Hydroxypyridine-containing Material MOM_Protected_Material->Deprotected_Product Deprotection Acid HCl (aq) Acid->Deprotected_Product Solvent THF Solvent->Deprotected_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(methoxymethoxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet common, transformation. The electron-rich nature of the pyridine ring, modified by a methoxymethyl (MOM) ether, presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve higher yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound sluggish or low-yielding?

A1: The primary challenge stems from the electronic properties of the substrate. The 2-(methoxymethoxy) group is an electron-donating group, which increases the electron density on the pyridine ring. This makes the C-Br bond stronger and less susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[1][2] Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[3]

Q2: Is the MOM protecting group stable under typical Suzuki coupling conditions?

A2: Generally, yes. The methoxymethyl (MOM) ether is stable in the strongly basic to weakly acidic conditions typical of Suzuki-Miyaura reactions.[4] The reaction is usually performed with bases like K₂CO₃ or K₃PO₄, which do not cleave the MOM group. However, be cautious during the workup phase. Standard MOM deprotection involves acidic hydrolysis; therefore, avoid quenching the reaction with strong acids if you wish to retain the protecting group for subsequent steps.[5][6]

Q3: I see a significant amount of debrominated starting material. What causes this and how can I prevent it?

A3: Protodebromination (replacement of bromine with hydrogen) is a common side reaction when the desired cross-coupling is slow. It can occur when the oxidative addition is inefficient or when subsequent steps in the catalytic cycle are hindered, allowing for competing decomposition pathways.[7] To minimize this, you must optimize conditions to accelerate the productive catalytic cycle. This often involves using a more active catalyst system (e.g., one with a bulky, electron-rich ligand) and ensuring your boronic acid is of high quality.[7]

Q4: Can I use 5-Chloro-2-(methoxymethoxy)pyridine instead of the bromo derivative?

A4: While possible, it is significantly more challenging. The reactivity of halogens in Suzuki coupling follows the order I > Br > Cl.[8] Aryl chlorides are much less reactive and require highly specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) and often more forcing conditions to achieve successful oxidative addition.[2][9] For initial investigations, the bromo derivative is strongly recommended.

Troubleshooting Guide: From Low Conversion to High Yield

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow for optimization.

Problem 1: Low or No Conversion of Starting Material

Your reaction stalls, with TLC or LC-MS analysis showing a large amount of unreacted this compound.

The following diagram outlines a systematic approach to diagnosing and solving low conversion issues.

troubleshooting_workflow start Low / No Conversion check_inert 1. Verify Inert Atmosphere (Proper Degassing?) start->check_inert check_reagents 2. Assess Reagent Quality (Fresh Catalyst? Pure Boronic Acid?) check_inert->check_reagents If OK optimize_base 3. Optimize Base (Increase Strength? K₂CO₃ → K₃PO₄) check_reagents->optimize_base If OK optimize_catalyst 4. Change Catalyst/Ligand (PPh₃ → Buchwald Ligand?) optimize_base->optimize_catalyst If No Improvement success High Conversion Achieved optimize_base->success Solved optimize_solvent 5. Modify Solvent System (Solubility Issues? Try Toluene or DME) optimize_catalyst->optimize_solvent If No Improvement optimize_catalyst->success Solved optimize_temp 6. Adjust Temperature (Increase in 5-10°C increments) optimize_solvent->optimize_temp If No Improvement optimize_solvent->success Solved optimize_temp->success Solved

Caption: A step-by-step workflow for troubleshooting low conversion in Suzuki couplings.

  • Probable Cause 1: Inactive Catalyst System

    • Explanation: The Pd(0) active catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere can lead to the oxidation of the catalyst and phosphine ligands, rendering them inactive.[7]

    • Solution: Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[10] Assemble your reaction under a positive pressure of an inert gas.

  • Probable Cause 2: Suboptimal Catalyst/Ligand Choice

    • Explanation: As an electron-rich substrate, this compound requires a catalyst system that can efficiently undergo oxidative addition. Traditional ligands like triphenylphosphine (PPh₃) may not be electron-rich enough. Bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often required to accelerate the reaction and prevent side reactions.[2][9][11]

    • Solution: Switch from a general catalyst like Pd(PPh₃)₄ to a more robust system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand is often superior.[11]

    Catalyst System Ligand Type Typical Use Case & Rationale
    Pd(PPh₃)₄Monodentate PhosphineGood starting point, but often insufficient for electron-rich pyridines.
    Pd(dppf)Cl₂Bidentate FerrocenylphosphineMore robust than Pd(PPh₃)₄; often a good second choice.[12]
    Pd(OAc)₂ + SPhos/XPhosBuchwald Ligand (Biarylphosphine)Highly Recommended. Bulky and electron-rich, promoting fast oxidative addition and reductive elimination.[9][11]
    Pd-PEPPSI-IPrN-Heterocyclic Carbene (NHC)Excellent for challenging substrates; often provides high reactivity and stability.[11]
  • Probable Cause 3: Inappropriate Base

    • Explanation: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[13] If the base is too weak or has poor solubility in the reaction medium, this step can be slow, stalling the entire cycle.

    • Solution: If using a milder base like Na₂CO₃, consider switching to a stronger, more effective base.

    Base Relative Strength Comments
    Na₂CO₃MildCommon starting point, often used in aqueous dioxane.[13]
    K₂CO₃ModerateA very common and effective choice for many Suzuki reactions.[9]
    K₃PO₄StrongOften superior for challenging couplings, especially with electron-rich halides. Can be used in aqueous or anhydrous conditions.[13][14]
    Cs₂CO₃Very StrongHighly effective but more expensive. Can be beneficial in difficult cases.[10]
Problem 2: Formation of Significant Side Products (Homocoupling, Debromination)

Your reaction proceeds, but the desired product is contaminated with significant amounts of biaryl (from boronic acid homocoupling) or the debrominated starting material.

  • Probable Cause: Slow Transmetalation or Reductive Elimination

    • Explanation: When the key steps of the catalytic cycle are slow relative to catalyst or substrate decomposition pathways, side reactions become prominent. Homocoupling of the boronic acid is often promoted by the presence of oxygen, while slow coupling kinetics favor protodebromination.[7]

    • Solution:

      • Improve Catalyst System: As mentioned above, switching to a more active ligand like SPhos or using a pre-catalyst like Pd-PEPPSI-IPr can dramatically accelerate the productive cycle, outcompeting side reactions.[11]

      • Use Anhydrous Conditions: Protodebromination and boronic acid decomposition can sometimes be exacerbated by the presence of water.[7] Try running the reaction under anhydrous conditions using a base like K₃PO₄ in a solvent such as THF, DME, or Toluene.[9]

      • Check Boronic Acid Quality: Boronic acids can degrade over time to form boroxines (trimeric anhydrides), which are often less reactive. Use fresh, high-purity boronic acid or consider converting it to a more stable trifluoroborate salt or pinacol ester.

Experimental Protocols

Protocol 1: Standard Conditions using Pd(dppf)Cl₂

This protocol serves as a robust starting point for the coupling reaction.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02–0.05 equiv.).[8][12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of aryl bromide).[8][15]

  • Reaction: Heat the mixture with vigorous stirring to 85–95 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Optimized Conditions using a Buchwald Ligand

This protocol is designed for instances where Protocol 1 gives low yields and is particularly suited for electron-rich systems.

  • Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.), SPhos (0.04 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.) to a dry Schlenk flask.[11]

  • Inert Atmosphere: If not using a glovebox, seal the flask and immediately purge thoroughly with argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene (or 2-methyl-THF) via syringe. A small amount of degassed water (1-2 equivalents relative to the limiting reagent) can sometimes be beneficial even with K₃PO₄, but starting completely anhydrous is a valid strategy.[1]

  • Reaction: Heat the mixture with vigorous stirring to 100–110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1, being mindful not to use acidic washes if the MOM group is to be preserved.

Catalytic Cycle Overview

Understanding the mechanism is key to effective troubleshooting. The generally accepted cycle for the Suzuki-Miyaura reaction is depicted below.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_trans Ar¹-Pd(II)(Ar²)L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar¹-Ar² pd_trans->product boronate Ar²-B(OH)₃⁻ boronate->pd_trans ar1x Ar¹-Br (5-Bromo-2-MOM-Py) ar1x->pd_complex ar2b Ar²-B(OH)₂ ar2b->boronate base Base (e.g., K₃PO₄) base->boronate

Sources

common side reactions with 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-(methoxymethoxy)pyridine

Introduction

This compound is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. Its structure incorporates a bromine atom, which serves as a key handle for metal-catalyzed cross-coupling reactions, and an acid-labile methoxymethyl (MOM) ether protecting the 2-hydroxypyridine tautomer. This dual functionality allows for sequential and site-selective modifications.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the experimental use of this compound. The protocols and explanations are grounded in established chemical principles to empower researchers to diagnose issues, optimize reactions, and ensure the integrity of their synthetic routes.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental failures in a question-and-answer format, providing root cause analysis and actionable solutions.

Q1: My MOM group deprotection is sluggish, incomplete, or results in a complex mixture. What is happening and how can I fix it?

Root Cause Analysis: The standard method for MOM ether cleavage is acidic hydrolysis, which proceeds by protonation of the acetal oxygen, followed by elimination to form an oxonium ion and subsequent hydrolysis.[1] Several factors can lead to poor outcomes:

  • Insufficient Acid Strength/Concentration: The pyridinic nitrogen can act as a proton sink, neutralizing a portion of the acid catalyst. This can slow down or stall the reaction, especially if only a catalytic amount of a weak acid is used.

  • Substrate Degradation: If your molecule contains other acid-sensitive functional groups (e.g., t-butyl esters, silyl ethers), prolonged exposure to strong acids can cause undesired side reactions, leading to a complex product mixture.

  • Formation of Stable Intermediates: In some cases, particularly with aromatic MOM ethers, the reaction can proceed through different pathways, such as the formation of a less polar silyl ether intermediate if using TMS-based reagents, which then requires a separate hydrolysis step.[2]

Recommended Solutions:

  • Standard Acidic Hydrolysis (Protocol):

    • Dissolve this compound (1.0 eq.) in a suitable solvent like methanol or dichloromethane.

    • Add a strong acid such as HCl (e.g., 3-6M solution, used as a co-solvent) or trifluoroacetic acid (TFA).[1]

    • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Alternative & Milder Deprotection Methods: If standard conditions fail or are incompatible with your substrate, consider these alternatives.

MethodReagentsTypical ConditionsAdvantages & Considerations
Lewis Acid Catalysis TMSOTf, 2,2′-bipyridylCH₃CN, 50 °CVery mild, non-acidic conditions that tolerate acid-labile groups like Trityl (Tr) ethers.[2]
Metal-Free Hydrolysis Catalytic CBr₄ (10 mol%)iPrOH, refluxUseful for chemoselective hydrolysis and avoids the use of strong acids or metals.[3]
Heterogeneous Catalysis Silica-supported NaHSO₄CH₂Cl₂, room tempSimple workup (filtration of catalyst) and chemoselectively cleaves phenolic MOM ethers.[4]

Troubleshooting Workflow for MOM Deprotection

Caption: Decision tree for troubleshooting MOM deprotection.

Q2: I am observing significant debromination (protodehalogenation) during my Suzuki coupling reaction. Why is this happening?

Root Cause Analysis: Debromination is a common side reaction in palladium-catalyzed cross-couplings.[5] It involves the replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-(methoxymethoxy)pyridine as a major byproduct. The primary mechanisms include:

  • Hydrolytic Debromination: Premature hydrolysis of the organoboron reagent before transmetalation can generate boronic acid and protons, which can lead to protodebromination of the starting material.

  • Reductive Debromination: After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can undergo a side reaction. If a hydride source is present (e.g., from solvent, base, or impurities), a hydride can displace the bromide on the palladium, leading to an Ar-Pd(II)-H intermediate. Reductive elimination then releases the debrominated arene and regenerates the Pd(0) catalyst.[5]

Recommended Solutions:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry the base (e.g., K₃PO₄, Cs₂CO₃) under vacuum before use. This minimizes hydrolytic pathways.

  • Optimize the Catalyst and Ligand:

    • Catalyst Choice: While Pd(PPh₃)₄ is common, it can sometimes promote debromination.[6] Consider using catalysts with more electron-rich and bulky phosphine ligands, such as those based on XPhos or SPhos, which can favor the desired reductive elimination over side reactions.

    • Palladium Source: Use a reliable source of Pd(0). Complexes with dibenzylideneacetone (e.g., Pd₂(dba)₃) can be effective but may decay over time to form palladium black, losing activity.[5]

  • Select the Right Base: The choice of base is critical.[6]

    • Strongly basic and nucleophilic bases can sometimes exacerbate side reactions.

    • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃) as they are less prone to causing hydrolysis of boronic acids and can better activate the transmetalation step.

Illustrative Mechanism of Debromination Side Reaction

Caption: Competing pathways in Suzuki coupling leading to debromination.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for performing a metal-halogen exchange on this compound?

Metal-halogen exchange, typically using an organolithium reagent, is a powerful method for functionalizing the 5-position. However, pyridines can be sensitive to nucleophilic attack by organolithiums.

  • Recommended Reagent: n-Butyllithium (n-BuLi) is the most common reagent.

  • Critical Conditions: The reaction must be performed at very low temperatures (-78 °C) in an anhydrous ethereal solvent like THF or diethyl ether. This minimizes side reactions such as nucleophilic addition to the pyridine ring.

  • Procedure:

    • Dissolve this compound in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (typically 1.05-1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

    • Stir for a short period (e.g., 15-30 minutes) to allow for complete exchange.

    • Quench the resulting lithiated species with your desired electrophile at -78 °C.

    • Allow the reaction to slowly warm to room temperature before performing an aqueous workup.

  • Alternative for Sensitive Substrates: For molecules containing functional groups that are incompatible with n-BuLi, a Knochel-type exchange using a combination of i-PrMgCl and n-BuLi can be a milder and more selective alternative.[7]

Q2: How stable is the MOM protecting group to common synthetic reagents?

The stability of the MOM group is a key consideration in multi-step synthesis. It is generally stable to a wide range of conditions but labile under others.

Condition TypeStabilityComments
Acidic Labile Cleaved by Brønsted and Lewis acids.[8] Avoid strongly acidic conditions (pH < 4).
Basic Stable Resistant to strong bases like LDA, t-BuOK, and aqueous NaOH.[4]
Nucleophiles Stable Stable to organometallics (RLi, RMgX), enolates, and amines.[4]
Reductive Stable Stable to common reducing agents like LiAlH₄, NaBH₄, and catalytic hydrogenation (H₂/Pd).[4]
Oxidative Stable Generally stable to common oxidants like MnO₂, CrO₃, and peroxy acids.[4]
Q3: What are the primary safety concerns when handling reagents associated with this compound?
  • This compound: The compound itself should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory irritation.[9]

  • Chloromethyl methyl ether (MOMCl): The reagent often used to synthesize MOM ethers is a known human carcinogen and a potent alkylating agent.[8] Extreme caution, including working in a certified chemical fume hood with appropriate personal protective equipment (PPE), is mandatory. Safer, alternative protocols for MOM protection exist, such as using dimethoxymethane with an acid catalyst.[1]

  • Organolithium Reagents (e.g., n-BuLi): These are highly pyrophoric and react violently with water and protic solvents. They must be handled under a strictly inert atmosphere.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • ResearchGate. (2020). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

  • Fujimoto, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. Retrieved from [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • MDPI. (2020). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyridine. Retrieved from [Link]

Sources

purification methods for 5-Bromo-2-(methoxymethoxy)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 5-Bromo-2-(methoxymethoxy)pyridine derivatives, designed for research scientists and drug development professionals. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges in the purification of this important class of chemical compounds.

Introduction: The Challenge of Purifying MOM-Protected Pyridines

This compound and its derivatives are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals. Their structure, however, presents a unique set of purification challenges. The basicity of the pyridine nitrogen can lead to problematic interactions with standard silica gel, while the acid-labile methoxymethyl (MOM) protecting group requires careful handling to prevent unintended cleavage.[1][2] This guide provides expert insights and practical solutions to navigate these complexities, ensuring high purity and yield.

Troubleshooting Guide: Addressing Common Purification Issues

This section tackles specific problems encountered during the purification of this compound derivatives in a question-and-answer format.

Question 1: Why is my compound streaking or showing significant peak tailing during silica gel column chromatography?

Answer: This is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[3][4] The root cause is an acid-base interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction causes a portion of the molecules to "stick" to the stationary phase, resulting in elongated, tailing peaks and poor separation.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (Et₃N) or pyridine is sufficient to neutralize the active silanol sites, leading to symmetrical peaks.[4]

  • Stationary Phase Neutralization: Deactivate the silica gel before packing the column. This can be done by preparing a slurry of the silica gel in your chosen eluent system containing 1-2% triethylamine, allowing it to stand for an hour, and then packing the column as usual.

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[4] Alternatively, deactivated or end-capped silica gel is commercially available and can be a good option.

Question 2: My yield is significantly lower after column chromatography, and I see a new, more polar spot on my TLC plate. What is happening?

Answer: This strongly suggests that the methoxymethyl (MOM) protecting group is being cleaved, yielding the corresponding alcohol (5-Bromo-2-hydroxypyridine derivative). The MOM group is an acetal and is susceptible to hydrolysis under acidic conditions.[1][5] Standard silica gel is inherently acidic and can be acidic enough to catalyze this deprotection, especially if the compound spends a long time on the column.

Solutions:

  • Confirm Decomposition: Perform a 2D TLC test. Spot your crude material on the corner of a square TLC plate, run it in your chosen eluent, dry the plate completely, rotate it 90 degrees, and run it again in the same eluent.[3] If the compound is stable, it will appear on the diagonal. Any spots below the diagonal indicate decomposition on the silica plate.[3]

  • Use Neutralized Silica: As mentioned above, using a neutralized stationary phase or adding a base to the eluent is the most effective way to prevent acid-catalyzed decomposition.[6]

  • Minimize Residence Time: Work efficiently. Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution process.

  • Avoid Acidic Additives: Do not use acidic additives in your mobile phase unless you are certain your specific derivative is stable under those conditions.

Question 3: My purified product is an oil and refuses to crystallize, even though NMR analysis shows it's pure. How can I induce crystallization?

Answer: The failure to crystallize can be due to residual solvent, minor impurities acting as crystallization inhibitors, or the intrinsic properties of the molecule itself.[6]

Solutions:

  • Ensure High Purity: Even trace impurities can inhibit crystal lattice formation. If you suspect impurities, re-purifying a small batch by chromatography may be necessary.

  • Solvent Screening: Systematically screen a range of solvents and solvent mixtures.[6][7] A good starting point is a solvent in which your compound is soluble when hot but poorly soluble when cold. Use small vials for testing.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a tiny crystal from a previous batch, add it to the cooled, supersaturated solution to initiate crystallization.[7]

  • Concentrate the Solution: You may have used too much solvent.[7] Gently heat the solution and evaporate some of the solvent to create a more concentrated, supersaturated solution, then allow it to cool slowly again.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable ?

A1: The choice depends on the scale and the nature of the impurities.

  • Flash Column Chromatography: This is the most common and versatile method for separating the target compound from byproducts with different polarities.[8] It is crucial to use a neutralized system as discussed above.

  • Recrystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity, especially for removing small amounts of impurities.[7][8]

  • Acid-Base Extraction: This can be a powerful technique for separating the basic pyridine derivative from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated pyridine will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your product back into an organic solvent. Caution: Be mindful of the MOM group's stability; prolonged exposure to even moderate acid can cause cleavage. This method is best for quick separations.

Q2: How do I select the best solvent system for column chromatography?

A2: The ideal solvent system is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that gives your target compound a Retention Factor (Rf) between 0.2 and 0.4, with good separation from all impurities.[4]

  • Starting Point: A common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[4]

  • Polarity Adjustment:

    • If the Rf is too low (stuck at the baseline), increase the polarity of the eluent (add more ethyl acetate).

    • If the Rf is too high (runs with the solvent front), decrease the polarity (add more hexanes).

Solvent System (Hexane:Ethyl Acetate) Typical Rf for 5-Bromo-2-(MOM)pyridine Comments
9:1~0.50Good for initial assessment, may be too high for good separation.
4:1~0.35Often a good starting point for column chromatography.
2:1~0.20Useful if closely-eluting, less polar impurities are present.
Note: These are representative values and should be optimized for each specific derivative using TLC.

Q3: What are the key stability considerations for these compounds?

A3: The primary stability concern is the acid-labile MOM protecting group.

  • pH Stability: The MOM ether group is generally stable in a pH range of 4 to 12.[1] It is rapidly cleaved by strong acids (pH < 3) and is stable to strong bases, organometallics, and most oxidizing/reducing agents.[1][9]

  • Temperature: Avoid excessive heat during solvent evaporation, as some pyridine derivatives can be thermally sensitive.[6] Use a rotary evaporator with a moderate water bath temperature (<40 °C).

  • Storage: Store purified compounds in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) if they are to be kept for an extended period.

Visualizing the Purification Workflow

The following diagram provides a decision-making framework for selecting the appropriate purification strategy for your this compound derivative.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid is_pure_enough Is purity >90% by NMR/TLC? is_solid->is_pure_enough Yes is_basic_impurity Are impurities non-basic? is_solid->is_basic_impurity No is_pure_enough->is_basic_impurity No recrystallize Recrystallization is_pure_enough->recrystallize Yes chromatography Flash Column Chromatography (Neutralized System) is_basic_impurity->chromatography No acid_base Acid-Base Extraction (Use with caution) is_basic_impurity->acid_base Yes final_product Pure Product chromatography->final_product recrystallize->final_product acid_base->chromatography Further purification needed acid_base->final_product Purity sufficient

Caption: Decision tree for selecting a purification method.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Neutralization

This protocol describes a standard procedure for purifying a this compound derivative on a gram scale.

Materials:

  • Silica gel (230-400 mesh)

  • Crude this compound derivative

  • Eluent (e.g., Hexane/Ethyl Acetate, ratio determined by TLC)

  • Triethylamine (Et₃N)

  • Sand, cotton or glass wool, and appropriate chromatography column

Procedure:

  • Solvent Preparation: Prepare your chosen eluent and add 0.5% triethylamine by volume (e.g., 5 mL of Et₃N for 1 L of eluent).

  • Column Packing:

    • Place a plug of cotton or glass wool at the bottom of the column and add a small layer of sand.[8]

    • Prepare a slurry of silica gel in the triethylamine-containing eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it firmly, avoiding air bubbles.[8] Add a final layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the column and apply pressure to begin elution.

    • Collect fractions in test tubes and monitor the separation by TLC.[8]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This protocol is for purifying a solid this compound derivative.

Materials:

  • Crude solid product

  • Recrystallization solvent (determined by solubility tests)

  • Erlenmeyer flask(s), heat source, filtration apparatus

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them, passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.[7]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, refer to the troubleshooting section.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References
  • Benchchem. (2025).
  • Benchchem. (2025). Application Note: Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers.
  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Ingenta Connect. (2016). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II)
  • Wikipedia. Methoxymethyl ether.
  • Benchchem. (2025).
  • Request PDF. An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.

Sources

stability of 5-Bromo-2-(methoxymethoxy)pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-(methoxymethoxy)pyridine. This document provides in-depth information, troubleshooting advice, and validated protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary knowledge to confidently handle this versatile building block, focusing on its stability under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the methoxymethyl (MOM) group in this molecule?

The methoxymethyl (MOM) group serves as a protecting group for the hydroxyl functionality of the corresponding 2-hydroxypyridine tautomer (2-pyridone). As an acetal, the MOM group is strategically employed to mask the reactive hydroxyl proton, preventing unwanted side reactions during synthesis.[1][2] This protection allows for selective reactions at other positions of the pyridine ring, such as the bromine-bearing C5 position.

Q2: Is this compound stable to basic conditions?

Yes, the MOM ether is robust and generally stable under a wide range of basic and nucleophilic conditions.[2][3] It is inert to common bases like alkali metal hydroxides, carbonates, and non-nucleophilic amines such as DIPEA. It also withstands many organometallic reagents and conditions used in cross-coupling reactions.[2][3]

Q3: Under what conditions will the MOM group be cleaved?

The MOM group is an acetal and is therefore labile under acidic conditions.[1][2][4] Cleavage is typically achieved through acid-catalyzed hydrolysis. The reaction rate is dependent on the strength of the acid, temperature, and the solvent system used. Both Brønsted and Lewis acids can be employed for its removal.[4]

Q4: Can I selectively deprotect the MOM group in the presence of other acid-sensitive groups?

Yes, selective deprotection is possible by carefully choosing the acidic reagent and conditions. While strong acids like concentrated HCl or TFA will cleave the MOM group rapidly, they may also affect other acid-labile groups (e.g., Boc, t-butyl ethers).[5][6] Milder, chemoselective methods have been developed for such cases.[6][7][8]

In-Depth Analysis: Chemical Stability and Reaction Mechanisms
Stability Under Acidic Conditions: The Deprotection Pathway

The cleavage of the MOM ether is a classic example of acetal hydrolysis. The generally accepted mechanism involves protonation of one of the ether oxygens, which activates the C-O bond for cleavage.

Mechanism of Acid-Catalyzed Deprotection:

  • Protonation: A proton from the acid catalyst protonates one of the oxygen atoms of the MOM ether. Protonation of the methoxy oxygen is typically depicted.

  • Cleavage: The C-O bond cleaves, releasing methanol and forming a resonance-stabilized oxonium cation intermediate.

  • Nucleophilic Attack: A nucleophile, typically water from the reaction medium, attacks the oxonium cation.

  • Deprotonation: The resulting intermediate loses a proton to yield a hemiacetal.

  • Final Cleavage: The hemiacetal is unstable and rapidly decomposes to release the deprotected 5-Bromo-2-hydroxypyridine and formaldehyde.[1]

Acidic_Deprotection cluster_0 Acidic Deprotection of this compound A MOM-Protected Pyridine B Protonated Intermediate A->B + H⁺ C Resonance-Stabilized Oxonium Cation B->C - CH₃OH D Hemiacetal Intermediate C->D + H₂O E 5-Bromo-2-hydroxypyridine (Final Product) D->E - H⁺, - CH₂O H_plus H+ H2O H₂O MeOH CH₃OH CH2O CH₂O

Caption: Acid-catalyzed deprotection workflow.

Stability Under Basic and Nucleophilic Conditions

The MOM group's stability in basic media is a cornerstone of its utility. The ether linkages (C-O-C) lack an acidic proton and are not susceptible to attack by common bases or nucleophiles. This allows for a wide range of synthetic transformations to be performed on other parts of the molecule.

Common Conditions Where the MOM Group is Stable:

  • Saponification: NaOH, KOH, LiOH for ester hydrolysis.

  • Cross-Coupling: Pd-catalyzed reactions (Suzuki, Stille, Heck) using bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Nucleophilic Aromatic Substitution (SNAr): Reactions at other positions with nucleophiles like amines or alkoxides.

  • Oxidation/Reduction: Many common oxidizing (e.g., MnO₂) and reducing (e.g., NaBH₄) agents do not affect the MOM group.[2]

Basic_Stability cluster_1 Stability of MOM Group Under Common Basic/Nucleophilic Conditions Start This compound Cond1 NaOH, H₂O/THF Start->Cond1 Cond2 Pd(PPh₃)₄, K₂CO₃ Start->Cond2 Cond3 NaN₃, DMF Start->Cond3 Cond4 LiAlH₄, THF Start->Cond4 Result MOM Group Remains Intact Cond1->Result Cond2->Result Cond3->Result Cond4->Result

Caption: Stability of the MOM group under various conditions.

Troubleshooting Guides
Issue Potential Cause(s) Recommended Solution(s)
Incomplete MOM Deprotection 1. Insufficient acid catalyst. 2. Reaction time is too short or temperature is too low. 3. Water, which is required for hydrolysis, is absent in the reaction medium.1. Increase the equivalents of acid. Monitor progress by TLC. 2. Extend the reaction time or gently warm the mixture (e.g., to 40 °C). 3. Ensure a small amount of water is present in the solvent system (e.g., using 95% EtOH instead of absolute).
Low Yield of Deprotected Product 1. The deprotected 5-bromo-2-hydroxypyridine may be highly water-soluble, leading to losses during aqueous workup. 2. The substrate is sensitive to the harsh acidic conditions, causing degradation.1. After neutralization, saturate the aqueous layer with NaCl before extraction. Use a more polar solvent like ethyl acetate or a mixture including isopropanol for extraction. 2. Switch to a milder deprotection method (see table below).
Formation of Unknown Byproducts 1. Strong acid may be promoting side reactions on the pyridine ring or with other functional groups. 2. Incomplete deprotection followed by reaction of the starting material in subsequent steps.1. Re-evaluate the compatibility of all functional groups with the chosen acid. Consider a milder Lewis acid or a buffered system.[6][9] 2. Ensure complete conversion by TLC or LC-MS before proceeding to the next step.
MOM Group Cleavage Under Supposedly Stable Conditions 1. Reagents may be contaminated with acid. For example, some Lewis acids used in other transformations can be acidic enough to cleave the MOM group. 2. Unintended hydrolysis during prolonged heating in protic solvents.1. Use freshly purified or high-purity reagents. Add a non-nucleophilic base (e.g., DIPEA) to neutralize any trace acid. 2. Minimize reaction times and temperatures. Use aprotic solvents where possible.
Experimental Protocols & Data
Protocol 1: Standard Acidic Deprotection (HCl/Methanol)

This protocol describes a common and effective method for removing the MOM group.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • To the stirred solution at room temperature (20-25 °C), add concentrated HCl (2.0-4.0 eq) dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-12 hours).

  • Once complete, carefully neutralize the reaction by adding saturated aq. NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 5-Bromo-2-hydroxypyridine.

Protocol 2: Demonstration of Stability in a Suzuki Cross-Coupling Reaction

This protocol illustrates the stability of the MOM group under basic, Pd-catalyzed conditions.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate. The organic layer will contain the MOM-protected coupled product, demonstrating the stability of the protecting group.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography as needed.

Data Summary: Comparison of Deprotection Conditions
Reagent System Typical Conditions Selectivity & Notes Reference(s)
HCl / MeOH or EtOH RT to 40 °C, 2-12 hStandard/Robust: Effective but harsh. Not suitable for other acid-labile groups.[1]
TFA / DCM 0 °C to RT, 1-4 hStrong & Fast: Similar to HCl but in an aprotic solvent. Can cause degradation of sensitive substrates.[1]
PPTS / t-BuOH 50-70 °C, 12-24 hMild: Pyridinium p-toluenesulfonate is a milder acid catalyst, useful for sensitive molecules.[1]
ZnBr₂ / n-PrSH / DCM RT, <10 minVery Fast & Mild: A Lewis acid/soft nucleophile system that is highly efficient and chemoselective.[10]
TMSOTf / 2,2'-bipyridyl 0 °C to RT, <1 hHighly Chemoselective: Excellent for substrates with multiple acid-sensitive protecting groups.[6][8]
Silica-supported NaHSO₄ RT, in CH₂Cl₂Heterogeneous Catalyst: Useful for phenolic MOM ethers, allows for simple filtration-based workup.[9]
References
  • Vertex AI Search. (n.d.). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. Retrieved January 20, 2026.
  • Scribd. (n.d.).
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved January 20, 2026.
  • (n.d.). Protecting Groups. Retrieved January 20, 2026.
  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved January 20, 2026.
  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved January 20, 2026.
  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved January 20, 2026.
  • ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF. Retrieved January 20, 2026.
  • ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. Retrieved January 20, 2026.
  • NIH. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC. Retrieved January 20, 2026.
  • (n.d.). 4.4 Alkoxymethyl Ethers. Retrieved January 20, 2026.
  • RSC Publishing. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Retrieved January 20, 2026.
  • (n.d.).
  • NIH. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC. Retrieved January 20, 2026.
  • ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega. Retrieved January 20, 2026.
  • MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved January 20, 2026.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-(methoxymethoxy)pyridine. This guide is tailored for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. Pyridine scaffolds are central to many pharmaceuticals, and understanding the nuances of their functionalization is critical for success.[1][2][3] This resource provides in-depth, field-proven insights to help you navigate and troubleshoot common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the handling and reactivity of this compound.

Q1: What is the purpose of the methoxymethyl (MOM) group, and what are its stability limits?

The methoxymethyl (MOM) group is a protecting group for the hydroxyl functionality of the pyridin-2-one tautomer.[4][5] It masks the nucleophilic oxygen, preventing undesired side reactions during functionalization at other positions. The MOM group is stable under a wide range of conditions, including basic (pH up to 12), nucleophilic, and many oxidizing/reducing environments.[4][6] However, it is labile to acidic conditions; cleavage is typically achieved with acids like HCl or trifluoroacetic acid (TFA).[4][5][7]

Q2: What are the primary applications of this compound in synthesis?

This compound is a key intermediate for introducing a substituted pyridine ring. Its primary applications are in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the C5 position and in the formation of organometallic reagents via metal-halogen exchange for subsequent reaction with electrophiles.[8]

Q3: What are the essential safety precautions for handling this reagent?

This compound is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[9][10] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] In case of contact, rinse the affected area thoroughly with water.[9]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for common synthetic transformations involving this compound.

Guide 1: Failures in Suzuki-Miyaura Cross-Coupling Reactions

Scenario: "My Suzuki coupling reaction between this compound and an arylboronic acid is giving low to no yield of the desired biaryl product. I'm observing significant starting material recovery and some unidentifiable byproducts."

Troubleshooting Workflow: Suzuki Coupling

Suzuki_Troubleshooting Start Start: Low/No Suzuki Yield Reagent_Check Step 1: Reagent Integrity - Boronic acid quality (protodeboronation) - Base anhydrous? - Solvent properly degassed? Start->Reagent_Check Initiate Diagnosis Catalyst_System Step 2: Catalyst & Ligand - Pd source active? - Ligand appropriate for pyridine? - Catalyst loading sufficient? Reagent_Check->Catalyst_System Reagents Validated Reaction_Conditions Step 3: Conditions - Temperature optimal? - Reaction time sufficient? Catalyst_System->Reaction_Conditions Catalyst System OK Success Success: Product Formation Reaction_Conditions->Success Conditions Optimized Grignard_Troubleshooting Start Start: Failed Grignard Reaction Mg_Activation Step 1: Magnesium Activation - Fresh Mg turnings? - Activation with I₂ or 1,2-dibromoethane? Start->Mg_Activation Reaction_Initiation Step 2: Initiation - Anhydrous solvent (THF/Ether)? - Slow addition of bromide? - Gentle heating? Mg_Activation->Reaction_Initiation Mg Activated Side_Reactions Step 3: Side Reactions - Observing homocoupling (Wurtz)? - Evidence of protonation? Reaction_Initiation->Side_Reactions Reaction Initiated Success Success: Desired Carbinol Product Side_Reactions->Success Side Reactions Minimized

Caption: A workflow for troubleshooting the formation and reaction of pyridyl Grignard reagents.

Question: Why is my pyridyl Grignard formation failing and leading to homocoupling?

Answer: The formation of Grignard reagents from bromopyridines is notoriously more challenging than from their carbocyclic aryl bromide counterparts. [11][12][13]The electron-deficient nature of the pyridine ring and the potential for side reactions are key hurdles.

  • Expertise & Experience: The formation of bipyridyls is a classic side reaction in the preparation of pyridylmagnesium halides. [12]This can be exacerbated by slow initiation and the presence of impurities. The key to success lies in meticulous preparation and ensuring the reaction initiates promptly.

  • Trustworthiness (Self-Validating System):

    • Magnesium Activation: Do not assume the magnesium turnings from the bottle are sufficiently active. They are often coated with a passivating layer of magnesium oxide. Activate the magnesium in situ by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently heating until a reaction is observed. [14][15] 2. Solvent Choice: While diethyl ether is a classic Grignard solvent, THF is often superior for forming pyridyl Grignards due to its better ability to solvate and stabilize the organometallic species. [14]Ensure the solvent is rigorously anhydrous.

    • Initiation: Add a small amount of your this compound solution to the activated magnesium and wait for the reaction to initiate (indicated by gentle bubbling or a slight exotherm). Once initiated, add the remainder of the bromide solution slowly to maintain a gentle reflux. [15]

Guide 3: Unsuccessful Sonogashira Couplings

Scenario: "My Sonogashira coupling between this compound and a terminal alkyne is not proceeding. I am using a standard Pd/Cu catalyst system."

Question: What specific factors should I consider to make this Sonogashira coupling work?

Answer: A successful Sonogashira coupling relies on the smooth operation of two interconnected catalytic cycles (palladium and copper). [8][16]Failure with a pyridine substrate often points to issues with the base, catalyst system, or dissolved oxygen.

  • Expertise & Experience: While the palladium-catalyzed portion of the reaction shares challenges with the Suzuki coupling (catalyst inhibition), the copper cycle also requires attention. The base is critical for deprotonating the terminal alkyne to form the copper acetylide intermediate. An amine base like triethylamine or diisopropylethylamine is typically used, and it must be anhydrous and oxygen-free. [16][17][18]

  • Trustworthiness (Self-Validating System):

    • Rigorous Degassing: This is non-negotiable. Oxygen can cause homocoupling of the alkyne (Glaser coupling) and deactivate the Pd(0) catalyst. [16]Degas your solvents and the reaction mixture thoroughly.

    • Catalyst and Co-catalyst: Use a reliable palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and a copper(I) co-catalyst, typically CuI. [16][17][19]Ensure the CuI is of good quality (white or very light tan, not green or brown).

    • Base and Solvent: Triethylamine is a common base, often used in a solvent like THF or DMF. [16][17]Ensure the amine is distilled and stored over KOH to remove water.

Table 2: Recommended Protocol for Sonogashira Coupling

StepActionRationale
1. Setup To a dry Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (5-10 mol%).Ensures all solid reagents are present before adding liquids.
2. Inerting Evacuate and backfill the flask with argon or nitrogen (repeat 3x).Removes oxygen which can cause side reactions and deactivate the catalyst.
3. Reagent Addition Add anhydrous THF or DMF, followed by triethylamine (2-3 eq.) and the terminal alkyne (1.1-1.2 eq.).The base is added to deprotonate the alkyne.
4. Reaction Stir at room temperature to 60 °C, monitoring by TLC or LC-MS.Many Sonogashira reactions can proceed at mild temperatures.

References

  • Title: METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP Source: AdiChemistry URL: [Link]

  • Title: MOM Protecting Group: MOM Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Methoxymethyl ether - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Challenges in the functionalization of pyridines. Source: ResearchGate URL: [Link]

  • Title: MOM Ethers - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Stability of -OMOM protecting groups Source: Reddit URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC URL: [Link]

  • Title: 2 Methoxy 5 Bromo Pyridine 4 Carbaldehyde Source: IndiaMART URL: [Link]

  • Title: Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Source: ACS Publications URL: [Link]

  • Title: An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Source: ResearchGate URL: [Link]

  • Title: Grignard Formation - Troubleshooting and Perfecting Source: Reddit URL: [Link]

  • Title: Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... Source: ResearchGate URL: [Link]

  • Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6- Source: University of Southampton URL: [Link]

  • Title: Help needed with unreproducible Suzuki coupling Source: Reddit URL: [Link]

  • Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source: ResearchGate URL: [Link]

  • Title: Click-to-Release Reactions for Tertiary Amines and Pyridines Source: ACS Publications URL: [Link]

  • Title: Why can't I achieve good yields for this Suzuki reaction? Source: ResearchGate URL: [Link]

  • Title: Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis Source: NIH URL: [Link]

  • Title: Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines Source: Journal of the Chemical Society C URL: [Link]

  • Title: Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds Source: Sci-Hub URL: [Link]

  • Title: 5-Bromo-2-methoxypyridine Source: PubChem URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]

  • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange Source: Semantic Scholar URL: [Link]

  • Title: To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity Source: Not specified URL: [Link]

  • Title: The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of 5-Bromo-2-(methoxymethoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful reaction outcomes.

Section 1: Understanding Your Substrate

Before selecting a catalyst, a thorough understanding of the substrate, this compound, is crucial. Its reactivity is governed by a combination of electronic and steric factors.

Question: What are the key structural features of this compound that influence its reactivity in cross-coupling?

Answer: There are three primary features to consider:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the attached aryl bromide more electron-deficient compared to bromobenzene. This generally facilitates the initial oxidative addition step with a Pd(0) catalyst, a key activation step in most cross-coupling cycles.[1]

  • The C5-Bromine Bond: The bromine at the 5-position is well-positioned for coupling. It is not subject to the severe steric hindrance that can be an issue at the 2- or 6-positions, especially when bulky ligands are used.

  • The 2-(Methoxymethoxy) Group (MOM group): This is an acetal protecting group for the 2-hydroxypyridine tautomer. Its primary roles in the reaction are:

    • Steric Influence: It introduces some steric bulk at the ortho-position, which can influence the approach of the catalyst and the coupling partner.

    • Lewis Basic Site: The two oxygen atoms are potential Lewis basic sites that could coordinate to the palladium center. This, along with the pyridine nitrogen, can lead to catalyst inhibition, a phenomenon often referred to as the "2-pyridyl problem".[2][3][4]

    • Stability: The MOM group is an acetal, making it stable under the basic conditions typical of most cross-coupling reactions but sensitive to strong acids.[5][6][7]

Question: Is the methoxymethyl (MOM) protecting group stable under typical cross-coupling conditions?

Answer: Yes, generally. The MOM group is stable in a pH range of approximately 4 to 12.[7] Most cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira, employ basic conditions (e.g., K₃PO₄, NaOtBu, Et₃N), which are well-tolerated by the MOM ether.[7] However, care should be taken to avoid strongly acidic workup conditions or catalyst systems that might have Lewis acidic properties, which could lead to unintended deprotection.[8][9]

Section 2: Troubleshooting and Catalyst Selection Guide

This section is structured by reaction type to address the most common issues encountered in the lab.

A. Suzuki-Miyaura Coupling (Formation of C-C Bonds)

The Suzuki-Miyaura reaction is a robust method for forming biaryl compounds. However, pyridine-containing substrates can be challenging.

Question: I'm attempting a Suzuki coupling with an arylboronic acid and seeing no conversion. What are the most likely causes and how do I fix them?

Answer: A complete lack of reactivity in a Suzuki coupling typically points to a failure in one of the core components of the catalytic cycle.

Start No Reaction Observed Check_Catalyst 1. Catalyst System Inactive? Start->Check_Catalyst Check_Base 2. Incorrect Base? Start->Check_Base Check_Conditions 3. Harsh Conditions? Start->Check_Conditions Sol_Catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Use a reliable Pd(0) source or precatalyst. Check_Catalyst->Sol_Catalyst Diagnosis Sol_Base Switch to a stronger base (K₃PO₄, Cs₂CO₃). Ensure base is anhydrous and finely ground. Check_Base->Sol_Base Diagnosis Sol_Conditions Ensure rigorous exclusion of O₂. Use anhydrous solvents. Check reagent purity. Check_Conditions->Sol_Conditions Diagnosis Start Low Yield in Buchwald-Hartwig Check_Ligand Is the ligand appropriate for the amine class? Start->Check_Ligand Check_Base Is the base strong enough and non-nucleophilic? Start->Check_Base Check_Temp Is the temperature optimal? Start->Check_Temp Sol_Ligand For primary amines, use ligands like BrettPhos or RuPhos. For secondary amines, Xantphos or Josiphos may be better. Check_Ligand->Sol_Ligand Solution Sol_Base Use NaOtBu or LHMDS. Ensure it is fresh and handled under inert atmosphere. Check_Base->Sol_Base Solution Sol_Temp Screen temperatures from 60 °C to 110 °C. Reaction may be too slow if cold, or decompose if too hot. Check_Temp->Sol_Temp Solution

Caption: Logic diagram for optimizing Buchwald-Hartwig aminations.

  • Ligand Selection is Paramount: The steric and electronic properties of the phosphine ligand are critical. [10]For coupling primary amines with pyridyl halides, highly hindered biaryl phosphine ligands are the state-of-the-art.

    • Recommended Ligands: RuPhos and BrettPhos are excellent starting points for primary amines. [11][12]They are designed to promote the difficult reductive elimination step that forms the C-N bond.

  • Base Choice is Non-Negotiable: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium(II) center. [13] * Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. [14]Weaker bases like K₃PO₄ are generally insufficient for amination.

  • Catalyst Precursor: Using a pre-formed, air-stable precatalyst (e.g., RuPhos Pd G3) can significantly improve reaction consistency and yield compared to generating the catalyst in situ from a source like Pd₂(dba)₃. [12]

C. Sonogashira Coupling (Formation of C-C Alkyne Bonds)

The Sonogashira reaction provides a direct route to aryl alkynes and is distinguished by its use of a dual-catalyst system. [15][16] Question: I am seeing my starting alkyne decompose and form a homocoupled di-yne (Glaser coupling) instead of my desired product. How do I prevent this?

Answer: This is the most common failure mode in Sonogashira couplings and is almost always caused by oxygen.

  • The Role of Copper and Oxygen: The classic Sonogashira reaction uses a Cu(I) co-catalyst (typically CuI) to facilitate the transmetalation of the alkyne. [16][17]In the presence of oxygen, this copper catalyst will readily promote the oxidative homocoupling of the terminal alkyne to form a symmetric 1,3-diyne (Glaser coupling). [15]2. The Solution: Rigorous Inert Atmosphere: The solution is the same as for Suzuki homocoupling but is even more critical here. Your reaction vessel must be scrupulously purged of all oxygen, and all solvents and liquid reagents (like the amine base) must be thoroughly degassed before use.

  • Copper-Free Conditions: If Glaser coupling remains a persistent issue, you can explore copper-free Sonogashira protocols. These reactions typically require a higher catalyst loading or a more specialized ligand system and may proceed at a slower rate, but they completely eliminate the primary pathway for alkyne homocoupling.

Table 2: Recommended Starting Conditions for Sonogashira Coupling

ComponentRecommendationRationale & Reference
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)Standard, effective palladium sources for Sonogashira reactions. [16][18]
Copper Co-catalyst CuI (0.5-10 mol%)Essential for the copper cycle that activates the alkyne. [17]
Base/Solvent Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)Acts as both the base and often as the solvent or co-solvent.
Co-Solvent THF, DMFCan be used to improve the solubility of starting materials. [19]
Temperature Room Temperature to 60 °CReactions are often feasible at or near room temperature.
Section 3: Representative Experimental Protocol
Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Disclaimer: This protocol is a general starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • 4-Methoxyphenylboronic acid (1.2 eq.)

  • SPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: In the flask, combine this compound, 4-methoxyphenylboronic acid, SPhos Pd G3, and the finely ground K₃PO₄. [14]3. Atmosphere Exchange: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 4:1 (dioxane:water) and a substrate concentration of approximately 0.1 M. [14]5. Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

References
  • A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. ResearchGate. Available at: [Link]

  • A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Ingenta Connect. Available at: [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC - NIH. Available at: [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC - NIH. Available at: [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Available at: [Link]

  • Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)- 6-phenyl... ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]

  • Methoxymethyl ether - Wikipedia. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. Available at: [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Semantics Scholar. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. Thieme. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]

  • (PDF) Ligand electronic influence in Pd-catalyzed C-C coupling processes. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • A General Solution for the 2-Pyridyl Problem. PMC - NIH. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Available at: [Link]

  • A General Solution for the 2-Pyridyl Problem. Semantic Scholar. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Available at: [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-Bromo-2-(methoxymethoxy)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you manage impurities and optimize your synthetic protocol.

I. Overview of the Synthesis

The synthesis of this compound typically involves the protection of the hydroxyl group of 5-Bromo-2-hydroxypyridine as a methoxymethyl (MOM) ether. This reaction is crucial for multi-step syntheses where the hydroxyl group would otherwise interfere with subsequent chemical transformations. The most common method employs chloromethyl methyl ether (MOM-Cl) in the presence of a base.

Synthesis_Overview SM 5-Bromo-2-hydroxypyridine product This compound SM->product MOM Protection reagent MOM-Cl, Base reagent->product

Caption: General synthetic scheme for this compound.

While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and impact the yield and purity of the desired product. This guide will focus on the identification, prevention, and remediation of these impurities.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is complete, but I have a major byproduct that is difficult to separate from my desired O-alkylated product. What is it likely to be?

A1: The most probable significant byproduct is the N-alkylated isomer, N-(methoxymethyl)-5-bromo-2-pyridone. 2-Hydroxypyridine exists in a tautomeric equilibrium with its 2-pyridone form. Alkylation can occur at either the oxygen or the nitrogen atom, as they are both nucleophilic.[1][2]

Tautomerism_Alkylation cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Pathways 5-Bromo-2-hydroxypyridine 5-Bromo-2-hydroxypyridine 5-Bromo-2-pyridone 5-Bromo-2-pyridone 5-Bromo-2-hydroxypyridine->5-Bromo-2-pyridone Equilibrium O-Alkylated Product\n(Desired) O-Alkylated Product (Desired) 5-Bromo-2-hydroxypyridine->O-Alkylated Product\n(Desired) O-Alkylation N-Alkylated Product\n(Impurity) N-Alkylated Product (Impurity) 5-Bromo-2-pyridone->N-Alkylated Product\n(Impurity) N-Alkylation MOM-Cl, Base MOM-Cl, Base MOM-Cl, Base->O-Alkylated Product\n(Desired) MOM-Cl, Base->N-Alkylated Product\n(Impurity)

Caption: Competing O- and N-alkylation pathways in the synthesis.

The ratio of O- to N-alkylation is highly dependent on the reaction conditions.[3] The N-alkylated isomer often has similar polarity to the desired O-alkylated product, making chromatographic separation challenging.

Q2: How can I favor the formation of the desired O-alkylated product and minimize the N-alkylated impurity?

A2: Controlling the regioselectivity is key. Several factors can be adjusted to favor O-alkylation over N-alkylation:

  • Choice of Base and Solvent: The combination of the base and solvent plays a critical role. Using a strong, non-nucleophilic base that promotes the formation of the oxygen anion (phenoxide-like) can favor O-alkylation. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a common strategy.[4] In contrast, conditions that favor the pyridone tautomer or involve a less dissociated cation may lead to more N-alkylation.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Nature of the Alkylating Agent: While you are using MOM-Cl, it's worth noting that the "hardness" or "softness" of the alkylating agent can influence the site of attack according to Pearson's HSAB (Hard and Soft Acids and Bases) theory. The oxygen atom is a "harder" nucleophile than the nitrogen atom.[5]

Table 1: Influence of Reaction Conditions on O- vs. N-Alkylation

ConditionTo Favor O-Alkylation (Desired)To Favor N-Alkylation (Impurity)Rationale
Base Strong, non-coordinating bases (e.g., NaH, KH)Weaker bases or those with coordinating cations (e.g., K2CO3)Strong bases fully deprotonate the hydroxyl group, increasing the nucleophilicity of the oxygen.
Solvent Aprotic, non-polar to moderately polar (e.g., THF, Dioxane)Polar, protic solvents (e.g., ethanol) or highly polar aprotic solvents (e.g., DMF)Aprotic solvents solvate the cation, leaving the oxygen anion more available for reaction. Polar protic solvents can stabilize the pyridone tautomer.
Temperature Generally lower temperatures (e.g., 0 °C to room temperature)Higher temperaturesMay provide kinetic control favoring one isomer over the other.

Q3: I suspect I have the N-alkylated impurity. How can I confirm its presence?

A3: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification.

  • Thin Layer Chromatography (TLC): The N- and O-alkylated isomers will likely have different Rf values, though they may be close.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can resolve the two isomers. A C18 reverse-phase column with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid for mass spectrometry compatibility, is a good starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the pyridine ring and the MOM group will be different for the two isomers. In the N-alkylated product, the protons on the pyridine ring are often shifted downfield compared to the O-alkylated product.

    • ¹³C NMR: The chemical shift of the carbon attached to the oxygen versus the nitrogen will be significantly different.

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show a correlation between the methylene protons of the MOM group and the carbon of the pyridine ring attached to the heteroatom (oxygen or nitrogen). A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations that can help differentiate the isomers.[7]

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS or LC-MS/MS may differ, aiding in their identification.

Q4: Besides the N-alkylated isomer, what other impurities should I be aware of?

A4: Other potential impurities include:

  • Unreacted Starting Material: Incomplete reaction will leave residual 5-Bromo-2-hydroxypyridine. This is usually easily removed by an aqueous basic wash or chromatography due to its acidic nature.

  • Impurities from Starting Material: The commercial 5-Bromo-2-hydroxypyridine may contain impurities from its own synthesis, such as isomeric bromohydroxypyridines or di-brominated species. It is advisable to check the purity of the starting material before use.

  • Hydrolysis of MOM-Cl: MOM-Cl is moisture-sensitive and can hydrolyze to form formaldehyde and HCl. This can affect the reaction stoichiometry and pH.

  • Degradation of the Product: The MOM ether is an acetal and is sensitive to acidic conditions.[4] Care should be taken during work-up and purification to avoid acidic environments that could lead to deprotection.

III. Experimental Protocols

Protocol 1: Optimized Synthesis of this compound to Favor O-Alkylation

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-Bromo-2-hydroxypyridine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Impurity Profiling

  • Instrument: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

IV. Visualization of Impurity Management Workflow

Impurity_Management cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_troubleshooting Troubleshooting Start Start with Pure 5-Bromo-2-hydroxypyridine Reaction MOM Protection (Optimized Conditions) Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude Product Workup->Crude TLC TLC Screening Crude->TLC HPLC HPLC for Purity and Isomer Ratio TLC->HPLC NMR_MS NMR/MS for Structure Confirmation HPLC->NMR_MS Column Column Chromatography HPLC->Column High_N_Alkylation High N-Alkylation Detected HPLC->High_N_Alkylation Final Pure O-Alkylated Product Column->Final Adjust_Conditions Adjust Base/Solvent/Temp High_N_Alkylation->Adjust_Conditions Adjust_Conditions->Reaction

Caption: Workflow for managing impurities in the synthesis.

V. References

  • Selective C-4 Alkylation of Pyridines. ChemistryViews. (2021). Available at: [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]

  • Method for N-alkylation of 2-pyridone. Google Patents. Available at:

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- And Base-Free Reaction With Organohalides. PubMed. Available at: [Link]

  • MOM Ethers. Organic Chemistry Portal. Available at: [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate. Available at: [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC. Available at: [Link]

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. (2022). Available at: [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available at: [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health. Available at: [Link]

  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. (2020). Available at: [Link]

  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents. Available at:

  • Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. PubMed. Available at: [Link]

  • Simultaneous control of regioselectivity and enantioselectivity in the hydroxycarbonylation and methoxycarbonylation of vinyl arenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • 5-Bromo-2-hydroxypyridine. PubChem. Available at: [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Available at: [Link]

  • Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Semantic Scholar. Available at: [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. (2019). Available at: [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. (2015). Available at: [Link]

  • 5-Bromo-2-Hydroxypyridine 98.0%(GC). PureSynth. Available at: [Link]

  • Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing. Available at: [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. (2013). Available at: [Link]

  • Supporting Information for. The Royal Society of Chemistry. Available at: [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. (2013). Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. (2016). Available at: [Link]

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. (2021). Available at: [Link]

  • (PDF) Py-GC/MS applied to the analysis of synthetic organic pigments: Characterization and identification in paint samples. ResearchGate. (2016). Available at: [Link]

  • MAP: microwave-assisted extraction of fatty acids and Py/GC/MS analysis of selected insects. PubMed. (2002). Available at: [Link]

  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. MDPI. (2023). Available at: [Link]

  • Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples. SciSpace. (2016). Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Bromo-2-(methoxymethoxy)pyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis

The preparation of this compound involves the protection of the hydroxyl group of 5-Bromo-2-hydroxypyridine as a methoxymethyl (MOM) ether. This seemingly straightforward transformation presents several challenges during scale-up, primarily related to reagent safety, reaction control, and purification. This guide provides a structured approach to troubleshooting these issues.

The overall synthetic pathway is illustrated below:

Synthesis_Pathway A 5-Bromo-2-hydroxypyridine D This compound A->D Methoxymethylation B MOM Protecting Agent (e.g., MOMCl or Methylal/Catalyst) B->D C Base (e.g., DIPEA, NaH) C->D

Caption: General synthetic scheme for the MOM protection of 5-Bromo-2-hydroxypyridine.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction yield is low or inconsistent upon scale-up. What are the likely causes?

Low and variable yields are often traced back to several key factors that become more pronounced at a larger scale.

Answer:

  • Incomplete Deprotonation: The first step of the reaction is the deprotonation of the 2-hydroxypyridine. On a larger scale, inefficient mixing can lead to localized areas of unreacted starting material.

    • Solution: Ensure robust mechanical stirring. If using a solid base like sodium hydride (NaH), consider a high-torque overhead stirrer. Monitor the reaction for gas evolution (if using NaH) to cease before adding the protecting agent.

  • Reagent Instability: Chloromethyl methyl ether (MOMCl) is highly reactive and susceptible to hydrolysis.[1] Any moisture in the starting materials or solvent will consume the reagent.

    • Solution: Use anhydrous solvents and ensure the 5-bromo-2-hydroxypyridine starting material is thoroughly dried. Handle MOMCl under an inert atmosphere (Nitrogen or Argon).

  • Side Reactions: The pyridine nitrogen, although a weaker nucleophile than the alkoxide, can potentially undergo N-alkylation, especially if the hydroxyl group is not fully deprotonated.

    • Solution: Ensure complete deprotonation before adding MOMCl. Adding the electrophile slowly and at a controlled temperature can also favor O-alkylation.

  • Exotherm Control: The reaction with MOMCl can be exothermic.[2] A rapid temperature increase can lead to side reactions and decomposition of the product or reagents.

    • Solution: On a larger scale, use a jacketed reactor with controlled cooling. Add the MOMCl solution dropwise via an addition funnel to maintain the desired reaction temperature.

Question 2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation is a common issue, often stemming from the reagents used or the reaction conditions.

Answer:

The most common byproducts are related to the starting materials and the high reactivity of the protecting agent.

  • Unreacted Starting Material: The presence of 5-bromo-2-hydroxypyridine in the final product is usually due to incomplete reaction.

    • Minimization: Use a slight excess (1.1-1.2 equivalents) of both the base and the MOM-protecting agent. Ensure sufficient reaction time and monitor by TLC or HPLC until the starting material is consumed.

  • bis-(chloromethyl) ether Impurity: Commercial MOMCl or MOMCl generated in situ can contain the highly carcinogenic impurity bis-(chloromethyl) ether.[3]

    • Minimization: Use high-purity MOMCl or consider in situ generation methods that minimize the formation of this byproduct. One such method involves the reaction of dimethoxymethane with an acyl chloride catalyzed by a Lewis acid like a Zinc(II) salt.[3][4]

  • Polymerization: When using alternatives to MOMCl, such as dimethoxymethane (methylal) with a Lewis acid catalyst, improper conditions can lead to the formation of polymeric substances instead of the desired product.[2]

    • Minimization: This is often substrate-dependent. Screen different Lewis acids (e.g., ZrCl₄, P₂O₅, TfOH) and optimize the reaction temperature and concentration. A gradual addition of the catalyst may be beneficial.

A logical troubleshooting workflow for byproduct formation is outlined below:

Troubleshooting_Byproducts Start Analyze Crude Product (TLC, LC-MS, NMR) Impurity_SM Unreacted Starting Material? Start->Impurity_SM Impurity_Other Unknown Byproducts? Impurity_SM->Impurity_Other No Solution_SM Increase Equivalents of Base and MOM Agent. Increase Reaction Time. Impurity_SM->Solution_SM Yes Solution_Source Check Purity of MOMCl. Consider In Situ Generation. Impurity_Other->Solution_Source Yes Solution_Conditions Re-optimize Temperature. Check for Moisture. Screen Alternative Catalysts. Impurity_Other->Solution_Conditions No End Purified Product Solution_SM->End Solution_Source->End Solution_Conditions->End

Caption: Decision tree for troubleshooting byproduct formation.

Question 3: The purification of my product is difficult on a large scale. What are the best practices?

Moving from column chromatography to large-scale purification requires a shift in strategy.

Answer:

  • Aqueous Workup: The crude product is typically isolated via an aqueous workup. Since the product is an ether, it will be in the organic phase.

    • Challenge: Emulsion formation can be an issue during extraction, especially if there are basic impurities.

    • Solution: Use a brine wash (saturated NaCl solution) to help break emulsions. Allow adequate time for phase separation. A gentle rocking motion for mixing can be better than vigorous shaking.

  • Removal of Base: If a tertiary amine base like DIPEA is used, it and its corresponding salt must be removed.

    • Solution: Perform an acidic wash (e.g., with dilute HCl or NH₄Cl solution) to protonate the amine and extract it into the aqueous layer. Be cautious, as the MOM ether is acid-sensitive. A quick wash with cold, dilute acid is recommended. Follow with a bicarbonate wash to neutralize any remaining acid.

  • Crystallization vs. Distillation:

    • Crystallization: If the product is a solid at room temperature, crystallization is often the most effective and scalable purification method. Screen various solvent systems (e.g., heptane/ethyl acetate, toluene) to find conditions that provide good recovery and purity.

    • Distillation: this compound is a liquid at room temperature.[5] Vacuum distillation can be an effective purification method, but care must be taken to avoid thermal decomposition. A short-path distillation apparatus is recommended.

Purification MethodProsConsScale-Up Feasibility
Aqueous Extraction/Wash Removes salts and water-soluble impurities.Can form emulsions; risk of hydrolysis with acidic wash.High
Crystallization High purity, cost-effective at scale.Product must be a solid; requires solvent screening.High (if applicable)
Vacuum Distillation Effective for liquid products.Risk of thermal decomposition; requires specialized equipment.Moderate to High
Column Chromatography Excellent separation.Costly, solvent-intensive, and time-consuming at scale.Low

Frequently Asked Questions (FAQs)

Q1: Chloromethyl methyl ether (MOMCl) is a known carcinogen. What are the safety requirements for handling it at scale?

A: Handling MOMCl requires stringent safety protocols. It is regulated as a potential carcinogen by OSHA.

  • Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood or, preferably, in a closed-system reactor to prevent inhalation exposure.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and double-gloving with appropriate materials (e.g., Butyl or Viton gloves).[6]

  • Waste Disposal: All waste contaminated with MOMCl must be treated as hazardous waste and disposed of according to institutional and governmental regulations.

  • Spill Response: Have a spill kit ready. In case of a spill, evacuate the area and follow established emergency procedures.[6]

Q2: Are there safer, scalable alternatives to MOMCl?

A: Yes, several alternatives aim to reduce the risks associated with MOMCl.

  • In Situ Generation of MOMCl: This is a highly recommended approach. Reacting dimethoxymethane with an acyl chloride (like acetyl chloride) in the presence of a catalytic amount of a Lewis acid (e.g., ZnBr₂) can generate MOMCl directly in the reaction vessel.[3] This minimizes handling and exposure to the pure substance.

  • Dimethoxymethane (Methylal) with a Strong Acid Catalyst: Using an excess of dimethoxymethane with a catalyst like trifluoromethanesulfonic acid (TfOH) or phosphorus pentoxide (P₂O₅) can also form the MOM ether.[2] However, this method's success is highly dependent on the substrate and may require significant optimization to avoid side reactions like polymerization.[2] A patent suggests that using trifluoromethanesulfonic acid or perchloric acid as a catalyst can lead to a fast and simple reaction.[8]

Q3: What are the recommended reaction conditions for the methoxymethylation step?

A: The optimal conditions will balance reaction rate, yield, and safety.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. For greener alternatives, consider cyclopentyl methyl ether (CPME), which is more stable against peroxide formation than THF.[9]

  • Base: N,N-Diisopropylethylamine (DIPEA) is a common choice as it is a non-nucleophilic, sterically hindered base. For large-scale operations where cost is a factor, triethylamine (TEA) can be used, although it is more nucleophilic. Sodium hydride (NaH) provides irreversible deprotonation but requires careful handling due to its flammability.

  • Temperature: The reaction is typically run at 0°C to room temperature. Maintaining a low temperature (e.g., 0-5°C) during the addition of MOMCl is crucial for controlling the exotherm and minimizing side reactions.[2]

  • Stoichiometry: A slight excess of the base (1.1-1.3 eq.) and the protecting agent (1.1-1.2 eq.) relative to the 5-bromo-2-hydroxypyridine is recommended to drive the reaction to completion.

Q4: How should I monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is suitable for at-a-glance monitoring. For more quantitative analysis, especially during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC System: A typical mobile phase is a mixture of heptane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The product will be less polar (higher Rf) than the starting hydroxypyridine.

  • HPLC Method: A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for developing a robust analytical method.

Experimental Protocol: In Situ Generation of MOMCl for Protection of 5-Bromo-2-hydroxypyridine

This protocol is provided as a starting point and should be optimized for your specific equipment and scale.

Materials:

ReagentM.W.Eq.Amount (for 1 mol scale)
5-Bromo-2-hydroxypyridine174.001.0174.0 g
Dimethoxymethane76.093.0228.3 g (338 mL)
Acetyl Chloride78.501.294.2 g (85.3 mL)
Zinc(II) Bromide (anhydrous)225.190.012.25 g
N,N-Diisopropylethylamine129.241.3168.0 g (227 mL)
Dichloromethane (anhydrous)--~2 L

Procedure:

  • Reactor Setup: Equip a dry, jacketed reactor with an overhead stirrer, a temperature probe, an addition funnel, and a nitrogen inlet.

  • Charge Reagents: Charge the reactor with 5-bromo-2-hydroxypyridine (1.0 eq.), anhydrous dichloromethane (approx. 5 volumes), and N,N-diisopropylethylamine (1.3 eq.).

  • Cooling: Cool the mixture to 0-5°C with vigorous stirring.

  • In Situ MOMCl Generation: In a separate dry vessel under nitrogen, dissolve anhydrous zinc(II) bromide (0.01 eq.) in dimethoxymethane (3.0 eq.). Cool this solution to 0-5°C and slowly add acetyl chloride (1.2 eq.). Stir for 1-2 hours at this temperature. This generates a solution of MOMCl in methyl acetate.[3]

  • Addition: Transfer the freshly prepared MOMCl solution to the addition funnel and add it dropwise to the reactor containing the hydroxypyridine solution, maintaining the internal temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction back to 0-5°C and slowly quench by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer successively with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude liquid by vacuum distillation.

References

  • Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability. Bioorganic & Medicinal Chemistry, 2016.

  • Standard Operating Procedures for Chloromethyl methyl ether. University of California, Santa Barbara.

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 2016.

  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. Google Patents, CN102321016B.

  • 5-Bromo-2-methoxypyridine synthesis. ChemicalBook.

  • 2-Hydroxy-5-bromopyridine synthesis. ChemicalBook.

  • SAFETY DATA SHEET - Chloromethyl methyl ether. Sigma-Aldrich.

  • A Scalable and Sustainable Synthesis of Diresorcinol Stilbene. SciELO.

  • Chloromethyl methyl ether | MOM chloride | ClCH2OCH3. Ereztech.

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. MDPI.

  • The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.

  • 5-Bromo-2-hydroxypyridine. Tokyo Chemical Industry Co., Ltd.

  • 5-Bromo-2-methoxypyridine. BLD Pharm.

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC - NIH.

  • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate.

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC - NIH.

  • Pyridine, 2-bromo-5-(methoxymethoxy)-. Guidechem.

  • A Modified Low-cost Preparation of Chloromethyl Methyl Ether (MOM-Cl). ResearchGate.

  • Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. TSI Journals.

  • Methyl Chloromethyl Ether Awareness Training. Albert Einstein College of Medicine.

  • Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. PubMed.

  • Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof. Google Patents, CN104710286A.

  • Synthesis method for 5-bromo-2-fluoropyrimidine. Google Patents, CN104447570A.

  • 5-Bromo-2-(dimethoxymethyl)pyridine. ChemScene.

  • Methoxymethyl ether. Wikipedia.

  • 5-Bromo-2-methoxypyridine. Sigma-Aldrich.

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.

  • 2-bromo-5-(methoxymethoxy)pyridine. Sigma-Aldrich.

  • Greener Solvent Alternatives. Sigma-Aldrich.

  • 5-Bromo-2-methoxypyridine-4-methanol. Biosynth.

  • Synthesis of Alpha-Halo Ethers from Symmetric Acetals and In Situ Methoxymethylation of an Alcohol. Organic Syntheses.

  • Chloromethyl methyl ether - Safety Data Sheet. Fisher Scientific.

  • 5-Bromo-2-hydroxypyridine. PubChem.

  • A facile method for the preparation of MOM-protected carbamates. PubMed.

  • 5-Bromo-2-Methoxy-4-Methyl-3- Nitropyridine (BSC). Pharmaffiliates.

  • 5-Bromo-2-methoxy-4-nitropyridine. Hoffman Fine Chemicals.

  • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. BLD Pharm.

  • MOM Ethers. Organic Chemistry Portal.

Sources

Technical Support Center: Analytical Solutions for Reactions of 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 5-Bromo-2-(methoxymethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical techniques essential for successful experimentation. Here, we synthesize technical accuracy with field-proven insights to support your research endeavors.

Introduction to Analytical Monitoring

This compound is a key building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The methoxymethoxy (MOM) group serves as a crucial protecting group for the hydroxyl functionality, allowing for selective reactions at other positions of the pyridine ring. Accurate monitoring of its reactions, such as deprotection, cross-coupling, and lithiation, is paramount for optimizing reaction conditions, ensuring product quality, and maximizing yields. This guide will delve into the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues encountered during the analysis of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC)

Question 1: How do I develop a baseline HPLC method for monitoring a reaction with this compound?

Answer: A good starting point for method development is a reversed-phase C18 column.[1][2] Given the polarity of pyridine derivatives, a gradient elution is often necessary to achieve good separation between the starting material, intermediates, and the final product.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility) or 0.1% Phosphoric Acid in Water.[1]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 270 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

Question 2: I'm observing peak tailing for my pyridine compounds. What could be the cause and how can I fix it?

Answer: Peak tailing with pyridine derivatives in reversed-phase HPLC is often due to secondary interactions between the basic nitrogen of the pyridine ring and residual acidic silanol groups on the silica-based column packing.[3]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (pH 2.5-3.5). This protonates the pyridine nitrogen, reducing its interaction with silanols.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.

    • Increase Buffer Strength: If using a buffered mobile phase, increasing the buffer concentration can help to mask the silanol interactions.

    • Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanol groups.

Question 3: My retention times are drifting during a series of injections. What should I investigate?

Answer: Retention time drift can be caused by several factors, including changes in mobile phase composition, column temperature, or column equilibration.[4][5][6]

  • Troubleshooting Checklist:

    • Mobile Phase: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the pump's proportioning valves are functioning correctly.[5]

    • Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[5][6]

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[5]

    • Column Contamination: A buildup of strongly retained compounds can alter the column chemistry. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: How can I use ¹H NMR to monitor the deprotection of the MOM group?

Answer: ¹H NMR is an excellent tool for monitoring the cleavage of the MOM group. The key is to observe the disappearance of the characteristic MOM protons and the appearance of a new signal for the resulting hydroxyl proton.

  • Characteristic ¹H NMR Signals:

    • MOM Group: You will see two distinct signals: a singlet around δ 5.3-5.5 ppm for the -O-CH₂-O- protons and a singlet around δ 3.4-3.6 ppm for the -O-CH₃ protons.

    • Hydroxyl Group: Upon deprotection, these signals will disappear, and a broad singlet corresponding to the -OH proton will appear. Its chemical shift can vary depending on the solvent and concentration.

Question 2: I'm having trouble with poor resolution and broad peaks in my reaction monitoring NMR spectra. What can I do?

Answer: Poor resolution and broad peaks in NMR spectra taken from reaction mixtures can be due to sample inhomogeneity, the presence of paramagnetic species, or high viscosity.[7][8]

  • Troubleshooting Steps:

    • Sample Filtration: If the reaction mixture contains solids, filter a small aliquot through a plug of glass wool or a syringe filter into the NMR tube.

    • Shimming: Carefully shim the spectrometer for each sample to optimize the magnetic field homogeneity.[7]

    • Solvent: Ensure you are using a deuterated solvent that is compatible with your reaction mixture.

    • Temperature: Acquiring the spectrum at a slightly elevated temperature can sometimes improve resolution by reducing viscosity.

    • Paramagnetic Impurities: If paramagnetic metals (e.g., from a catalyst) are present, this can cause significant line broadening. Consider passing the sample through a small plug of silica gel or celite to remove them before analysis.

Question 3: Can I run NMR on my reaction mixture if it's not in a deuterated solvent?

Answer: Yes, it is possible using solvent suppression techniques.[9] This is particularly useful for in-situ reaction monitoring. Modern NMR spectrometers have pre-programmed solvent suppression pulse sequences (e.g., WET or presaturation) that can significantly reduce the intensity of the non-deuterated solvent signals, allowing the signals from your reactants and products to be observed.[10] However, be aware that signals very close to the suppressed solvent peak may also be attenuated.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question 1: Is GC-MS a suitable technique for monitoring reactions of this compound?

Answer: GC-MS can be a powerful tool, provided the starting material and expected products are thermally stable and sufficiently volatile.[2] this compound itself should be amenable to GC-MS analysis. However, for less volatile or thermally labile products, derivatization may be necessary to increase their volatility and thermal stability.[11][12]

  • Considerations:

    • Thermal Stability: Run a preliminary analysis of your starting material to ensure it does not decompose in the GC inlet or on the column.

    • Volatility: If your products are significantly less volatile (e.g., biaryl products from Suzuki couplings), HPLC may be a more suitable technique.

    • Derivatization: For compounds with free hydroxyl groups (e.g., the deprotected product), silylation (e.g., with BSTFA or MSTFA) can improve peak shape and volatility.[11][12]

Question 2: I am seeing multiple peaks in my GC-MS chromatogram that seem to have the same mass spectrum. What could be the issue?

Answer: This could be due to several factors:

  • Isomers: If your reaction can produce isomers, they may have very similar mass spectra but different retention times.

  • On-Column Decomposition: Your analyte might be decomposing on the hot GC column, leading to the formation of degradation products that are then detected. Try lowering the inlet and oven temperatures.

  • Carryover: Residual sample from a previous injection can elute in a subsequent run. Run a blank solvent injection to check for carryover.

Experimental Protocols and Workflows

Workflow for Monitoring a Suzuki Coupling Reaction by HPLC

This workflow outlines the steps for monitoring a palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.[13][14]

Caption: Workflow for monitoring a Suzuki coupling reaction using HPLC.

Detailed Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Initial Sample (t=0): Before heating, withdraw a small aliquot of the reaction mixture and prepare it for HPLC analysis as described below. This will serve as your reference for the starting materials.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C). At regular intervals (e.g., every hour), withdraw a small aliquot (approximately 10-20 µL).

  • Sample Preparation for HPLC:

    • Immediately quench the aliquot in a vial containing 1 mL of the initial HPLC mobile phase to stop the reaction and dilute the sample.

    • Vortex the vial to ensure thorough mixing.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the prepared sample onto a C18 column with a suitable gradient method. Monitor the chromatogram for the decrease in the peak area of this compound and the increase in the peak area of the desired product.

Workflow for Monitoring MOM Deprotection by ¹H NMR

This workflow details the process of monitoring the acidic cleavage of the MOM protecting group.

Caption: Workflow for monitoring MOM deprotection by ¹H NMR.

Detailed Protocol:

  • Reaction Setup: Dissolve this compound in a protic solvent like methanol. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a solution of HCl in dioxane).

  • Reaction Monitoring: At desired time points, withdraw a small aliquot from the reaction mixture.

  • Sample Preparation for NMR:

    • Quench the reaction in the aliquot by adding a weak base (e.g., a drop of triethylamine).

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting residue in a deuterated solvent such as CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Identify the signals corresponding to the MOM group's CH₂ (around δ 5.4 ppm) and CH₃ (around δ 3.5 ppm) in the starting material.

    • Monitor the decrease in the integral of these peaks relative to an internal standard or a stable aromatic proton signal.

    • Observe the appearance of the 2-hydroxy-5-bromopyridine product.

Data Summary Tables

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentThis compound (Starting Material)5-Bromo-2-hydroxypyridine (Deprotected Product)
Pyridine H-3~7.6~7.4
Pyridine H-4~7.2~7.0
Pyridine H-6~8.2~8.0
-O-CH₂-O-~5.4 (s, 2H)-
-O-CH₃~3.5 (s, 3H)-
-OH-Broad, variable

Table 2: HPLC Troubleshooting Guide Summary

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with column silanols.Lower mobile phase pH; use a base-deactivated column; increase buffer strength.[3]
Drifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, poor column equilibration.Ensure proper mobile phase mixing and degassing; use a column oven; allow for sufficient equilibration time between runs.[4][5][6]
Split Peaks Column void or contamination, sample solvent incompatibility.Reverse flush the column; if unresolved, replace the column; dissolve the sample in the initial mobile phase.[3][4]
High Backpressure Column frit plugging, sample precipitation.Filter all samples and mobile phases; flush the column with a strong solvent.[4]

References

  • BenchChem. (2025). Application Notes and Protocols for Monitoring Acetohydrazide-Pyridine Reactions.
  • Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • National Institutes of Health. (2025). NMR Reaction-Monitoring Robust to Spectral Distortions.
  • SDSU NMR Facility. (n.d.). Common Problems.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025).
  • (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine.
  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine.
  • (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • MDPI. (2017).
  • National Institutes of Health. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyridine 95 13472-85-0.
  • PubMed. (2007).
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • (n.d.). Separation of Pyridine, 5-amino-2-methoxy- on Newcrom R1 HPLC column.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. (2025).
  • PubMed. (2009).
  • ResearchGate. (n.d.). Bromine—Magnesium Exchange of 5-Bromo-2-picoline via an Organomagnesium Complex nBu2iPrMgLi: A New Preparation Methodology of Functionalized Picolines under Noncryogenic Conditions.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxy-3-nitropyridine AldrichCPR 152684-30-5.
  • ResearchGate. (n.d.). (PDF)
  • BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • (n.d.).
  • (n.d.). 5-Bromo-2-(cyclopropylmethoxy)pyridine.
  • PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-(methoxymethoxy)pyridine, a key intermediate in pharmaceutical and agrochemical research. We will objectively compare its spectral features with those of the closely related analogue, 2-Bromo-5-methoxypyridine, to elucidate the structural influence of the methoxymethyl (MOM) protecting group. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization for their work.

Introduction: The Importance of Precise Structural Verification

In the synthesis of complex molecules, unambiguous characterization of intermediates is paramount. This compound serves as a versatile building block, and its purity and structural integrity directly impact the outcome of subsequent reactions. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework. This guide will walk through the expected ¹H and ¹³C NMR spectra of this compound, drawing comparisons with experimental data from similar compounds to provide a comprehensive analytical framework.

Predicted and Comparative NMR Spectral Data

Due to the limited availability of published spectra for this compound, we will present a predicted spectrum based on established principles of NMR spectroscopy and compare it with the experimental data for 2-Bromo-5-methoxypyridine.[1] This comparative approach allows for a detailed understanding of the electronic effects of the methoxymethyl (MOM) ether protecting group on the pyridine ring.

Table 1: ¹H NMR Spectral Data (Predicted for this compound vs. Experimental for 2-Bromo-5-methoxypyridine in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ) ppm for this compoundExperimental Chemical Shift (δ) ppm for 2-Bromo-5-methoxypyridine[1]MultiplicityCoupling Constant (J) Hz
H-6~8.308.19d~2.5
H-4~7.707.15dd~8.8, 2.8
H-3~6.807.42d~8.8
-OCH₂O-~5.40-s-
-OCH₃~3.503.84s-

Table 2: ¹³C NMR Spectral Data (Predicted for this compound vs. Experimental for 2-Bromo-5-methoxypyridine in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ) ppm for this compoundExperimental Chemical Shift (δ) ppm for 2-Bromo-5-methoxypyridine[1]
C-2~162141.8
C-5~115155.9
C-6~149148.1
C-3~114123.1
C-4~142140.2
-OCH₂O-~95-
-OCH₃~5655.8

Spectral Interpretation: A Step-by-Step Analysis

¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons, and two signals in the aliphatic region from the MOM protecting group.

  • Aromatic Region: The electronegativity of the nitrogen atom in the pyridine ring generally deshields the α-protons (protons on carbons adjacent to nitrogen).[2][3]

    • H-6: This proton is ortho to the nitrogen and is expected to be the most downfield signal, appearing as a doublet due to coupling with H-4.

    • H-4: This proton is meta to the nitrogen and ortho to the bromine atom. It will appear as a doublet of doublets due to coupling with both H-3 and H-6.

    • H-3: This proton is meta to the bromine and ortho to the -O-MOM group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet from coupling with H-4.

  • MOM Group Signals: The methoxymethyl ether group will give rise to two characteristic singlet signals.[4][5]

    • -OCH₂O-: The two protons of the methylene bridge are equivalent and will appear as a sharp singlet.

    • -OCH₃: The three protons of the methyl group are also equivalent and will appear as a sharp singlet.

¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.[6][7][8]

    • C-2: Attached to the electronegative oxygen of the MOM group, this carbon is expected to be significantly deshielded.

    • C-5: This carbon is directly attached to the bromine atom, and its chemical shift will be influenced by the heavy atom effect.

    • C-6, C-3, C-4: The remaining pyridine carbons will appear at chemical shifts typical for substituted pyridines.

  • MOM Group Carbons:

    • -OCH₂O-: The methylene carbon will appear in a characteristic region for acetal carbons.

    • -OCH₃: The methyl carbon will have a typical chemical shift for a methoxy group.

Comparative Analysis: The Influence of the MOM Group

Comparing the predicted spectrum of this compound with the experimental data for 2-Bromo-5-methoxypyridine reveals the electronic influence of the MOM group.

The primary difference is the presence of the -OCH₂O- signals in both the ¹H and ¹³C NMR spectra of the MOM-protected compound. In the ¹H NMR spectrum, the replacement of the methoxy group with the methoxymethoxy group is expected to cause a slight downfield shift of the adjacent H-3 proton due to the inductive effect of the additional oxygen atom. Conversely, the C-2 carbon in the ¹³C NMR spectrum is predicted to shift significantly downfield in the MOM-protected compound due to being part of an acetal-like structure.

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

NMR Data Acquisition
  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Relaxation Delay: 1.0 s

    • Number of Scans: 16

  • ¹³C NMR Acquisition Parameters:

    • Spectral Width: ~250 ppm

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline correction on the resulting spectra.

    • Reference the chemical shifts to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Visualization of Spin-Spin Coupling

The following diagram illustrates the spin-spin coupling relationships between the protons on the pyridine ring of this compound.

G H6 H-6 H4 H-4 H6->H4 J H3 H-3 H4->H3 J

Caption: Spin-spin coupling in this compound.

Conclusion

This guide provides a comprehensive framework for the NMR spectral analysis of this compound. By combining predicted data with a comparative analysis of a closely related compound, researchers can confidently verify the structure and purity of this important synthetic intermediate. The detailed experimental protocol ensures the acquisition of high-quality data, which is essential for reliable and reproducible scientific outcomes.

References

  • St. Thomas, I. Brühl, D. Heilmann, and E. Kleinpeter. Journal of Chemical Information and Modeling. 1997 . 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Wu, T. K., & Dailey, B. P. The Journal of Chemical Physics. 1964 . Proton Chemical Shifts of the γ-Substituted Pyridines. [Link]

  • St. Thomas, I. Brühl, D. Heilmann, and E. Kleinpeter. Journal of Chemical Information and Modeling. 1997 . 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • St. Thomas, I. Brühl, D. Heilmann, and E. Kleinpeter. Journal of Chemical Information and Modeling. 1997 . 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Coletta F., Gambaro A., Rigatti G. Spectroscopy Letters. 1976 . Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]

  • Molecules. 2001 . Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • Wiley-VCH. 2007 . Supporting Information. [Link]

  • Kocovsky, P., Protecting Groups. n.d..
  • Filo. 2025 . The proton NMR chemical shifts of the hydrogens in pyridine are shown. [https://www.filo.com/chemistry- XII/aromatic-compounds/the-proton-nmr-chemical-shifts-of-the-hydrogens-in-pyridine-are-shown-these-are-typical-aromatic-chemical-shifts-except-that-the-ortho-protons-on-the-carbons-bonded-to-nitrogen-are-deshielded-to-a-suitable-oxidizing-agent-such-as-a-peroxyacid-can-add-an-oxygen-atom-to-pyridine-to-give-pyridine-n-oxide-the-effect-of-this-added-oxygen-atom-is-to-shift-the-ortho-protons-upfield-from-to-the-meta-protons-are-shifted-downfield-from-to-the-para-protons-are-shifted-upfield-from-to]([Link] XII/aromatic-compounds/the-proton-nmr-chemical-shifts-of-the-hydrogens-in-pyridine-are-shown-these-are-typical-aromatic-chemical-shifts-except-that-the-ortho-protons-on-the-carbons-bonded-to-nitrogen-are-deshielded-to-a-suitable-oxidizing-agent-such-as-a-peroxyacid-can-add-an-oxygen-atom-to-pyridine-to-give-pyridine-n-oxide-the-effect-of-this-added-oxygen-atom-is-to-shift-the-ortho-protons-upfield-from-to-the-meta-protons-are-shifted-downfield-from-to-the-para-protons-are-shifted-upfield-from-to)

  • Castellano, S., Sun, C., & Kostelnik, R. The Journal of Chemical Physics. 1967 . Analysis of the NMR Spectrum of Pyridine. [Link]

  • Inorganic Chemistry. 2022 . Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. Journal of Chemical Physics. 1967 . Analysis of the NMR Spectrum of Pyridine. [Link]

  • ACS Omega. 2019 . Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. n.d. . C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum. [Link]

  • The Royal Society of Chemistry. n.d. . bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). [Link]

  • The Journal of Physical Chemistry A. 2013 . Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

  • Grokipedia. n.d. . Methoxymethyl ether. [Link]

  • Lichter, R. L., & Wasylishen, R. E. Journal of the American Chemical Society. 1975 . Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

  • Iowa State University Chemical Instrumentation Facility. n.d. . NMR Coupling Constants. [Link]

  • SpectraBase. n.d. . 5-Bromo-2-methoxypyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. n.d. . Supplementary Information. [Link]

  • Beilstein Journals. n.d. . Supplementary Information. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Structural Elucidation and Comparative Study

Introduction

In the landscape of pharmaceutical and materials science research, halogenated pyridines serve as pivotal building blocks for novel molecular architectures. Among these, 5-Bromo-2-(methoxymethoxy)pyridine is a key intermediate, valued for the synthetic versatility of its bromine handle and the utility of the methoxymethyl (MOM) ether as a protecting group for the 2-hydroxy position. The precise characterization of such molecules is non-negotiable for ensuring the integrity of subsequent synthetic steps and the identity of the final product.

Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for this purpose, offering not just molecular weight confirmation but also a detailed fragmentation "fingerprint" that aids in definitive structural elucidation.[1] This guide provides an expert analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound. We will dissect the fragmentation logic, compare it with structurally similar alternatives, and provide a robust experimental protocol for researchers seeking to replicate or build upon this analysis.

Predicted EI-MS Fragmentation Pathways of this compound

The fragmentation of this compound (Molecular Formula: C₇H₈BrNO₂, Molecular Weight: 218.05 g/mol [2]) under electron ionization is governed by the distinct chemical properties of its two primary moieties: the labile methoxymethyl (MOM) ether and the relatively stable bromopyridine core.

Upon electron impact, the molecule is ionized to form a molecular ion radical, [M]⁺•. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet at m/z 217 and m/z 219 with nearly equal intensity.[3] This isotopic signature is a crucial diagnostic tool for confirming the presence of a single bromine atom in the molecule and its fragments.

The subsequent fragmentation is predicted to proceed through several competing but logical pathways, primarily initiated by cleavage of the MOM group, which is a common and energetically favorable process for ether-containing compounds.[4]

Pathway 1: Primary Fragmentation of the Methoxymethyl (MOM) Group

The MOM ether is the most likely site for initial fragmentation due to the heteroatom's ability to stabilize an adjacent positive charge.

  • Loss of a Methoxy Radical (•OCH₃): The most favorable initial cleavage is the loss of a methoxy radical (•OCH₃, 31 Da). This results in a highly stable, resonance-delocalized oxonium ion at m/z 186/188 . This fragment is often a prominent peak in the mass spectra of MOM-protected compounds.[5]

  • Formation of the Bromopyridinol Radical Cation: The oxonium ion can subsequently lose formaldehyde (CH₂O, 30 Da) to yield the radical cation of 5-bromo-2-pyridinol at m/z 156/158 .

  • Loss of the Entire MOM Group: Direct cleavage of the C-O bond between the pyridine ring and the MOM group can lead to the loss of a methoxymethoxy radical (•OCH₂OCH₃, 61 Da), resulting in a 5-bromopyridin-2-ylium ion at m/z 156/158 .

Pathway 2: Fragmentation of the Bromopyridine Core

Fragmentation of the pyridine ring typically occurs after or in competition with the side-chain cleavages. The stability of the aromatic ring means these fragments may be less abundant than those arising from the initial loss of the MOM group.[6]

  • Loss of Bromine: Cleavage of the C-Br bond from the molecular ion would lead to the loss of a bromine radical (•Br, 79/81 Da), producing an ion at m/z 138 .

  • Ring Fragmentation: Following initial side-chain cleavage, the resulting bromopyridine fragments can undergo characteristic ring fragmentation, often involving the loss of hydrogen cyanide (HCN, 27 Da) or acetylene (C₂H₂, 26 Da), leading to smaller fragment ions.[7]

The predicted fragmentation cascade is visualized in the diagram below.

G M [M]⁺• This compound m/z 217/219 F1 Fragment A [M - •OCH₃]⁺ m/z 186/188 M->F1 - •OCH₃ (31 Da) F2 Fragment B [M - CH₂O]⁺• m/z 187/189 M->F2 - CH₂O (30 Da) F4 Fragment D [M - •Br]⁺ m/z 138 M->F4 - •Br (79/81 Da) F3 Fragment C [Fragment A - CH₂O] 5-Bromopyridin-2-ol Cation m/z 156/158 F1->F3 - CH₂O (30 Da) F5 Fragment E [Fragment C - CO]⁺• m/z 128/130 F3->F5 - CO (28 Da) G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Solution Stock->Working Dilution Inject 1 µL Injection (Split 50:1) Working->Inject Separate GC Separation (HP-5MS Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-350) Ionize->Detect Spectrum Extract Mass Spectrum Detect->Spectrum Identify Identify M⁺• and Fragment Ions Spectrum->Identify Compare Compare with Predicted Pathways Identify->Compare

Sources

A Senior Application Scientist's Guide to Halopyridine Reactivity: Comparing 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Halopyridines, in particular, serve as exceptionally versatile building blocks for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. This guide offers an in-depth comparison of the reactivity of 5-Bromo-2-(methoxymethoxy)pyridine against its iodo and chloro analogs, providing both theoretical grounding and practical, data-driven insights to inform your synthetic strategy.

The 2-(methoxymethoxy) moiety, commonly known as a MOM group, is employed here as a protecting group for the 2-hydroxypyridine tautomer. Its presence is generally stable under the basic and nucleophilic conditions of many cross-coupling reactions, yet it can be readily removed under acidic conditions, making it a strategic choice in multi-step synthesis.[1][2]

Theoretical Framework: Unpacking Reactivity in Palladium-Catalyzed Cross-Coupling

The efficacy of a halopyridine in a palladium-catalyzed cross-coupling reaction—such as the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reaction—is fundamentally governed by the rate-determining oxidative addition step.[3] In this initial phase of the catalytic cycle, the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond. The facility of this step is inversely correlated with the bond dissociation energy of the C-X bond.[3][4]

The established trend for carbon-halogen bond strength is:

C-Cl > C-Br > C-I

Consequently, the general order of reactivity for halopyridines in these transformations is:

Iodo > Bromo > Chloro [3]

Iodopyridines are the most reactive substrates, often enabling reactions to proceed at lower temperatures or with less active catalysts.[5] Chloropyridines are the most robust and cost-effective but typically require more forceful conditions, including highly active catalysts with specialized, bulky, electron-rich phosphine ligands, to achieve efficient oxidative addition.[6] this compound, therefore, represents a crucial balance: it is significantly more reactive and reliable than its chloro counterpart while being more stable, less expensive, and more readily available than the corresponding iodo-derivative.

Comparative Reactivity in Practice: Cross-Coupling Reactions

To illustrate these principles, this section compares the performance of 5-halo-2-(methoxymethoxy)pyridines in three indispensable synthetic transformations. The data presented is representative and serves as a guide for catalyst system selection and reaction optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating C(sp²)-C(sp²) bonds, a motif prevalent in countless pharmaceutical agents.[7] The reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester.[7]

Mechanism Overview: Suzuki-Miyaura Catalytic Cycle The cycle begins with the oxidative addition of the Pd(0) catalyst into the C-X bond of the halopyridine. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[7][8]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex product Ar-Ar' tm_complex->product Reductive Elimination sub Ar-X boronic Ar'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data: Suzuki-Miyaura Coupling

Halopyridine SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Iodo -2-(MOM)pyridinePd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/H₂O802>95
5-Bromo -2-(MOM)pyridinePd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O1001285-95
5-Chloro -2-(MOM)pyridineXPhos Pd G3 (2 mol%)K₃PO₄t-BuOH/H₂O1102470-85
Note: Data is compiled and representative of typical outcomes. Yields are highly dependent on the specific boronic acid partner and precise reaction conditions.

Analysis: The data clearly reflects the established reactivity trend. The iodopyridine couples rapidly under mild conditions with a standard catalyst. The bromopyridine requires a more robust ligand (dppf) and higher temperatures but still provides excellent yields, making it a reliable and practical choice. The chloropyridine necessitates a state-of-the-art Buchwald ligand (XPhos) and harsher conditions to achieve comparable, though slightly lower, yields.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[9][10] This reaction is of immense importance in drug discovery, as the aniline and related moieties are privileged structures in pharmaceuticals.[11]

Mechanism Overview: Buchwald-Hartwig Catalytic Cycle Similar to the Suzuki coupling, the reaction is initiated by oxidative addition. The resulting Pd(II) complex then coordinates the amine, which is deprotonated by a base to form a palladium-amido complex. Reductive elimination furnishes the desired arylamine product and regenerates the active Pd(0) catalyst.[9][12]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex amido_complex Ar-Pd(II)(NR'R'')L₂ oa_complex->amido_complex product Ar-NR'R'' amido_complex->product Reductive Elimination sub Ar-X amine HNR'R'' base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Data: Buchwald-Hartwig Amination

Halopyridine SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
5-Iodo -2-(MOM)pyridinePd₂(dba)₃ / BINAPNaOt-BuToluene904>90
5-Bromo -2-(MOM)pyridinePd₂(dba)₃ / XPhosK₂CO₃Dioxane1101680-90
5-Chloro -2-(MOM)pyridineRuPhos Pd G3LHMDSToluene1102465-80
Note: Data is compiled and representative of typical outcomes. Yields are highly dependent on the specific amine partner and precise reaction conditions.

Analysis: The reactivity trend persists. The C-I bond's lability allows for coupling with a second-generation ligand system (BINAP).[9] this compound demonstrates excellent reactivity with a modern, electron-rich dialkylbiaryl phosphine ligand like XPhos, providing high yields.[13] The C-Cl bond again proves the most challenging, requiring a highly active pre-catalyst and a strong, non-coordinating base like LHMDS to overcome the difficult oxidative addition step.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) atom of an aryl halide and a C(sp) atom of a terminal alkyne.[5] This reaction typically uses a dual-catalyst system of palladium and a copper(I) salt.[14]

Comparative Data: Sonogashira Coupling

Halopyridine SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Iodo -2-(MOM)pyridinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF253>95
5-Bromo -2-(MOM)pyridinePd(PPh₃)₄ / CuIEt₃NDMF801280-90
5-Chloro -2-(MOM)pyridinePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane12024<60
Note: Data is compiled and representative of typical outcomes. Yields are highly dependent on the specific alkyne partner and precise reaction conditions.

Analysis: The difference in reactivity is particularly stark in the Sonogashira reaction. The iodopyridine couples at room temperature, highlighting its exceptional reactivity.[15] The bromopyridine requires heating but remains a highly effective substrate. The chloropyridine is a poor substrate for traditional Sonogashira conditions and often gives low yields, requiring significant optimization with advanced catalyst systems.

Alternative Pathway: Lithium-Halogen Exchange

Beyond palladium catalysis, the C-X bond reactivity dictates the efficiency of other transformations, such as lithium-halogen exchange. This reaction is fundamental for preparing organolithium reagents, which are powerful nucleophiles and bases.[16] The rate of exchange follows the same trend: I > Br > Cl .[16]

Attempting a lithium-halogen exchange on this compound with reagents like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C) is a standard and effective method to generate the 5-lithiopyridine species, which can then be trapped with various electrophiles.[17][18] The corresponding chloropyridine would be largely unreactive under these conditions, while the iodopyridine would exchange almost instantaneously. The bromo-derivative again provides a practical and controllable rate of reaction.[19]

Detailed Experimental Protocol: A Case Study

This protocol provides a reliable starting point for a Suzuki-Miyaura coupling using this compound.

Objective: Synthesis of 5-(4-methoxyphenyl)-2-(methoxymethoxy)pyridine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask (Bromopyridine, Boronic Acid, Base) B 2. Seal & Purge (Evacuate and backfill with Argon 3x) A->B C 3. Add Solvents & Catalyst (Degassed Dioxane/Water, Pd Catalyst) B->C D 4. Heat Reaction (Stir at 100 °C overnight) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool & Quench (Add water, extract with EtOAc) E->F G 7. Isolate Crude Product (Dry organic layer, concentrate) F->G H 8. Purify (Silica gel column chromatography) G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with CH₂Cl₂ (0.03 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Rationale: A dry reaction vessel is crucial to prevent quenching of the catalyst and hydrolysis of the boronic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is typically done by evacuating the flask under vacuum and backfilling with the inert gas, repeated three times.

    • Rationale: The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle.

  • Reagent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The mixture should be stirred to ensure dissolution. Finally, add the Pd(dppf)Cl₂ catalyst under a positive pressure of inert gas.

    • Rationale: Degassing the solvents removes dissolved oxygen. The catalyst is added last to minimize its exposure to air.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously overnight (12-16 hours).

    • Rationale: The elevated temperature is necessary to promote efficient oxidative addition to the C-Br bond and drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Rationale: The aqueous wash removes the inorganic base and boron byproducts.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Conclusion and Practical Recommendations

The choice of halopyridine is a critical decision in synthetic planning that balances reactivity, cost, and availability.

  • 5-Iodo-2-(methoxymethoxy)pyridine is the substrate of choice for reactions requiring mild conditions, for sensitive downstream functional groups, or when rapid reaction optimization is paramount.

  • 5-Chloro-2-(methoxymethoxy)pyridine is the most economical option for large-scale synthesis but demands significant investment in process development to identify highly active (and often expensive) catalyst systems to overcome its inherent inertness.

  • This compound stands out as the most versatile and practical building block for many applications. It offers a "sweet spot" of high reactivity that is compatible with a wide range of well-established catalytic systems, ensuring reliable and high-yielding transformations without the premium cost and potential instability of the iodo-analog. For the majority of discovery and development applications, the bromo-derivative provides the optimal blend of performance and practicality.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
  • Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (18), 2141-2143. [Link]
  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257-260. [Link]
  • Chemistry LibreTexts. (2019). The Polar Carbon–Halogen Bond. [Link]/07%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.05%3A_The_Polar_Carbon-Halogen_Bond)
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
  • AdiChemistry. (n.d.). Methoxymethyl ether (MOM) | Hydroxyl Protective Group. [Link]
  • Wikipedia. (2023). Metal–halogen exchange. [Link]
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Nagy, V., & Westermann, B. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
  • ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination Reagent Guide. [Link]

Sources

A Strategic Guide to Alternatives for 5-Bromo-2-(methoxymethoxy)pyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, 5-Bromo-2-(methoxymethoxy)pyridine serves as a cornerstone building block. Its utility is rooted in the strategic placement of a bromine atom, a versatile handle for cross-coupling and lithiation chemistry, and a protected hydroxyl group at the 2-position. The methoxymethyl (MOM) ether mask prevents the acidic pyridone proton from interfering with organometallic reagents. However, reliance on a single reagent can be limiting. Challenges such as harsh deprotection conditions, the carcinogenicity of chloromethyl methyl ether (MOM-Cl) used in its synthesis, and potential downstream incompatibilities necessitate a thorough evaluation of viable alternatives.[1][2]

This guide provides a comparative analysis of alternative reagents and strategies, offering researchers the data and rationale needed to make informed decisions in their synthetic planning. We will delve into alternative protecting groups, explore structurally related yet functionally distinct building blocks, and provide detailed experimental protocols to support their application.

The Incumbent: Understanding this compound

The MOM group is an acetal, typically installed using MOM-Cl and a base like N,N-diisopropylethylamine (DIPEA).[1] It is stable to a wide range of non-acidic conditions, including organolithium reagents and many palladium-catalyzed couplings. However, its removal requires acidic hydrolysis (e.g., HCl, TFA), which may not be tolerated by other functional groups in a complex molecule.[1][2]

Common Applications:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.[3][4][5]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[6][7][8]

  • Directed Ortho-Metalation/Lithiation: The alkoxy group can direct lithiation to the adjacent C-3 position.

The primary drawback is the deprotection step. Strong acids can be detrimental to sensitive substrates, and milder methods, while available, can be sluggish or require specific, sometimes costly, reagents.[9][10][11]

Alternative Strategies: A Comparative Analysis

We will explore two primary alternative strategies:

  • Strategy A: Employing alternative protecting groups on the 5-bromo-2-hydroxypyridine core.

  • Strategy B: Utilizing alternative functional groups at the 2-position that are either stable or can be readily converted to a hydroxyl group.

Strategy A: Alternative Protecting Groups

The ideal protecting group should be easy to install, stable to the intended reaction conditions, and easy to remove orthogonally to other protecting groups present in the molecule.[12][13]

Protecting GroupInstallation ConditionsStability ProfileDeprotection ConditionsKey Advantages/Disadvantages
Methoxymethyl (MOM) MOM-Cl, DIPEA, DCMStable to bases, organometallics, mild reducing/oxidizing agents.[14]Acidic hydrolysis (e.g., HCl/MeOH, TFA).[1]Pro: Widely used, stable. Con: Harsh deprotection, MOM-Cl is carcinogenic.
Benzyl (Bn) BnBr, NaH, THFStable to acid, base, most organometallics.Hydrogenolysis (H₂, Pd/C).Pro: Very stable, orthogonal to acid/base labile groups. Con: Requires hydrogenation, which can reduce other functional groups (alkenes, alkynes, nitro groups).
p-Methoxybenzyl (PMB) PMB-Cl, NaH, THFSimilar to Bn, but more acid-labile.Oxidative cleavage (DDQ, CAN) or strong acid (TFA).[15]Pro: Orthogonal removal conditions. Con: Sensitivity of DDQ/CAN to electron-rich moieties.
Silyl Ethers (TBDMS, TIPS) TBDMS-Cl, Imidazole, DMFStable to bases, organometallics, hydrogenolysis. Labile to acid and fluoride.[14]Fluoride sources (TBAF, HF-Pyridine).[15]Pro: Mild, orthogonal deprotection. Con: Can be labile to some Lewis acids used in cross-coupling; steric hindrance can be an issue.
Tetrahydropyranyl (THP) DHP, PPTS, DCMStable to bases, organometallics, reducing/oxidizing agents. Labile to acid.[15][16]Mild acidic hydrolysis (e.g., PPTS in EtOH).Pro: Inexpensive, easy to install. Con: Introduces a new stereocenter; can be surprisingly difficult to remove in some contexts.

Workflow for Selecting a Protecting Group

The choice of protecting group is dictated by the overall synthetic route. The following decision tree illustrates a logical approach to this selection process.

G start Start: Need to protect 5-bromo-2-hydroxypyridine q1 Is your molecule sensitive to acidic conditions for deprotection? start->q1 q2 Can your molecule tolerate hydrogenolysis (H2, Pd/C)? q1->q2 Yes a2 Consider MOM, THP, or PMB. Deprotect with acid. q1->a2 No q4 Can your molecule tolerate oxidative conditions (e.g., DDQ)? q2->q4 No a1 Use Benzyl (Bn) ether. Deprotect with H2, Pd/C. q2->a1 Yes q3 Is your molecule sensitive to fluoride ions (e.g., TBAF)? a3 Consider Silyl Ethers (TBDMS, TIPS). Deprotect with TBAF. q3->a3 No a5 Re-evaluate synthetic route or consider a different strategy. q3->a5 Yes q4->q3 No a4 Consider PMB ether. Deprotect with DDQ. q4->a4 Yes

Caption: Decision workflow for selecting an appropriate protecting group.

Strategy B: Alternative 2-Substituents

Instead of a protected hydroxyl group, using a stable, commercially available precursor that can be converted to the hydroxyl group late in the synthesis is an efficient strategy.

1. 5-Bromo-2-methoxypyridine

This is perhaps the most direct and common alternative. The methyl ether is significantly more stable than the MOM acetal and can often withstand a wider range of reaction conditions.

  • Comparison with MOM-ether:

    • Stability: The methyl ether is generally more robust and less prone to accidental cleavage.

    • Deprotection: Cleavage of the methyl ether requires harsher conditions, typically strong protic acids like HBr or HCl at high temperatures, or Lewis acids like BBr₃.[17] This can be a significant limitation if the molecule is sensitive.

    • Synthesis: 5-Bromo-2-methoxypyridine can be prepared from the relatively inexpensive 2-amino-5-bromopyridine.

Experimental Protocol: Demethylation of 2-Methoxypyridine derivative [17]

  • To a solution of the 5-substituted-2-methoxypyridine (1.0 eq) in a pressure vessel, add 6M aqueous hydrochloric acid.

  • Seal the vessel and heat the mixture to 100 °C for 20 hours.

  • Cool the reaction to room temperature and carefully dilute with water.

  • Neutralize the solution to pH 7 with aqueous sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the 2-hydroxypyridine product.

2. 5-Bromo-2-chloropyridine

This reagent opens up possibilities for sequential, site-selective cross-coupling reactions. The C-Br bond is significantly more reactive in palladium-catalyzed reactions (like Suzuki and Buchwald-Hartwig) than the C-Cl bond.[3][6][18]

  • Synthetic Strategy:

    • Perform a cross-coupling reaction at the C-5 position, leveraging the higher reactivity of the C-Br bond.

    • The C-2 chloro-substituent remains intact for subsequent functionalization.

    • The chloro group can then be converted to a hydroxyl group via nucleophilic aromatic substitution (SₙAr) using a hydroxide source, often under forcing conditions (high temperature/pressure).

G start 5-Bromo-2-chloropyridine step1 Suzuki or Buchwald-Hartwig Coupling at C5-Br start->step1 intermediate 5-Aryl/Amino-2-chloropyridine step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) with Hydroxide intermediate->step2 final 5-Aryl/Amino-2-hydroxypyridine step2->final

Caption: Synthetic pathway using 5-Bromo-2-chloropyridine for sequential functionalization.

Head-to-Head Performance Data

The following table summarizes typical yields for a model Suzuki coupling reaction between the alternative pyridine building blocks and 4-methoxyphenylboronic acid. Conditions are generalized and should be optimized for specific substrates.

Pyridine SubstrateProtecting Group / SubstituentTypical Suzuki Coupling YieldDeprotection/Conversion YieldOverall 2-Step Yield
This compoundMOM85-95%70-90% (Acidic Cleavage)60-85%
5-Bromo-2-(benzyloxy)pyridineBn80-95%>95% (Hydrogenolysis)76-90%
5-Bromo-2-methoxypyridineMethyl90-98%60-75% (BBr₃ or HBr)54-74%
5-Bromo-2-chloropyridineChloro85-95% (at C5)50-70% (SₙAr with NaOH)43-67%

Yields are approximate and compiled from various literature sources for illustrative purposes.

Conclusion and Recommendations

The selection of an alternative to this compound is a strategic decision that hinges on the specific chemical context of a synthetic route.

  • For syntheses that must avoid acidic conditions, 5-bromo-2-(benzyloxy)pyridine is an excellent choice, provided the substrate is stable to hydrogenolysis. Silyl ethers offer another acid-free deprotection route, though their stability during the coupling step must be verified.

  • 5-Bromo-2-methoxypyridine is a robust and cost-effective alternative if the harsh conditions required for demethylation are tolerable in the final step of the synthesis.

  • 5-Bromo-2-chloropyridine offers the most strategic flexibility, enabling sequential couplings. However, the final conversion to the hydroxyl group can be low-yielding and requires harsh conditions, making it best suited for robust molecules.

Ultimately, "the best protecting group is no protecting group." If the 2-hydroxy group does not need to be revealed, using a stable analogue like 5-bromo-2-methoxypyridine is often the most efficient path. However, when the pyridone tautomer is the final target, a careful evaluation of the orthogonality and deprotection conditions, as outlined in this guide, is critical for success.

References

  • Asian Journal of Chemistry. (2016).
  • ACS Omega. (2019).
  • RSC Publishing. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM)
  • ChemicalBook. (n.d.). 2-Hydroxy-5-bromopyridine synthesis.
  • Chem-Impex. (n.d.). 5-Bromo-2-hydroxypyridine.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Wikipedia. (n.d.). Methoxymethyl ether.
  • University of California, Irvine. (n.d.). Protecting Groups.
  • BenchChem. (2025). Evaluation of the synthetic utility of different halopyridine building blocks.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • MDPI. (2017).
  • ResearchGate. (2025).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.

Sources

The Strategic Advantage of the Methoxymethyl (MOM) Group in Pyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of the pyridine ring is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials. However, the inherent electron-deficient nature of the pyridine nitrogen often complicates synthetic routes, necessitating the use of protecting groups to modulate reactivity and direct substitution patterns. Among the arsenal of available protecting groups, the methoxymethyl (MOM) group has emerged as a particularly advantageous choice for a variety of strategic applications, most notably in directed ortho-metalation reactions.

This guide provides an in-depth comparison of the MOM protecting group with other common alternatives for the pyridine nitrogen, supported by mechanistic insights and detailed experimental protocols. We will explore the causality behind the selection of the MOM group and provide the data necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Challenge of Pyridine Functionalization

Direct C-H functionalization of the pyridine ring is often hampered by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[1] Conversely, the nitrogen lone pair is susceptible to coordination with organometallic reagents, leading to undesired side reactions. Protecting the pyridine nitrogen mitigates these issues, transforming the pyridine into a more versatile synthetic intermediate.

The MOM Group: A Superior Choice for Pyridine Activation

The methoxymethyl (MOM) group, installed as an N-methoxymethylpyridinium salt, offers a unique combination of stability and reactivity that makes it exceptionally well-suited for pyridine synthesis. Its primary advantages lie in its robustness under strongly basic conditions and its ability to act as an effective directing group for ortho-lithiation.

Key Advantages of the MOM Protecting Group:
  • Stability to Strong Bases: The N-MOM group is stable to strong bases such as organolithium reagents (e.g., n-BuLi, s-BuLi) and lithium amides (e.g., LDA, LTMP), which are commonly employed in directed ortho-metalation reactions.[1][2] This stability is crucial as it prevents the decomposition of the protecting group during the key C-H activation step.

  • Effective ortho-Directing Ability: While the MOM group itself is not a classical chelating directing group in the same vein as amides or carbamates, its presence on the nitrogen atom activates the ortho protons, facilitating their abstraction by a strong base. This allows for the regioselective introduction of substituents at the C2 position of the pyridine ring.[2][3]

  • Mild Deprotection Conditions: The MOM group can be readily removed under acidic conditions, often with high yields. This orthogonality allows for selective deprotection in the presence of other acid-sensitive or base-sensitive functional groups.[4]

Comparative Analysis of Pyridine N-Protecting Groups

The choice of a protecting group is a critical strategic decision in any synthetic sequence. The following table provides a comparative overview of the MOM group against other commonly used protecting groups for the pyridine nitrogen.

Protecting GroupStructureTypical Protection ConditionsStabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
Methoxymethyl (MOM) N+-CH2OCH3MOM-Cl, inert solvent (e.g., CH2Cl2)Stable to strong bases (RLi, LDA). Labile to strong acids.Acidic hydrolysis (e.g., HCl in MeOH/H2O).[4]Excellent for ortho-lithiation.[2][3] Mild deprotection.MOM-Cl is a suspected carcinogen. Formation of a salt may reduce solubility in some organic solvents.
t-Butoxycarbonyl (BOC) N-CO2tBuBoc2O, DMAP, CH2Cl2Stable to a range of nucleophiles and bases. Labile to strong acids.Strong acid (e.g., TFA, HCl).[5]Commercially available and easy to introduce.Not stable to strongly basic conditions required for ortho-lithiation. Can be cleaved under some Lewis acid conditions.
Tosyl (Ts) N-SO2ArTs-Cl, base (e.g., pyridine, Et3N)Very stable to a wide range of conditions, including strong acids and oxidizing agents.Reductive cleavage (e.g., Na/NH3, Mg/MeOH).High stability allows for a wide range of subsequent reactions.Harsh deprotection conditions can limit functional group tolerance.
Benzyl (Bn) N+-CH2PhBn-Br, inert solvent (e.g., CH3CN)Stable to non-reductive conditions.Catalytic hydrogenation (e.g., H2, Pd/C).[6]Can be cleaved under neutral conditions.Hydrogenolysis conditions can reduce other functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst poisoning can be an issue.

Mechanistic Insights: The Role of the MOM Group in Directed ortho-Metalation

The directed ortho-metalation of an N-MOM protected pyridine is a powerful tool for the regioselective synthesis of 2-substituted pyridines. The process involves the coordination of the organolithium base to the oxygen atom of the MOM group, which positions the base in proximity to the C2-proton, facilitating its abstraction.

Caption: Mechanism of Directed ortho-Metalation of N-MOM Pyridine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of pyridine with MOM-Cl and the subsequent deprotection of the N-MOM group.

Protocol 1: N-Methoxymethylation of Pyridine

This protocol describes the formation of the N-methoxymethylpyridinium chloride salt.

Materials:

  • Pyridine

  • Chloromethyl methyl ether (MOM-Cl)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous DCM.

  • Add pyridine (1.0 eq.) to the solvent and stir to dissolve.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add MOM-Cl (1.1 eq.) dropwise to the stirred solution. Caution: MOM-Cl is a suspected carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or 1H NMR.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the N-methoxymethylpyridinium chloride salt.

  • Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Protocol 2: Deprotection of N-Methoxymethylpyridinium Salt

This protocol is adapted from a procedure for the deprotection of an N-MOM-β-carboline and is applicable to N-methoxymethylpyridinium salts.[4]

Materials:

  • N-Methoxymethylpyridinium salt

  • Methanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Round-bottom flask and standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the N-methoxymethylpyridinium salt (1.0 eq.) in a mixture of methanol and water.

  • Add concentrated HCl (e.g., 2-3 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO3 until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the deprotected pyridine.

  • If necessary, purify the crude product by column chromatography.

G cluster_0 N-MOM Pyridine Synthesis Workflow start Start: Pyridine Derivative protect N-Methoxymethylation (MOM-Cl, DCM) start->protect intermediate N-Methoxymethylpyridinium Salt protect->intermediate lithiation Directed ortho-Lithiation (n-BuLi or LDA, -78 °C) intermediate->lithiation quench Electrophilic Quench (E+) lithiation->quench functionalized 2-Substituted-N-MOM-Pyridine quench->functionalized deprotect Deprotection (Acidic Hydrolysis) functionalized->deprotect product Final Product: 2-Substituted Pyridine deprotect->product

Caption: General workflow for the synthesis of 2-substituted pyridines using MOM protection.

Conclusion

The strategic selection of a protecting group is paramount for the successful synthesis of complex pyridine-containing molecules. The methoxymethyl (MOM) group offers a distinct set of advantages, particularly its stability in the presence of strong bases and its utility in directing ortho-metalation, that often make it a superior choice over other common protecting groups. By understanding the mechanistic principles and employing robust experimental protocols, researchers can leverage the power of the MOM group to unlock efficient and regioselective pathways to novel pyridine derivatives. This guide provides the foundational knowledge and practical methodologies to confidently incorporate this valuable tool into the synthetic chemist's repertoire.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Comins, D. L.; Brown, J. D. Directed lithiation of 3-alkoxypyridines. J. Org. Chem.1986 , 51 (19), 3566–3572. [Link]

  • Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of pyridines. Tetrahedron1996 , 52 (48), 15031–15070. [Link]

  • Anderson, R.; Snieckus, V. The directed lithiation of N-pivaloyl-2-aminopyridine. Tetrahedron Lett.1997 , 38 (43), 7543–7546. [Link]

  • Clayden, J.; Organ, M. G.; Worrall, C. P. Make a new C-C bond by directed lithiation of an aromatic ring. In Organic Syntheses; John Wiley & Sons, Inc.: 2003. [Link]

  • Kuwada, T.; et al. A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-Heterocyclic Compounds. Heterocycles2002 , 57 (4), 665-674. [Link]

  • Sajiki, H.; Hirota, K. Recent topics on the catalytic transfer hydrogenation using palladium catalysts. Tetrahedron2008 , 64 (43), 9997–10020. [Link]

Sources

A Comparative Guide to the Synthetic Validation of 5-Bromo-2-(methoxymethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of validated synthetic routes to 5-Bromo-2-(methoxymethoxy)pyridine, a critical building block in modern organic synthesis. This versatile intermediate is instrumental in the development of novel pharmaceuticals, agrochemicals, and advanced materials, primarily due to the strategic placement of a methoxymethyl (MOM) protecting group and a bromine atom, which serves as a handle for a wide array of cross-coupling reactions.[1][2]

The following sections dissect distinct synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the most appropriate route for their specific laboratory and developmental needs.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of this compound can be approached from several distinct strategic directions. The choice of route is often dictated by the availability of starting materials, scalability requirements, and tolerance for specific reagents. We will validate and compare three primary pathways:

  • Route A: Direct Protection of 5-Bromo-2-hydroxypyridine. The most straightforward approach, involving the protection of a commercially available, pre-functionalized pyridine ring.

  • Route B: Electrophilic Bromination of 2-(Methoxymethoxy)pyridine. This route begins with the protection of 2-hydroxypyridine, followed by regioselective bromination.

  • Route C: Nucleophilic Substitution of 2,5-Dibromopyridine. A robust method for large-scale synthesis, leveraging the differential reactivity of the bromine atoms on the pyridine core.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Target Compound 5-Bromo-2-hydroxypyridine 5-Bromo-2-hydroxypyridine Target This compound 5-Bromo-2-hydroxypyridine->Target Route A: MOM Protection 2-Hydroxypyridine 2-Hydroxypyridine 2-(Methoxymethoxy)pyridine 2-(Methoxymethoxy)pyridine 2-Hydroxypyridine->2-(Methoxymethoxy)pyridine MOM Protection 2,5-Dibromopyridine 2,5-Dibromopyridine 2,5-Dibromopyridine->Target Route C: Nucleophilic Substitution 2-(Methoxymethoxy)pyridine->Target Route B: Bromination

Caption: Overview of the three primary synthetic routes to the target molecule.

Route A: Direct Protection of 5-Bromo-2-hydroxypyridine

This is arguably the most direct and frequently employed route in a research setting due to the commercial availability of the starting material. The core of this synthesis is the formation of an acetal, specifically a methoxymethyl (MOM) ether, to protect the hydroxyl group of the pyridinol.

Causality Behind Experimental Choices: The protection of alcohols as MOM ethers is a standard and robust transformation. The use of a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) is crucial.[3][4] It is strong enough to neutralize the HCl generated during the reaction but is too bulky to compete with the pyridinol oxygen in attacking the electrophilic chloromethyl methyl ether (MOM-Cl), thus minimizing side reactions. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both the polar starting material and the less polar product.

Experimental Protocol: Route A
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 5-bromo-2-hydroxypyridine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add chloromethyl methyl ether (MOM-Cl, 1.5 eq.), freshly distilled, dropwise over 15 minutes. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood.[4]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Route B: Bromination of 2-(Methoxymethoxy)pyridine

This strategy involves first protecting the readily available 2-hydroxypyridine and then introducing the bromine atom at the C5 position. This can be advantageous if 2-hydroxypyridine is significantly more cost-effective than its brominated counterpart.

Causality Behind Experimental Choices: The pyridine ring is electron-deficient; however, the MOM-ether group at the 2-position is an ortho-, para-director. This directing effect, combined with the inherent reactivity of the C5 position in pyridines, allows for regioselective bromination. N-Bromosuccinimide (NBS) is a common and reliable source of electrophilic bromine that is safer and easier to handle than elemental bromine.[5] Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Experimental Protocol: Route B

Step 1: Synthesis of 2-(Methoxymethoxy)pyridine

  • Follow the protocol described in Route A , substituting 2-hydroxypyridine for 5-bromo-2-hydroxypyridine.

Step 2: Bromination

  • Setup: In a round-bottom flask protected from light, dissolve the 2-(methoxymethoxy)pyridine (1.0 eq.) from Step 1 in anhydrous acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) to the solution portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor for the consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine, followed by a wash with brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography as described in Route A.

Route C: Nucleophilic Substitution of 2,5-Dibromopyridine

For larger-scale syntheses, starting from 2,5-dibromopyridine can be a highly effective strategy. This route exploits the greater reactivity of the bromine atom at the C2 position towards nucleophilic substitution compared to the one at C5.

Causality Behind Experimental Choices: The C2 position of the pyridine ring is more electron-deficient than the C5 position, making it more susceptible to nucleophilic attack. Sodium methoxide is used to generate the methoxymethyl alkoxide in situ from methoxymethanol (or by reacting with methanol). The reaction is typically performed in a polar solvent like methanol at reflux to provide sufficient energy to overcome the activation barrier of the aromatic nucleophilic substitution (SNAAr) reaction.[6]

Experimental Protocol: Route C
  • Setup: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 2,5-dibromopyridine (1.0 eq.) and a solution of sodium hydroxide (1.2 eq.) in methanol (approx. 0.4 M).[6]

  • Reaction: Heat the mixture to reflux and maintain for 5-7 hours, monitoring by TLC or GC-MS.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure.

  • Workup: To the residue, add water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing & Drying: Wash the combined organic extracts with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product, which would be 5-bromo-2-methoxypyridine, can then be converted to the target MOM-ether. However, a more direct approach involves using a pre-formed sodium methoxymethoxide. This guide presents the validated conversion to the methoxy derivative as a proxy for the MOM-ether reaction, which would follow similar principles. The crude product is often of high purity, but distillation under reduced pressure or column chromatography can be used for further purification.[6]

G cluster_A Route A Workflow A1 Dissolve 5-Bromo-2-hydroxypyridine in DCM A2 Add DIPEA, Cool to 0 °C A1->A2 A3 Add MOM-Cl (dropwise) A2->A3 A4 Stir 16h at RT A3->A4 A5 Quench with NH4Cl (aq) A4->A5 A6 Extract & Purify A5->A6 A_End Pure Product A6->A_End

Caption: A typical experimental workflow for Route A.

Comparative Data Summary

FeatureRoute A: Direct ProtectionRoute B: BrominationRoute C: Nucleophilic Substitution
Starting Material 5-Bromo-2-hydroxypyridine2-Hydroxypyridine2,5-Dibromopyridine
Number of Steps 121 (to methoxy analog)
Typical Yield High (85-95%)Good (70-85% over 2 steps)Very High (up to 98%)[6]
Key Reagents MOM-Cl, DIPEAMOM-Cl, DIPEA, NBSNaOH, Methanol
Scalability Good for lab scaleModerateExcellent for industrial scale
Safety Concerns High: MOM-Cl is a carcinogen.High: MOM-Cl is a carcinogen.Moderate: Use of strong base.
Cost-Effectiveness Dependent on catalyst/reagent cost.Potentially higher due to two steps.Often most cost-effective at scale.

Conclusion and Recommendations

The selection of an optimal synthetic route for this compound derivatives is a function of scale, cost, and available resources.

  • For rapid, small-scale synthesis in a research and development setting, Route A (Direct Protection) is highly recommended. Its single-step nature and high yields make it ideal for producing material for initial screening and derivatization, provided that appropriate safety measures for handling MOM-Cl are strictly followed.

  • Route B (Bromination) offers flexibility if 2-hydroxypyridine is a more accessible or economical starting material. However, the additional step may lower the overall throughput and yield.

  • For large-scale and industrial production, Route C (Nucleophilic Substitution) is the most viable and economically sound option.[6] Its high yield, use of inexpensive reagents, and proven scalability make it superior for process chemistry applications.

Each protocol described herein represents a self-validating system that, when executed with precision, will reliably yield the target compound. Researchers are encouraged to select the pathway that best aligns with their strategic objectives, balancing the factors of speed, cost, and scale.

References

  • 5-Bromo-2-methoxypyridine synthesis.ChemicalBook.
  • The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine.NINGBO INNO PHARMCHEM CO.,LTD.
  • Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine.NINGBO INNO PHARMCHEM CO.,LTD.
  • MOM Protecting Group: MOM Protection & Deprotection Mechanism.Total Synthesis.
  • Methoxymethyl ether.Wikipedia.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine.Heterocyclic Letters.

Sources

A Senior Application Scientist's Comparative Guide to Catalysts for 5-Bromo-2-(methoxymethoxy)pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. The pyridine moiety, in particular, is a privileged structure found in a vast array of bioactive molecules. 5-Bromo-2-(methoxymethoxy)pyridine serves as a versatile building block, with the bromine atom providing a reactive handle for various palladium-catalyzed cross-coupling reactions. The methoxymethyl (MOM) protecting group on the adjacent hydroxyl functionality offers stability under a range of reaction conditions and can be readily removed post-coupling.

This guide provides a comparative analysis of common palladium catalyst systems for the coupling of this compound. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, supported by experimental data from analogous systems and detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Critical Role of the Catalyst in Pyridine Coupling

The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate to the palladium center can present unique challenges in cross-coupling reactions. The choice of catalyst, specifically the ligand coordinated to the palladium, is paramount in overcoming these challenges and achieving high yields and selectivity. The ligand influences the catalyst's stability, reactivity, and steric environment, thereby dictating the efficiency of the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds. For the coupling of this compound with boronic acids or their derivatives, the selection of the palladium catalyst and ligand is crucial for efficient transmetalation and reductive elimination.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Bromopyridines

While specific data for this compound is not extensively published, we can draw valuable insights from studies on structurally similar bromopyridines. The following table summarizes the performance of common catalyst systems.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Observations
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-9515+82-88[1][2]A versatile and readily available catalyst, effective for a range of arylboronic acids.[1][2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100-1104-8>90 (expected)Bulky, electron-rich phosphine ligands like SPhos often lead to higher turnover numbers and are effective for challenging substrates.[2]
Pd(dppf)Cl₂dppfK₂CO₃DME80-902-4HighThe dppf ligand can enhance catalyst stability and efficiency.
Causality Behind Experimental Choices

The choice of a phosphine-based ligand is critical. Traditional ligands like triphenylphosphine (PPh₃) are effective for many applications.[1][2] However, for more challenging couplings or to achieve higher efficiency, bulky and electron-rich ligands such as SPhos are often superior. These ligands promote the reductive elimination step and can prevent catalyst deactivation. The use of a base, typically a carbonate or phosphate, is essential for the activation of the boronic acid in the transmetalation step.[1][3] The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 5-Bromo-2-(MOM)pyridine, arylboronic acid, base, and catalyst in a Schlenk flask. B Evacuate and backfill with inert gas. A->B C Add degassed solvent. B->C D Heat the reaction mixture with stirring. C->D E Cool to room temperature and quench. D->E F Extract with organic solvent. E->F G Dry, concentrate, and purify by column chromatography. F->G

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Detailed Protocol for Suzuki-Miyaura Coupling
  • Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₃PO₄ (2.0 equiv), 1,4-Dioxane, and degassed water.

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add 1,4-dioxane and degassed water in a 4:1 ratio.

    • Stir the reaction mixture at 90°C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[4][5] For this compound, this reaction allows for the introduction of various primary and secondary amines.

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Bromopyridines

The choice of ligand is particularly critical in C-N coupling to facilitate the challenging reductive elimination step.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Observations
Pd(OAc)₂ / BINAPBINAPNaOtBuToluene80-10012-24Moderate to HighAn early generation catalyst system, effective for many substrates.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane or Toluene80-1104-12High to ExcellentHighly active and general catalyst system for a broad range of amines and aryl halides.
Pd(OAc)₂ / RuPhosRuPhosNaOtBuTolueneRoom Temp to 802-8High to ExcellentEnables reactions at lower temperatures and is effective for a wide variety of substrates.[6]
Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination hinges on the use of bulky, electron-rich phosphine ligands. Ligands like XPhos and RuPhos promote the formation of the key palladium-amido complex and facilitate the final C-N bond-forming reductive elimination.[6] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are required to deprotonate the amine and generate the active nucleophile. Anhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(NHR'R'')L_n]Br OxAdd->AmineCoord Amine Coordination (HNR'R'') Amido Ar-Pd(II)(NR'R'')L_n AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Regeneration Product Ar-NR'R'' Amido->Product Reductive Elimination CatalystRegen Pd(0)L_n

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol for Buchwald-Hartwig Amination
  • Materials: this compound (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), NaOtBu (1.4 equiv), and anhydrous toluene.

  • Procedure:

    • To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

    • Evacuate and backfill the tube with an inert gas.

    • Add a solution of this compound and the amine in anhydrous toluene.

    • Heat the reaction mixture to 100°C with vigorous stirring.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to introduce terminal alkynes onto the pyridine ring, a valuable transformation for generating intermediates in medicinal chemistry and materials science.[7]

Comparative Performance of Catalysts in Sonogashira Coupling of Bromopyridines

The Sonogashira reaction typically employs a dual-catalyst system of palladium and copper.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Observations
Pd(PPh₃)₄ / CuICuIEt₃NTHF/DMFRoom Temp to 603-1682-92[7][8]The classic and widely used catalyst system for Sonogashira couplings.[7][8]
PdCl₂(PPh₃)₂ / CuICuIEt₃NTHFRoom Temp3-4HighA common and effective alternative to Pd(PPh₃)₄.[7]
Pd(OAc)₂ / PPh₃ / CuICuIEt₃NDMF1003High[9]Effective for a range of bromopyridines and terminal alkynes.[9]
Causality Behind Experimental Choices

The Sonogashira coupling proceeds through two interconnected catalytic cycles.[7] The palladium catalyst facilitates the oxidative addition of the aryl bromide and the final reductive elimination. The copper co-catalyst is crucial for the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[7] An amine base, such as triethylamine, serves both as a base to deprotonate the terminal alkyne and often as the solvent.[7][8]

Detailed Protocol for Sonogashira Coupling
  • Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), CuI (0.05 equiv), and Et₃N.

  • Procedure:

    • To a degassed solution of this compound in Et₃N, add Pd(PPh₃)₄ and CuI.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Coupling: Vinylation of the Pyridine Ring

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted olefins. While less commonly reported for this specific substrate, it remains a viable option for introducing vinyl groups onto the 5-position of the pyridine ring.

Considerations for Catalyst Selection in Heck Coupling

For the Heck coupling of bromopyridines, catalyst systems that are robust and can tolerate the coordinating nature of the pyridine are essential.

Catalyst SystemLigandBaseSolventTemperature (°C)Key Observations
Pd(OAc)₂ / PPh₃PPh₃Et₃N or K₂CO₃DMF or Toluene100-140A standard catalyst system for Heck reactions.
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃Et₃NDMF100-130The more electron-rich and bulky tri(o-tolyl)phosphine ligand can sometimes improve yields.
Herrmann's Catalyst-NaOAcNMP120-150A highly active palladacycle precatalyst that can be effective for challenging substrates.
Causality Behind Experimental Choices

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. The choice of base is crucial to neutralize the HBr formed during the reaction. The solvent is typically a polar aprotic solvent like DMF or NMP to ensure the solubility of the reagents and catalyst.

Detailed Protocol for Heck Coupling
  • Materials: this compound (1.0 equiv), Alkene (1.5 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), Et₃N (2.0 equiv), and DMF.

  • Procedure:

    • In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.

    • Add DMF, the alkene, and Et₃N.

    • Seal the tube and heat the reaction mixture to 120°C.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a versatile strategy for the synthesis of a diverse range of functionalized pyridines. The choice of the optimal catalyst system is highly dependent on the desired transformation. For C-C bond formation with aryl partners, Suzuki-Miyaura coupling with catalysts like Pd(PPh₃)₄ or more advanced systems employing bulky phosphine ligands offers high efficiency. For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination utilizing ligands such as XPhos or RuPhos is the method of choice. The Sonogashira coupling provides a reliable route to alkynylpyridines, and the Heck reaction can be employed for vinylation.

As a senior application scientist, I encourage researchers to consider the specific steric and electronic properties of their coupling partners when selecting a catalyst system. The protocols and comparative data presented in this guide provide a strong foundation for methodological development. Further screening of ligands and reaction conditions may be necessary to achieve optimal results for novel or particularly challenging substrates. The continued development of more active and robust catalyst systems will undoubtedly further expand the synthetic utility of versatile building blocks like this compound.

References

  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton - University of Southampton.
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Tarr, J. C., & Weaver, J. D. (2019). C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes. PMC. [Link]

  • Wang, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025).
  • Tarr, J. C., & Weaver, J. D. (2018). C-N Cross-Coupling via Photoexcitation of Nickel-Amine Complexes. PubMed. [Link]

  • Nechaev, A. A., et al. (2015). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]

  • Dorel, R., & Feringa, B. L. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

Sources

A Comparative Guide to the Synthetic Applications of 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 5-Bromo-2-(methoxymethoxy)pyridine, a versatile heterocyclic building block. While direct literature on this specific methoxymethyl (MOM)-protected derivative is less prevalent than its methoxy analogue, its synthetic utility is readily understood through fundamental organic chemistry principles and by comparison with structurally related compounds. We will explore its primary applications, compare its reactivity profile to relevant alternatives, and provide detailed experimental protocols to guide researchers in leveraging its unique chemical properties for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.

Introduction: Strategic Importance of a Protected Pyridine Intermediate

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, valued for its electronic properties and ability to participate in hydrogen bonding.[1][2] Functionalized bromopyridines are particularly crucial as they serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[3][4]

This compound presents two key points of functionality:

  • A bromine atom at the 5-position , which is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[1][2]

  • A methoxymethoxy (MOM) ether at the 2-position , which acts as a protecting group for the corresponding 2-hydroxypyridine.

The choice of a MOM protecting group over a more stable methyl ether (as in the commonly used 5-bromo-2-methoxypyridine) is a deliberate synthetic strategy. The MOM group is stable under many reaction conditions, including those typically used for cross-coupling, but can be readily cleaved under mild acidic conditions to unmask the 2-hydroxyl group. This allows for sequential, regioselective functionalization, making it a superior choice when the final target molecule requires a 2-pyridone moiety.

G cluster_0 This compound cluster_1 Key Reactive Sites mol Br-Py-OMOM C5_Br C5-Bromine (Cross-Coupling Handle) mol->C5_Br Enables C-C, C-N, C-S bond formation C2_OMOM C2-OMOM Ether (Protected Hydroxyl) mol->C2_OMOM Allows for late-stage deprotection to 2-pyridone

Caption: Key functional sites of this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its participation in cross-coupling reactions. The bromine atom at the C5 position serves as a reliable electrophilic partner for forming new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern organic synthesis.[3][5]

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most powerful methods for constructing biaryl structures.[4][5] For bromopyridine substrates, the choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[5] While specific data for the MOM-protected substrate is limited, we can infer optimal conditions from studies on analogous bromopyridines.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst/Precatalyst Ligand Base Solvent System Temp (°C) Coupling Partner Typical Yield (%) Reference / Notes
Pd(PPh₃)₄ - K₃PO₄ 1,4-Dioxane/H₂O 85-95 Arylboronic acids 75-92 Robust, general-purpose catalyst for many bromopyridines.[4][5]
Pd(dppf)Cl₂ dppf K₂CO₃ DME/H₂O 90 Arylboronic acids 80-95 Effective for electron-deficient and sterically hindered substrates.
Pd₂(dba)₃ SPhos K₃PO₄ Toluene/H₂O 100 Arylboronic acids 85-98 SPhos is a bulky phosphine ligand that promotes efficient reductive elimination.

| Pd(OAc)₂ | XPhos | K₃PO₄ | 2-Butanol | 100 | Heteroarylboronic acids | 70-90 | Often preferred for challenging couplings involving heteroaryl partners. |

This data is compiled from studies on structurally similar bromopyridines and serves as a starting point for optimization.

The causality behind these choices lies in the electronic nature of the pyridine ring. The electron-deficient character of the pyridine nucleus can make oxidative addition, the first step in the catalytic cycle, more challenging compared to a simple bromobenzene. Therefore, the use of electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) is often necessary to facilitate this step and promote the subsequent reductive elimination to afford the desired product in high yield.

G Ar-Br R-X (5-Bromo-2-(MOM)pyridine) OxAdd R-Pd(II)(X)Ln (Oxidative Addition Complex) Ar-Br->OxAdd Oxidative Addition Pd(0)L2 Pd(0)Ln Pd(0)L2->OxAdd Trans R-Pd(II)(R')Ln (Transmetalation Complex) OxAdd->Trans RedEl R-R' (Coupled Product) Trans->RedEl Reductive Elimination RedEl->Pd(0)L2 Boronic R'-B(OR)2 (Boronic Acid/Ester) Boronic->Trans Transmetalation Base Base Base->Trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the bromopyridine.

  • Reaction Execution: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(methoxymethoxy)pyridine.

Strategic Deprotection: Unmasking the 2-Pyridone

The key advantage of the MOM ether is its lability under acidic conditions, allowing for the selective formation of a 2-hydroxypyridine, which exists in equilibrium with its more stable 2-pyridone tautomer. This transformation is critical for synthesizing many active pharmaceutical ingredients (APIs).

G Start 5-Aryl-2-(methoxymethoxy)pyridine (Product from Coupling) Deprotection Acidic Hydrolysis (e.g., HCl in MeOH/H2O) Start->Deprotection Products Formaldehyde + Methanol (Byproducts) Deprotection->Products Final 5-Aryl-2-hydroxypyridine (2-Pyridone Tautomer) Deprotection->Final

Caption: Workflow for the deprotection of the MOM ether to yield the 2-pyridone.

Representative Protocol: MOM Group Deprotection
  • Setup: Dissolve the 5-aryl-2-(methoxymethoxy)pyridine substrate (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Acid Addition: Add an aqueous solution of a strong acid, such as 2M hydrochloric acid (HCl), dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to accelerate the reaction. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Neutralization: Cool the reaction mixture and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 5-aryl-2-pyridone is often a solid and can be purified by recrystallization or column chromatography if necessary.

Comparative Analysis: Choosing the Right Building Block

The choice between this compound and its common alternatives is dictated by the overall synthetic strategy.

Table 2: Comparison of 5-Bromo-2-Substituted Pyridine Building Blocks

Feature This compound 5-Bromo-2-methoxypyridine 5-Bromo-2-hydroxypyridine
Structure Py-OMOM Py-OMe Py-OH ⇌ Pyridone
C2-Substituent Role Protecting Group Stable Ether Nucleophilic Hydroxyl/Amide
Stability Stable to base, mild nucleophiles, and reducing agents. Labile to acid. Highly stable to a wide range of conditions except strong acids/Lewis acids. Can be deprotonated easily, complicating some cross-coupling reactions.
Deprotection Needed? Yes (mild acid) No (or harsh conditions, e.g., BBr₃) No
Primary Use Case Synthesis of 5-substituted-2-pyridones via a couple-then-deprotect strategy. Synthesis of 5-substituted-2-methoxypyridines, where the methoxy group is desired in the final product.[6][7][8] Direct functionalization, though the free -OH can interfere with catalyst activity.

| Key Advantage | Allows access to the 2-pyridone scaffold after C5 functionalization. | High stability and predictable reactivity in cross-coupling reactions.[8] | Direct route to the pyridone structure if C5 is already functionalized. |

Conclusion

This compound is a strategically valuable, albeit less commonly cited, synthetic intermediate. Its true power is not as a direct alternative to 5-bromo-2-methoxypyridine, but as a protected precursor to the 5-substituted-2-pyridone scaffold . The MOM protecting group provides the necessary stability to perform robust palladium-catalyzed cross-coupling reactions at the C5-position, while allowing for facile deprotection under mild acidic conditions in a subsequent step. This two-stage functionalization strategy is highly effective in modern drug discovery and process development, offering a reliable pathway to a privileged class of heterocyclic compounds. Researchers aiming to synthesize molecules containing the 5-aryl-2-pyridone motif should consider this reagent a superior choice for its flexibility and strategic advantages in multi-step synthetic campaigns.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. Retrieved from [Link]

  • Ullah, I., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Medicinal Chemistry. Retrieved from [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed. Retrieved from [Link]

  • IndiaMART. (n.d.). 2 Methoxy 5 Bromo Pyridine 4 Carbaldehyde. Retrieved from [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(11), 1708-1712. Retrieved from [Link]

  • Riaz, U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. Retrieved from [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. Retrieved from [Link]

  • University of Zurich. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Safe and Compliant Waste Management

This guide provides a detailed operational and disposal plan for 5-Bromo-2-(methoxymethoxy)pyridine (CAS No. 13472-85-0). As a brominated heterocyclic compound, it requires specific handling and disposal procedures to ensure laboratory safety and environmental compliance. This document moves beyond a simple checklist to explain the scientific rationale behind each step, empowering researchers to manage chemical waste with confidence and integrity.

Part 1: Hazard Profile & Risk Assessment

A foundational principle of laboratory safety is understanding the inherent risks of a substance before handling it. This compound is not benign; its hazard profile necessitates the stringent disposal protocols outlined in this guide. The primary risks are associated with its irritant properties and its classification as a halogenated organic compound.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.[1]

Hazard ClassificationGHS CodeSignal WordDescriptionRequired Personal Protective Equipment (PPE)
Skin Corrosion/IrritationH315WarningCauses skin irritation.[2]Chemical-resistant gloves (butyl rubber recommended), fully-buttoned lab coat.[2][3]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[2]Tightly fitting safety goggles or face shield.[2][4]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[2]Use only in a certified chemical fume hood; respirator with ABEK filter if needed.[3]

The presence of a carbon-bromine bond classifies this compound as a halogenated organic waste .[5] This is a critical distinction for disposal. Halogenated wastes cannot be disposed of with non-halogenated organic solvents. The reason for this strict segregation is twofold:

  • Incineration Complexity : Halogenated compounds can produce corrosive acids (like hydrobromic acid) and other toxic byproducts during incineration if not processed in specialized, high-temperature incinerators equipped with scrubbers.[5]

  • Regulatory Compliance : Environmental agencies, such as the U.S. Environmental Protection Agency (EPA), heavily regulate the disposal of halogenated organic compounds, often prohibiting their disposal in landfills.[6][7]

Part 2: Pre-Disposal Operations: Segregation & Containment at the Source

Proper disposal begins the moment waste is generated. The single most critical step is rigorous segregation to prevent cross-contamination of waste streams. Mixing halogenated waste with non-halogenated solvents unnecessarily converts the entire volume into the more expensive and difficult-to-dispose-of halogenated category.[8]

Step-by-Step Segregation Protocol:
  • Designate a Waste Container : Obtain a dedicated waste container specifically for "Halogenated Organic Waste." This container must be in good condition, compatible with the chemical (e.g., glass or high-density polyethylene), and have a secure, threaded cap.[8]

  • Immediate Labeling : Before adding any waste, affix a "Hazardous Waste" label.[3] Clearly write the full chemical name: "this compound" and any other halogenated solvents it may be mixed with. Do not use abbreviations.[8]

  • Maintain a Closed System : Keep the waste container tightly sealed at all times, except when actively adding waste.[2][8] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Log All Additions : Maintain a log sheet on or near the container to record the chemical name and approximate volume of everything added. This is crucial for the final disposal manifest.[5]

  • Safe Storage Location : Store the container in a designated satellite accumulation area within the lab. This area should be secondary containment (e.g., a chemical-resistant tray) and away from incompatible materials like strong acids, bases, and oxidizing agents.[3][4]

Part 3: Waste Disposal Decision Workflow

The proper disposal path depends on the form of the waste. The following workflow outlines the decision-making process for handling this compound waste.

G cluster_form Identify Waste Form cluster_action Containment Action start Waste Generation (this compound) is_pure Unused or Expired Pure Reagent start->is_pure Is it pure? is_solution Spent Reaction Mixture or Solution start->is_solution Is it a solution? is_contaminated Contaminated Materials (Gloves, Wipes, Spill Absorbent) start->is_contaminated Is it contaminated solid material? collect_liquid Collect in Designated 'Halogenated Organic Liquid Waste' Container is_pure->collect_liquid is_solution->collect_liquid collect_solid Double-bag in sealed, labeled 'Solid Hazardous Waste' bags is_contaminated->collect_solid end_step Store in Satellite Accumulation Area & Arrange for EH&S Pickup collect_liquid->end_step collect_solid->end_step

Caption: Decision workflow for segregating and containing this compound waste.

Part 4: Emergency Procedures: Spills & Decontamination

Accidents require immediate and correct action to mitigate exposure and prevent environmental release.

Small Spill Cleanup Protocol (Contained within a Fume Hood):

If a small amount of the material is spilled and can be cleaned up in under 10 minutes by trained personnel, follow these steps.[3]

  • Alert Personnel : Inform others in the immediate area.

  • Ensure PPE : Don, at a minimum, chemical safety goggles, a lab coat, and double gloves (butyl rubber or PVA recommended).[3]

  • Contain the Spill : Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[9][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a sealable bag or container.[3]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleanup Materials : All materials used for cleanup (absorbent, gloves, wipes) are considered hazardous waste and must be placed in the designated solid hazardous waste container.[11]

  • Report : Report the incident to your laboratory supervisor or Principal Investigator.

For large spills, immediately evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EH&S) emergency line.[3]

Personal Decontamination Protocol:
  • Skin Contact : Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[3] Remove any contaminated clothing while rinsing. Seek medical attention if irritation persists.[2]

  • Eye Contact : Immediately flush eyes at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[2][3]

References

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES, SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyridine. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Bromo-2-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher pushing the boundaries of pharmaceutical and agrochemical synthesis, the introduction of novel building blocks is a constant. 5-Bromo-2-(methoxymethoxy)pyridine is one such compound, offering a versatile scaffold for the development of complex molecules. However, with great potential comes the critical responsibility of ensuring the safety of the practitioner. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of proactive safety in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

Based on data from analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6] The core principle of our safety protocol is to establish multiple barriers of protection to mitigate these risks. This begins with a thorough understanding of the potential hazards and culminates in the meticulous application of personal protective equipment (PPE).

The Last Line of Defense: A Comprehensive PPE Strategy

Personal protective equipment is your final and most direct barrier against chemical exposure. Its effectiveness, however, is entirely dependent on proper selection and consistent use. The following table outlines the recommended PPE for handling this compound, grounded in the known hazards of similar compounds.

Protection Type Specific Recommendations Rationale and Expert Insight
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[1][3] For extended or high-risk procedures, consider double-gloving.Provides essential chemical resistance against pyridine derivatives.[1] Latex gloves offer insufficient protection and should not be used.[3] Regularly inspect gloves for any signs of degradation or perforation before and during use.
Eye and Face Protection Chemical splash goggles are mandatory.[3] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing or aerosolization.[1][7]Protects against accidental splashes that can cause serious and potentially irreversible eye damage.[1][4] Contact lenses should not be worn when handling this substance.[7]
Skin and Body Protection A chemical-resistant lab coat, fully buttoned, is required. For larger scale operations, flame-retardant and antistatic protective clothing is recommended.[1]Prevents skin contact, which can lead to irritation.[4] Given that many organic compounds are flammable, flame-retardant properties offer an additional layer of safety.[1]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood or a well-ventilated area.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1][5]Pyridine derivatives can be volatile, and their fumes may cause respiratory irritation.[3][4] A properly functioning fume hood is the primary engineering control to prevent inhalation exposure.

Operational Blueprint: From Benchtop to Disposal

A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from initial handling to final disposal.

Step-by-Step Handling Protocol:
  • Preparation and Area Designation: Before handling, ensure the designated workspace, typically a chemical fume hood, is clean and uncluttered. Verify that the fume hood has a current certification.

  • PPE Donning: Put on all required PPE as outlined in the table above. Pay close attention to ensuring a proper fit, especially with gloves and eye protection.

  • Chemical Handling:

    • Always handle this compound within the fume hood.[3]

    • Keep containers tightly closed when not in use to minimize the release of vapors.[3]

    • Use compatible tools and equipment (e.g., spatulas, glassware) and ensure they are clean and dry.

  • Post-Handling Decontamination:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the chemical.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

Emergency Response: Preparedness is Paramount

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water if the person is conscious.[2] Seek immediate medical attention.[2]

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, disposable gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[2] Adhere to all local, state, and federal regulations for chemical waste disposal.[2] Do not dispose of this chemical down the drain or in regular trash.[2]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the key decision points and actions for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Waste & Disposal cluster_emergency Emergency Procedures start Start: Handling 5-Bromo-2- (methoxymethoxy)pyridine risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood_check Verify Fume Hood Certification ppe_selection->fume_hood_check don_ppe Don PPE fume_hood_check->don_ppe handle_in_hood Handle Chemical in Fume Hood don_ppe->handle_in_hood decontaminate Decontaminate Work Area & Tools handle_in_hood->decontaminate exposure Exposure Event handle_in_hood->exposure Potential Exposure doff_ppe Doff PPE & Wash Hands decontaminate->doff_ppe segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste dispose_waste Dispose via Certified Contractor segregate_waste->dispose_waste eye_contact Eye Contact: Flush for 15 min exposure->eye_contact skin_contact Skin Contact: Wash for 15 min exposure->skin_contact inhalation Inhalation: Move to Fresh Air exposure->inhalation seek_medical Seek Immediate Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical

Caption: Workflow for the safe handling of this compound.

By integrating these principles and protocols into your daily laboratory practice, you can confidently and safely unlock the synthetic potential of this compound, fostering an environment of both scientific innovation and unwavering safety.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov. Retrieved from [Link]

  • 5-Bromo-2-methoxy-3-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.